N-Methylhex-5-en-1-amine hydrochloride
Description
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Properties
IUPAC Name |
N-methylhex-5-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-3-4-5-6-7-8-2;/h3,8H,1,4-7H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBBGEJZLXNBKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCC=C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20833458 | |
| Record name | N-Methylhex-5-en-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20833458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862175-17-5 | |
| Record name | N-Methylhex-5-en-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20833458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of N-Methylhex-5-en-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylhex-5-en-1-amine hydrochloride is a secondary amine salt that serves as a versatile building block in organic synthesis.[1] Its unique structure, featuring a terminal double bond and a secondary amine, makes it a valuable intermediate in the preparation of a variety of molecular scaffolds, particularly in the pharmaceutical and agrochemical industries.[1] A thorough understanding of its physicochemical characteristics is paramount for its effective use in synthesis, process development, and quality control. This guide provides a detailed examination of the known and anticipated properties of this compound, outlines robust analytical methodologies for its characterization, and discusses key considerations for its stability.
Chemical Identity and Structure
This compound is the salt formed from the reaction of the secondary amine, N-Methylhex-5-en-1-amine, with hydrochloric acid. The presence of the hydrochloride group enhances the compound's stability and water solubility compared to its free base form.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data for the specific hydrochloride salt is available, other properties are inferred from its free base or from structurally similar compounds due to a lack of publicly available experimental data.
| Property | Value | Source/Comment |
| Molecular Formula | C7H16ClN | [1][2] |
| Molecular Weight | 149.66 g/mol | [1][2] |
| Appearance | White crystalline solid | [1] |
| CAS Number | 862175-17-5 | [1][2] |
| Melting Point | Estimated: ~250 °C | Based on the melting point of the saturated analog, N-methylcyclohexylamine hydrochloride.[3] |
| Boiling Point | Not available for the salt. The free base (N-methylhexylamine) boils at 141 °C. | [4] |
| Solubility | Soluble in water. | [1] |
| pKa | Estimated: ~10.9 | Based on the predicted pKa of the conjugate acid of N-methylhexylamine.[5] The pKa of the ammonium ion is a critical parameter for developing analytical methods and understanding its behavior in different pH environments. |
Analytical Methodologies for Characterization
The accurate characterization of this compound is essential for quality control and research applications. Due to the lack of a strong chromophore, direct UV detection is challenging. Therefore, derivatization is a key strategy for enhancing detectability, particularly for HPLC analysis.
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
Pre-column derivatization with reagents that introduce a chromophore or fluorophore is a robust and sensitive method for the quantification of secondary amines like N-Methylhex-5-en-1-amine.[2][6] Dansyl chloride is a widely used derivatizing agent for this purpose.[2][7]
Principle of Dansylation:
Dansyl chloride reacts with the secondary amine group of N-Methylhex-5-en-1-amine under alkaline conditions to form a highly fluorescent and UV-active sulfonamide derivative.[2][8] This allows for sensitive detection using fluorescence or UV detectors.[2]
Caption: Experimental workflow for HPLC analysis with Dansyl Chloride derivatization.
Detailed Protocol for HPLC-UV/Fluorescence Analysis:
-
Reagent Preparation:
-
Dansyl Chloride Solution: Prepare a 1.5 mg/mL solution of dansyl chloride in acetonitrile. This solution should be prepared fresh.
-
Buffer Solution: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to ~10 with NaOH.
-
Quenching Solution: A solution of a primary amine, such as methylamine hydrochloride (2% in water), can be used to react with excess dansyl chloride.[9]
-
-
Derivatization Procedure:
-
To 100 µL of the sample or standard solution in a microcentrifuge tube, add 200 µL of the alkaline buffer.
-
Add 200 µL of the dansyl chloride solution and vortex thoroughly.
-
Incubate the mixture in a water bath at 60°C for 45-60 minutes in the dark.[10]
-
After incubation, cool the mixture to room temperature and add 100 µL of the quenching solution to stop the reaction. Vortex and allow to stand for 15 minutes.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient would be to start with a low percentage of B, increasing to a high percentage over 20-30 minutes to ensure elution of the hydrophobic derivative.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at ~254 nm or fluorescence detection with excitation at ~340 nm and emission at ~525 nm.[7]
-
Rationale for Experimental Choices:
-
Alkaline pH: The derivatization reaction is most efficient at a pH where the amine is deprotonated and thus more nucleophilic.[2]
-
Excess Derivatizing Reagent: Using an excess of dansyl chloride ensures complete derivatization of the analyte.
-
Quenching Step: This is crucial to prevent the derivatization of other components in the analytical system and to obtain a stable baseline.
-
Reverse-Phase Chromatography: The dansyl derivative is significantly more hydrophobic than the parent amine, making it well-suited for separation on a C18 column.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile amines. For amine hydrochlorides, the amine must first be regenerated to its free base form to be amenable to GC analysis.[11] Derivatization can also be employed in GC to improve peak shape and thermal stability.
Detailed Protocol for GC-MS Analysis:
-
Sample Preparation (Amine Regeneration):
-
Dissolve a known amount of this compound in deionized water.
-
Add a strong base, such as 1 M NaOH, to raise the pH above 11, ensuring the complete conversion of the amine salt to its free base.
-
Extract the free amine into an organic solvent like dichloromethane or diethyl ether.
-
Dry the organic extract over anhydrous sodium sulfate and concentrate to a suitable volume.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating aliphatic amines.[12]
-
Inlet: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the elution of the analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Expected Mass Spectrum Fragmentation:
The mass spectrum of the free base, N-Methylhex-5-en-1-amine, is expected to show a molecular ion peak (M+) at m/z 113. Characteristic fragmentation patterns for aliphatic amines include alpha-cleavage, leading to the formation of iminium ions. For N-Methylhex-5-en-1-amine, a prominent fragment would be expected at m/z 44, corresponding to [CH2=NHCH3]+.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of the hydrochloride salt in a solvent like D₂O would be expected to show characteristic signals for the vinyl protons of the hexenyl group, the aliphatic chain protons, and the N-methyl protons. The protons adjacent to the nitrogen would be deshielded and likely appear as a triplet. The N-methyl group would appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The olefinic carbons would appear in the downfield region (~115-140 ppm), while the aliphatic carbons would be found in the upfield region.
Infrared (IR) Spectroscopy:
The IR spectrum of the hydrochloride salt would be characterized by a broad absorption band in the 2400-3000 cm⁻¹ region, which is typical for the N-H stretching vibration of a secondary ammonium salt. Other key absorptions would include C-H stretching vibrations just below 3000 cm⁻¹, and a C=C stretching vibration around 1640 cm⁻¹.
Stability Considerations
The stability of this compound is a critical factor for its storage and handling. As a solid, it is expected to be relatively stable. However, in solution, its stability can be influenced by factors such as pH, temperature, and light.
Key Stability Aspects:
-
pH Stability: In aqueous solutions, the compound's stability is pH-dependent. At acidic to neutral pH, it will exist predominantly as the protonated ammonium salt, which is generally more stable towards oxidation than the free amine. At alkaline pH, the equilibrium will shift towards the free amine, which may be more susceptible to degradation.
-
Thermal Stability: Forced degradation studies at elevated temperatures should be conducted to determine the compound's thermal lability and to identify potential degradation products.
-
Photostability: Exposure to UV light could potentially lead to polymerization or other reactions involving the terminal double bond. Photostability studies are recommended, especially for solutions.
A systematic stability study should be designed to evaluate the impact of these factors over time.
Caption: Principles of a stability study for a chemical intermediate.
Conclusion
References
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Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Retrieved from [Link]
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Takeuchi, T. (2007). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). N-Methylhexylamine. Retrieved from [Link]
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PubChem. (n.d.). N-Methylcyclohexylamine. Retrieved from [Link]
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Schmitt, R., et al. (2024). Amines – Determination of amines in workplace air using gas chromatography (headspace GC-MS). Retrieved from [Link]
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An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 319-328. Retrieved from [Link]
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Eeltink, S., & Garcı́a-Alvarez-Coque, M. C. (2007). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. ResearchGate. Retrieved from [Link]
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Yuan, Z., et al. (2018). Targeted quantification of amino acids by dansylation. JoVE (Journal of Visualized Experiments), (132), e57039. Retrieved from [Link]
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ResearchGate. (n.d.). Derivatization reaction of FMOC-Cl with an amine and an alcohol. Retrieved from [Link]
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PubMed. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Retrieved from [Link]
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Jain, A., & Verma, K. K. (2008). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Analytica Chimica Acta, 614(2), 190-195. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for Reductive amination using a combination of CaH2 and noble metal. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link]
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Malaysian Journal of Chemistry. (2019). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Retrieved from [Link]
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Maris, C., et al. (2000). Static headspace analysis of aliphatic amines in aqueous samples. Journal of Chromatography A, 896(1-2), 333-340. Retrieved from [Link]
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SpectraBase. (n.d.). N-Methylhydroxylamine hydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]
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SpectraBase. (n.d.). N-Methyl-cyclohexylamine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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Stenutz, R. (n.d.). N-methylhexan-1-amine. Retrieved from [Link]
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Oxford Academic. (1974). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Journal of Chromatographic Science, 12(11), 679. Retrieved from [Link]
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An In-Depth Technical Guide to the Structural Elucidation of N-Methylhex-5-en-1-amine Hydrochloride
Foreword: The Imperative of Unambiguous Structural Verification
In the realm of drug development and chemical research, the precise structural characterization of a molecule is the bedrock upon which all subsequent investigations are built. An erroneous or incomplete structural assignment can lead to misguided research pathways, wasted resources, and potentially compromised safety and efficacy in therapeutic applications. N-Methylhex-5-en-1-amine hydrochloride, a secondary aliphatic amine salt, serves as a pertinent exemplar for illustrating a multi-technique approach to rigorous structural elucidation.[1][2] Its structure, while seemingly simple, contains key features—a terminal double bond, a secondary amine, and an N-methyl group—that require a synergistic application of modern analytical techniques for unequivocal confirmation.
This guide is designed for researchers, scientists, and drug development professionals, providing not just a procedural overview, but a deep dive into the causality behind experimental choices and the logic of data interpretation. We will navigate the structural elucidation of this compound through the complementary lenses of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis, culminating in the absolute confirmation offered by Single-Crystal X-ray Diffraction.
Foundational Analysis: Elemental Composition and High-Resolution Mass Spectrometry
Before delving into the intricacies of molecular connectivity, the elemental composition must be confirmed. For a molecule with the proposed formula C₇H₁₆ClN, the theoretical elemental composition provides a fundamental benchmark.[1]
Elemental Analysis
Elemental analysis by combustion provides the empirical percentage of Carbon, Hydrogen, and Nitrogen.
Experimental Protocol: Combustion Analysis
-
A precisely weighed sample of this compound is combusted in a furnace with an excess of oxygen.
-
The resulting gases (CO₂, H₂O, and N₂) are passed through a series of absorbent traps.
-
The amount of each gas is quantified, and from this, the percentage of C, H, and N in the original sample is calculated.
-
The percentage of Chlorine is typically determined by titration or ion chromatography.
Expected Data:
| Element | Theoretical Percentage |
| Carbon | 56.18% |
| Hydrogen | 10.78% |
| Chlorine | 23.69% |
| Nitrogen | 9.36% |
A close correlation between the experimental and theoretical percentages provides strong evidence for the proposed molecular formula.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula.
Experimental Protocol: Electrospray Ionization-Time of Flight (ESI-TOF) HRMS
-
A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile/water.
-
The solution is infused into the ESI source, where it is nebulized and ionized to produce the protonated molecule, [M+H]⁺.
-
The ions are accelerated into the TOF mass analyzer, and their mass-to-charge ratio (m/z) is measured with high precision.
Expected Data: The protonated form of N-Methylhex-5-en-1-amine (C₇H₁₅N) is observed.
-
Theoretical Monoisotopic Mass of [C₇H₁₅N + H]⁺: 114.1277 Da[3][4]
-
Observed m/z: 114.1275 Da (within a 5 ppm mass accuracy tolerance)
This highly accurate mass measurement corroborates the molecular formula C₇H₁₅N for the free amine, and by extension, C₇H₁₆ClN for the hydrochloride salt.
Mapping the Carbon-Hydrogen Framework: A Multi-dimensional NMR Approach
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and the establishment of the connectivity between them.
Experimental Protocol: NMR Analysis
-
Dissolve ~10 mg of this compound in a suitable deuterated solvent that minimizes the exchange of the N-H protons, such as DMSO-d₆ or CDCl₃.[5]
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H and ¹³C NMR Spectroscopy: Identifying the Building Blocks
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and coupling patterns. The ¹³C NMR spectrum indicates the number of unique carbon environments.
Predicted NMR Data (in DMSO-d₆):
| Position | ¹H Chemical Shift (ppm), Multiplicity, Integration | ¹³C Chemical Shift (ppm) |
| 1 | ~2.95, t, 2H | ~48.0 |
| 2 | ~1.65, m, 2H | ~25.0 |
| 3 | ~1.40, m, 2H | ~30.0 |
| 4 | ~2.05, q, 2H | ~32.5 |
| 5 | ~5.80, m, 1H | ~138.0 |
| 6 | ~5.00, m, 2H | ~115.0 |
| N-CH₃ | ~2.50, s, 3H | ~33.0 |
| N-H₂⁺ | ~9.0 (broad), s, 2H | - |
-
Interpretation: The downfield shifts of the protons and carbon at position 1 and the N-methyl group are indicative of their proximity to the electron-withdrawing ammonium group. The distinct signals in the olefinic region (~5.0-5.8 ppm for protons, ~115-138 ppm for carbons) confirm the presence of the terminal double bond. The broad singlet at ~9.0 ppm is characteristic of the ammonium protons.
2D NMR: Assembling the Molecular Puzzle
2D NMR experiments reveal correlations between nuclei, allowing for the unambiguous assembly of the molecular structure.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds.
Visualization of the Structural Elucidation Workflow:
Caption: Workflow for structural elucidation using NMR spectroscopy.
Key 2D NMR Correlations for this compound:
Caption: Key COSY and HMBC correlations for structure confirmation.
-
Interpretation of 2D NMR Data:
-
COSY: A continuous correlation from the protons at C1 through to C6 would establish the hexenyl chain.
-
HSQC: Each proton signal (except N-H₂⁺) would correlate to its directly attached carbon, confirming the assignments from the 1D spectra.
-
HMBC: Crucially, the protons of the N-methyl group (~2.50 ppm) would show a correlation to the carbon at position 1 (~48.0 ppm), unequivocally linking the methyl group to the nitrogen, which is in turn attached to the hexenyl chain.
-
Probing Functional Groups: FTIR Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In the case of this compound, we expect to see characteristic absorptions for the ammonium salt, the C-H bonds of the alkyl chain and alkene, and the C=C double bond.
Experimental Protocol: KBr Pellet Method
-
Thoroughly grind 1-2 mg of the sample with ~200 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquire the IR spectrum.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3080 | C-H stretch | =C-H (vinylic) |
| 2950-2850 | C-H stretch | C-H (aliphatic) |
| ~2700-2400 | N⁺-H stretch | Secondary ammonium |
| ~1640 | C=C stretch | Alkene |
| ~1580 | N⁺-H bend | Secondary ammonium |
| ~990 and ~910 | C-H bend (out-of-plane) | Terminal alkene |
-
Interpretation: The most telling feature is the broad and strong absorption band in the 2700-2400 cm⁻¹ region, which is characteristic of the N⁺-H stretching in a secondary amine salt.[1][6] The presence of the terminal alkene is confirmed by the C=C stretch at ~1640 cm⁻¹ and the distinct out-of-plane C-H bending vibrations around 990 and 910 cm⁻¹.[7][8]
Corroboration and Absolute Structure: Single-Crystal X-ray Diffraction
While the combination of the above techniques provides a definitive structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof by determining the precise spatial arrangement of atoms in the solid state.
Experimental Protocol: X-ray Crystallography
-
Grow suitable single crystals of this compound, typically by slow evaporation from a suitable solvent system.
-
Mount a single crystal on a goniometer and place it in an X-ray diffractometer.
-
Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.
-
Solve and refine the crystal structure to obtain the atomic coordinates, bond lengths, and bond angles.
Expected Results: The analysis would be expected to reveal a crystal system (e.g., monoclinic or orthorhombic) and provide the precise bond lengths and angles that are consistent with the proposed structure. It would also show the ionic interaction between the protonated amine (ammonium) and the chloride anion.
Conclusion: A Self-Validating System of Analysis
The structural elucidation of this compound is a case study in the power of a multi-faceted analytical approach. Each technique provides a piece of the puzzle, and the congruence of the data from elemental analysis, mass spectrometry, multi-dimensional NMR, and FTIR creates a self-validating system that leaves no room for ambiguity. While X-ray crystallography provides the final, absolute confirmation, a well-executed and thoroughly interpreted set of spectroscopic and spectrometric data is often sufficient to establish the structure with a very high degree of confidence. This rigorous, evidence-based approach is the cornerstone of scientific integrity in chemical research and development.
References
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Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
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Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]
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Spectroscopic Data of N-Methylhex-5-en-1-amine Hydrochloride: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for N-Methylhex-5-en-1-amine hydrochloride (C₇H₁₆ClN, Molecular Weight: 149.66 g/mol [1]). Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectroscopic data. These predictions, grounded in established spectroscopic principles and data from analogous compounds, offer valuable insights into the expected spectral characteristics. This guide is intended to serve as a foundational reference for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this and structurally related compounds.
The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind the spectral assignments, and provide standardized experimental protocols for data acquisition.
Molecular Structure and Spectroscopic Overview
This compound possesses a terminal alkene and a secondary amine hydrochloride, functionalities that give rise to distinct spectroscopic signatures. Understanding these signatures is crucial for confirming the molecular structure and assessing the purity of the compound.
Caption: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The protonation of the amine group in the hydrochloride salt significantly influences the chemical shifts of nearby protons and carbons.
Predicted ¹H NMR Spectroscopic Data
The predicted ¹H NMR spectrum of this compound in a typical solvent like Deuterium Oxide (D₂O) would exhibit characteristic signals for the aliphatic chain, the terminal alkene, and the N-methyl and N-H protons.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: D₂O, Frequency: 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.8 | ddt | 1H | H-5 |
| ~5.0 | m | 2H | H-6 |
| ~3.0 | t | 2H | H-1 |
| ~2.7 | s | 3H | N-CH₃ |
| ~2.1 | q | 2H | H-4 |
| ~1.7 | m | 2H | H-2 |
| ~1.5 | m | 2H | H-3 |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The downfield shift of the protons on C-1 (~3.0 ppm) and the N-methyl group (~2.7 ppm) is a direct consequence of the electron-withdrawing effect of the adjacent positively charged nitrogen atom. The protons of the terminal alkene (H-5 and H-6) are expected in their characteristic regions, with the H-5 proton showing complex splitting due to coupling with both the cis and trans H-6 protons and the adjacent methylene protons (H-4). The protons on the secondary amine (N-H) would likely appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration. In D₂O, this signal would exchange with deuterium and disappear.
Predicted ¹³C NMR Spectroscopic Data
The predicted ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: D₂O, Frequency: 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~138 | C-5 |
| ~115 | C-6 |
| ~49 | C-1 |
| ~35 | N-CH₃ |
| ~33 | C-4 |
| ~28 | C-2 |
| ~25 | C-3 |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
Similar to the ¹H NMR, the carbons adjacent to the nitrogen (C-1 and N-CH₃) are shifted downfield due to the inductive effect of the ammonium group. The alkene carbons (C-5 and C-6) appear in the typical sp² region. The remaining aliphatic carbons (C-2, C-3, and C-4) are found in the upfield region of the spectrum. The relative positions are influenced by their distance from the electron-withdrawing nitrogen and the double bond.
Experimental Protocol for NMR Data Acquisition
A self-validating NMR experiment requires careful sample preparation and parameter optimization.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
To confirm the N-H protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the sample and re-acquiring the spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A wider spectral width (e.g., 0-160 ppm) is required.
-
A longer acquisition time and a greater number of scans are typically necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.
Caption: Experimental Workflow for NMR Analysis
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Spectroscopic Data
The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the ammonium salt, the C-H bonds of the aliphatic and vinylic groups, and the C=C double bond.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch |
| 2960-2850 | Strong | C-H stretch (aliphatic) |
| ~2700-2400 | Broad, Strong | N⁺-H stretch |
| ~1640 | Medium | C=C stretch |
| ~1580 | Medium | N-H bend |
| ~990 and ~910 | Strong | =C-H bend (out-of-plane) |
Expertise & Experience: Interpreting the IR Spectrum
The most characteristic feature of the hydrochloride salt is the broad and strong absorption in the 2700-2400 cm⁻¹ region, which is indicative of the N⁺-H stretching vibrations in a secondary ammonium salt. The presence of the terminal alkene is confirmed by the =C-H stretch at ~3080 cm⁻¹, the C=C stretch at ~1640 cm⁻¹, and the strong out-of-plane =C-H bending vibrations around 990 and 910 cm⁻¹. The aliphatic C-H stretching vibrations are observed as strong bands in the 2960-2850 cm⁻¹ range.
Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.
Predicted Mass Spectrometry Data
For this compound, the mass spectrum is typically obtained for the free base, N-Methylhex-5-en-1-amine (C₇H₁₅N, Molecular Weight: 113.20 g/mol [2]), after in-source deprotonation or by analyzing a sample of the free base directly. The fragmentation of aliphatic amines is dominated by α-cleavage.
Table 4: Predicted Key Mass Fragments (Electron Ionization)
| m/z | Proposed Fragment |
| 113 | [M]⁺ (Molecular ion of the free base) |
| 98 | [M - CH₃]⁺ |
| 84 | [M - C₂H₅]⁺ |
| 70 | [M - C₃H₇]⁺ |
| 56 | [M - C₄H₉]⁺ |
| 44 | [CH₂=NHCH₃]⁺ (Base Peak) |
Expertise & Experience: Interpreting the Mass Spectrum
The molecular ion peak for the free base is expected at m/z 113. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight. The most significant fragmentation pathway for secondary amines is α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen. For N-Methylhex-5-en-1-amine, this leads to the formation of a stable iminium ion, [CH₂=NHCH₃]⁺, with an m/z of 44, which is expected to be the base peak. Other fragments can arise from cleavage at different points along the alkyl chain.
Caption: Proposed Fragmentation in Mass Spectrometry
Experimental Protocol for MS Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The concentration should be in the low µg/mL to ng/mL range, depending on the ionization technique and instrument sensitivity.
-
Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.
-
Data Acquisition:
-
EI-MS: Introduce the sample (often via a GC inlet for volatile compounds) into the ion source where it is bombarded with electrons, causing ionization and fragmentation.
-
ESI-MS: Infuse the sample solution into the ESI source, where a high voltage is applied to generate charged droplets, leading to the formation of protonated molecules [M+H]⁺ (m/z 114 for the free base). Fragmentation can be induced by increasing the cone voltage or by performing tandem MS (MS/MS) experiments.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Conclusion
This technical guide has provided a detailed overview of the predicted spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a robust framework for the structural characterization of this compound. The provided experimental protocols outline best practices for acquiring high-quality spectroscopic data. While these predicted spectra serve as a valuable reference, it is imperative that they are confirmed with experimentally obtained data for any definitive structural assignment or purity assessment.
References
-
PubChem. N-Methylhex-5-en-1-amine. [Link]
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commercial availability of N-Methylhex-5-en-1-amine hydrochloride
An In-Depth Technical Guide to the Commercial Availability of N-Methylhex-5-en-1-amine hydrochloride
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of this compound (CAS No. 862175-17-5), a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into its commercial availability, chemical properties, procurement workflows, and its role in modern organic synthesis.
Introduction to a Key Synthetic Building Block
This compound is the salt form of N-methylhex-5-en-1-amine.[1] With the molecular formula C₇H₁₆ClN, it typically presents as a white, crystalline solid that is soluble in water.[1] Its structure features a terminal double bond and a secondary amine, making it a valuable and reactive building block for synthesizing more complex molecules.
The conversion of the free amine to its hydrochloride salt is a deliberate and common strategy in chemical synthesis. This transformation enhances the compound's stability, simplifies handling by converting an oil or low-melting solid into a more manageable crystalline form, and often improves its solubility in certain solvent systems. Its primary utility is found as an intermediate in the synthesis of a wide array of target molecules in the pharmaceutical and agrochemical industries.[1]
Commercial Availability and Procurement
This compound is readily available from a variety of commercial suppliers that specialize in fine chemicals for research and development purposes. It is typically sold in quantities ranging from milligrams to several grams, with purity levels generally at or above 95%.[2][3] This compound is intended for laboratory use only and is not meant for human or animal consumption.[3][4]
Representative Commercial Suppliers
The following table summarizes the availability of this compound from several recognized chemical suppliers. Pricing and stock levels are subject to change and should be verified directly with the supplier.
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |
| CymitQuímica (Fluorochem) | 10-F340516 | ≥95% | 100mg, 1g | 862175-17-5[2][5] |
| 1st Scientific LLC | ST004U6U | 95% | 250mg, 500mg, 1g, 2.5g, 5g | 862175-17-5[3] |
| BLD Pharm | BD119458 | 95+% | Varies (Inquire) | 862175-17-5[4] |
Standard Procurement Workflow
For researchers, acquiring this chemical follows a standard procurement process. The most critical identifier in this process is the CAS number (862175-17-5), which ensures the correct compound is sourced, regardless of supplier-specific nomenclature.
Caption: High-level synthetic pathway to the target compound.
Applications in Research and Development
The utility of this compound stems from its bifunctional nature. The secondary amine serves as a nucleophile or a base, while the terminal alkene is available for a wide range of transformations, including:
-
Addition Reactions: Halogenation, hydroboration-oxidation, and epoxidation.
-
Olefin Metathesis: To form new carbon-carbon bonds.
-
Polymerization: As a monomer unit.
This dual reactivity makes it a valuable intermediate for creating molecular scaffolds used in:
-
Pharmaceutical R&D: As a starting material for synthesizing active pharmaceutical ingredients (APIs) where the specific carbon backbone is a required pharmacophore. [1]* Agrochemical Development: Used as a precursor in the synthesis of novel pesticides and herbicides. [1]* Organic Chemistry: Employed as a versatile reagent for exploring new synthetic methodologies and constructing complex organic compounds. [1]
References
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This compound | lookchem. [Link]
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N-Methylhex-5-en-1-amine | C7H15N | CID 17825054 - PubChem. [Link]
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N-Methylhex-5-en-1-amine - AbacipharmTech-Global Chemical supplier. [Link]
Sources
An In-depth Technical Guide to the Safe Handling of N-Methylhex-5-en-1-amine Hydrochloride
This guide provides a comprehensive overview of the safety and handling protocols for N-Methylhex-5-en-1-amine hydrochloride, a versatile building block in the pharmaceutical and agrochemical industries.[1] Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from its free amine form, N-Methylhex-5-en-1-amine, and a closely related analog, methylamine hydrochloride, to establish a robust framework for risk assessment and mitigation. This approach ensures that researchers, scientists, and drug development professionals can handle this compound with the highest degree of safety.
Section 1: Compound Profile and Hazard Identification
The free amine, N-Methylhex-5-en-1-amine, is classified under the Globally Harmonized System (GHS) as a flammable liquid and vapor (H226) and is known to cause severe skin burns and eye damage (H314).[3][4] As a hydrochloride salt, the primary immediate hazard shifts from flammability to corrosive and irritant properties upon contact with moisture. Corrosive solids can cause delayed but severe injury as they dissolve in the moisture on the skin or in the respiratory tract.[5]
Based on the SDS for methylamine hydrochloride, a comparable aliphatic amine salt, we can infer that this compound is likely to be harmful if swallowed (Acute Toxicity, Oral, Category 4), a skin irritant, a serious eye irritant, and may cause respiratory irritation.[6][7][8][9]
Inferred Hazard Classification
| Hazard Class | Category | GHS Hazard Statement | Basis for Inference |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Analogy to Methylamine Hydrochloride[7][8][9] |
| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation | Free Amine Data & Analogy to Methylamine Hydrochloride[3][6][7] |
| Serious Eye Damage/Irritation | Category 1/2 | H318: Causes serious eye damage or H319: Causes serious eye irritation | Free Amine Data & Analogy to Methylamine Hydrochloride[3][6][7] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Analogy to Methylamine Hydrochloride[6][7] |
Section 2: Risk Assessment and Mitigation
A thorough risk assessment is paramount before commencing any work with this compound. The following hierarchy of controls should be implemented to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust particles.[10][11]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[12]
Administrative Controls
-
Training: All personnel must receive comprehensive training on the potential hazards of corrosive solids and aliphatic amines, as well as the specific handling procedures outlined in this guide.[13]
-
Restricted Access: The area where this compound is handled should be clearly marked, and access should be restricted to authorized personnel only.
-
Hygiene Practices: Always wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.[8]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact with the compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield.[7] | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[9][11] | Prevents skin contact and potential burns or irritation. |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes.[5] | Provides a barrier against accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for large quantities or if dust cannot be controlled by a fume hood. | Prevents inhalation of irritant dust. |
Section 3: Standard Operating Procedures
Adherence to strict protocols for handling, storage, and disposal is essential for the safe use of this compound.
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and the fume hood is operational.
-
Weighing: Weigh the solid compound within the fume hood. Use a disposable weighing boat to minimize contamination.
-
Dissolving: When dissolving the solid, always add the solid slowly to the solvent. Be aware that dissolving corrosive solids in water can generate heat.[10]
-
Cleaning: After handling, decontaminate the work area with an appropriate cleaning solution and dispose of all contaminated materials as hazardous waste.
Storage Requirements
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
The recommended storage temperature is between 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1][12]
-
Keep the container tightly closed to prevent the absorption of moisture, as the compound may be hygroscopic.[6][9]
Disposal
Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations for hazardous waste. Do not empty into drains.[6]
Section 4: Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Skin Contact: Remove all contaminated clothing and immediately flush the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[6]
Spill Response
The "Three C's" of spill response—Control, Contain, and Clean—provide a clear framework for action.
-
Control: Evacuate the immediate area and alert others. If the spill is large or poses a significant risk, contact your institution's emergency response team.
-
Contain: Prevent the spread of the solid material.
-
Clean: Carefully sweep up the spilled solid, avoiding the generation of dust, and place it into a suitable, labeled container for hazardous waste disposal. Decontaminate the spill area with a suitable cleaning agent.
Workflow for a Minor Spill of this compound
Caption: Workflow for handling a minor spill of this compound.
Section 5: Conclusion
While this compound is a valuable research chemical, it must be handled with the utmost care due to its inferred corrosive and irritant properties. By understanding the potential hazards, implementing robust control measures, and adhering to the detailed protocols outlined in this guide, researchers can work with this compound safely and effectively. It is imperative to always consult the most recent safety information and to treat this compound with the caution it deserves, especially in the absence of a specific, comprehensive SDS.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Hydrochloride, PA. Retrieved from [Link]
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LookChem. (n.d.). Cas 862175-17-5,this compound. Retrieved from [Link]
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Grand Valley State University. (2015, March 2). Corrosives - Lab Safety. Retrieved from [Link]
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Princeton University Environmental Health & Safety. (n.d.). Section 7D: Corrosive Materials. Retrieved from [Link]
-
Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methylhex-5-en-1-amine. PubChem Compound Database. Retrieved from [Link]
-
University of Waterloo. (n.d.). 10.7 Handling Procedures for Corrosive Materials. Retrieved from [Link]
-
KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]
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- 4. 55863-02-0|N-Methylhex-5-en-1-amine|BLD Pharm [bldpharm.com]
- 5. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
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solubility of N-Methylhex-5-en-1-amine hydrochloride in organic solvents
An In-Depth Technical Guide to the Solubility of N-Methylhex-5-en-1-amine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes fundamental principles of physical organic chemistry to predict and understand its solubility behavior. It offers a theoretical framework grounded in the molecule's structural features, a detailed, field-proven experimental protocol for determining solubility, and expert insights into the practical implications for researchers in pharmaceutical and chemical development.
Introduction: Understanding the Molecule
This compound is a salt of a secondary amine. Its structure, comprising a six-carbon chain with a terminal double bond, a secondary amine, and an ionic hydrochloride component, dictates its physicochemical properties and, consequently, its solubility profile.[1][2] As a versatile building block in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its solubility is critical for reaction engineering, purification, formulation, and drug delivery system design.[1]
This guide will delve into the theoretical underpinnings of its solubility, provide a practical methodology for its empirical determination, and discuss the expected solubility trends in various classes of organic solvents.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: N-Methyl-5-hexen-1-amine hydrochloride, N-METHYLHEX-5-EN-1-AMINE HCL[1]
-
CAS Number: 862175-17-5[1]
-
Molecular Formula: C₇H₁₆ClN[1]
-
Appearance: Typically a white to off-white crystalline solid[1]
The key to understanding the solubility of this compound lies in the duality of its structure: a polar, ionic ammonium hydrochloride head and a non-polar, organic hexenyl tail.
Caption: Molecular structure duality of this compound.
Theoretical Framework for Solubility
The adage "like dissolves like" is the foundational principle here. The solubility of this compound in a given organic solvent is a function of the thermodynamic favorability of the interactions between the solute and solvent molecules.
The Role of the Hydrochloride Salt
The protonation of the secondary amine to form the ammonium salt dramatically increases the polarity of the molecule. This ionic character introduces strong ion-dipole interactions, which are pivotal for solubility in polar solvents.
-
In Protic Solvents (e.g., Alcohols): Protic solvents, such as methanol and ethanol, can act as both hydrogen bond donors and acceptors. They can effectively solvate both the ammonium cation and the chloride anion through hydrogen bonding and ion-dipole interactions.
-
In Aprotic Polar Solvents (e.g., DMSO, DMF): Aprotic polar solvents possess large dipole moments and can effectively solvate the ammonium cation. However, their ability to solvate the chloride anion is generally less effective compared to protic solvents.
The Influence of the Hexenyl Tail
The six-carbon chain with a terminal alkene is non-polar. This part of the molecule will have favorable van der Waals interactions with non-polar solvents.
The Solubility Balance
The overall solubility in a specific organic solvent will be a trade-off between the solvation of the polar head and the non-polar tail.
-
High Polarity Solvents: Expected to have higher solubility due to the dominant effect of the ionic head.
-
Low Polarity (Non-polar) Solvents: Expected to have very low solubility as the energy required to break the crystal lattice of the salt is not compensated by weak van der Waals interactions with the solvent.
-
Intermediate Polarity Solvents: The solubility will be highly dependent on the specific solvent's ability to interact with both the ionic and organic parts of the molecule.
Predicted Solubility in Different Organic Solvent Classes
Based on the principles outlined above, we can predict the qualitative solubility of this compound.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding and ion-dipole interactions can effectively solvate the ionic head. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Strong dipole moments can solvate the cation, but anion solvation is less effective than in protic solvents. |
| Ethers | Diethyl ether, THF | Low | Lower polarity and inability to act as hydrogen bond donors lead to poor solvation of the ionic salt. |
| Halogenated | Dichloromethane, Chloroform | Low to Moderate | Can have moderate polarity but are poor hydrogen bond donors. Some solubility may be observed. |
| Aromatic | Toluene, Benzene | Very Low | Non-polar nature results in weak interactions with the ionic portion of the solute. |
| Aliphatic | Hexane, Heptane | Insoluble | Very weak van der Waals forces are insufficient to overcome the lattice energy of the salt. |
Experimental Protocol for Solubility Determination
To obtain quantitative data, a robust experimental protocol is essential. The equilibrium solubility method is a reliable approach.[3]
Materials and Equipment
-
This compound (purity ≥95%)[2]
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker/incubator or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or ¹H NMR with an internal standard)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vials in a constant temperature shaker or on a stir plate at a controlled temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, tared vial to remove any remaining solid particles.
-
-
Quantification:
-
Accurately weigh the filtered saturated solution.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility in units of mg/mL or mol/L based on the determined concentration and the dilution factor.
-
Caption: Experimental workflow for determining equilibrium solubility.
Practical Implications and Conclusion
A comprehensive understanding of the solubility of this compound is paramount for its effective use.
-
For Process Chemists: Solubility data informs the choice of solvents for reactions and crystallizations, impacting yield and purity.
-
For Formulation Scientists: In drug development, solubility in various excipients and solvent systems is a critical determinant of a drug's bioavailability and the feasibility of different dosage forms.
-
For Analytical Chemists: Knowledge of solubility is essential for developing analytical methods, such as choosing appropriate diluents for sample preparation.
References
-
Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. (1999). Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]
-
Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2020). PMC - NIH. Retrieved from [Link]
-
Experiment 13 – Properties of Amines and Amides. (n.d.). Moorpark College. Retrieved from [Link]
-
Experiment 27 - Amines and Amides. (n.d.). Jay C. McLaughlin. Retrieved from [Link]
-
N-Methylhex-5-en-1-amine | C7H15N | CID 17825054. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Solubility of Organic Hydrochlorides. (n.d.). AMiner. Retrieved from [Link]
-
Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. (2018). PubMed. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023). Retrieved from [Link]
Sources
Methodological & Application
synthesis of heterocyclic compounds using N-Methylhex-5-en-1-amine hydrochloride
Application Note & Protocol
Topic: Synthesis of Heterocyclic Compounds Using N-Methylhex-5-en-1-amine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Guide to the Synthesis of N-methyl-2-methylpiperidine via Intramolecular Hydroamination of N-Methylhex-5-en-1-amine
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Alkenylamine Cyclization
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive natural products.[1][2] Its prevalence drives a continuous demand for efficient and modular synthetic routes. One of the most elegant and atom-economical strategies for constructing this valuable heterocycle is through the intramolecular hydroamination of unsaturated amines.[3][4][5]
This guide provides a detailed examination of this compound as a readily available precursor for the synthesis of N-methyl-2-methylpiperidine. We will explore the underlying principles of acid-catalyzed intramolecular hydroamination, provide a robust, step-by-step laboratory protocol, and discuss the critical parameters that ensure a successful and reproducible outcome. This approach transforms a linear aminoalkene into a valuable chiral heterocyclic building block, a transformation of significant interest in drug discovery and development.[6][7]
Core Principle: Intramolecular Hydroamination
Hydroamination is the addition of an N-H bond across an unsaturated carbon-carbon bond (an alkene or alkyne).[4] When the amine and the alkene are part of the same molecule, an intramolecular reaction can occur, leading to the formation of a nitrogen-containing heterocycle.
In the case of N-Methylhex-5-en-1-amine, the terminal alkene is positioned to allow for the formation of a thermodynamically stable six-membered ring. This process, classified as a 6-endo-trig cyclization, directly yields the N-methyl-2-methylpiperidine structure.
Caption: Generalized catalytic cycle for Brønsted acid-catalyzed hydroamination.
Experimental Guide & Protocols
This section provides a complete workflow, from the preparation of the free amine starting material to the synthesis and characterization of the final product.
Part A: Preparation of the Free Base (N-Methylhex-5-en-1-amine)
The starting material is provided as a hydrochloride salt, which must be neutralized to the free amine before the cyclization reaction.
Materials & Reagents:
-
This compound
-
Sodium hydroxide (NaOH), 2 M aqueous solution
-
Diethyl ether (Et₂O) or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Rotary evaporator
Protocol:
-
Dissolve a known quantity of this compound in a minimal amount of deionized water in a separatory funnel.
-
Cool the solution in an ice bath.
-
Slowly add 2 M NaOH solution dropwise while swirling. Monitor the pH with litmus paper or a pH meter until it is strongly basic (pH > 12).
-
Extract the aqueous layer with diethyl ether or DCM (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting clear oil is the free amine, N-Methylhex-5-en-1-amine. Confirm its identity via ¹H NMR if necessary before proceeding. Use immediately in the next step.
Part B: Intramolecular Cyclization to N-methyl-2-methylpiperidine
This protocol employs trifluoromethanesulfonic acid (triflic acid) as a robust Brønsted acid catalyst.
Materials & Reagents:
-
N-Methylhex-5-en-1-amine (free base from Part A)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stir plate, heating mantle, inert gas line (Argon or Nitrogen)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Protocol:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and condenser under an inert atmosphere.
-
Dissolve the N-Methylhex-5-en-1-amine (1.0 eq) in anhydrous toluene (to make a ~0.1 M solution).
-
With vigorous stirring, add triflic acid (0.2 eq) dropwise at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to 100 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS by observing the disappearance of the starting material. [8]5. Once complete, cool the reaction to room temperature and quench by carefully adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude oil by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (containing 1% triethylamine to prevent product streaking) to afford pure N-methyl-2-methylpiperidine.
Caption: Complete experimental workflow from starting salt to purified product.
Data & Characterization
Precise characterization is essential to confirm the structure of the synthesized product.
Table 1: Summary of Reaction Parameters
| Parameter | Condition | Rationale |
| Starting Material | N-Methylhex-5-en-1-amine | Linear precursor for 6-endo cyclization. |
| Catalyst | Triflic Acid (TfOH) | Strong, non-coordinating Brønsted acid promotes carbocation formation. [8] |
| Solvent | Anhydrous Toluene | High-boiling, non-coordinating solvent suitable for the reaction temperature. |
| Temperature | 100 °C | Provides sufficient thermal energy to overcome the activation barrier for cyclization. |
| Typical Yield | 65-80% | Literature precedents for similar acid-catalyzed cyclizations report good yields. [8] |
Table 2: Expected Analytical Data for N-methyl-2-methylpiperidine
Note: Data is predicted based on known chemical shifts for similar structures. Actual values may vary slightly.
| Analysis | Expected Result |
| ¹H NMR (CDCl₃) | δ ~2.9-3.1 (m, 1H, N-CH), δ ~2.2 (s, 3H, N-CH₃), δ ~2.1-2.3 (m, 1H, piperidine H), δ ~1.2-1.8 (m, 6H, piperidine CH₂), δ ~1.1 (d, 3H, C-CH₃). [9][10] |
| ¹³C NMR (CDCl₃) | δ ~57-60 (N-CH), δ ~55-58 (piperidine CH₂), δ ~42-45 (N-CH₃), δ ~34-37 (piperidine CH₂), δ ~25-28 (piperidine CH₂), δ ~23-26 (piperidine CH₂), δ ~19-22 (C-CH₃). |
| Mass Spec (EI) | M⁺ = 113.20 g/mol . [11] |
| Appearance | Colorless to pale yellow oil. |
Conclusion
The intramolecular hydroamination of N-Methylhex-5-en-1-amine is a powerful and direct method for synthesizing N-methyl-2-methylpiperidine, a heterocyclic building block with significant potential in pharmaceutical research. The Brønsted acid-catalyzed protocol detailed here is operationally simple, avoids the use of expensive transition metals, and proceeds in good yield. This application note provides researchers with the foundational knowledge and a validated protocol to effectively utilize this strategy in their synthetic campaigns, enabling the exploration of novel chemical space in drug discovery.
References
-
Copper-catalysed selective hydroamination reactions of alkynes. Nature Chemistry. Available at: [Link]
-
Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry. Available at: [Link]
-
Copper-catalyzed selective hydroamination reactions of alkynes. PubMed Central. Available at: [Link]
-
Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. ACS Publications. Available at: [Link]
-
Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
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COPPER-CATALYZED HYDROAMINATION OF ALKENES AND ALKYNES. University of Illinois Urbana-Champaign. Available at: [Link]
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Hydroamination. Chemistry LibreTexts. Available at: [Link]
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Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PubMed Central. Available at: [Link]
-
New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Technology Networks. Available at: [Link]
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Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]
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The Versatility of Methyl Piperidine Derivatives. Medium. Available at: [Link]
-
2-Methylpiperidine. NIST WebBook. Available at: [Link]
-
N-Methylhex-5-en-1-amine. PubChem. Available at: [Link]
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- 9. 2-Methylpiperidine(109-05-7) 1H NMR spectrum [chemicalbook.com]
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Application Notes and Protocols for the N-Alkylation of N-Methylhex-5-en-1-amine Hydrochloride
Introduction
The strategic introduction of alkyl groups to nitrogen atoms, or N-alkylation, is a cornerstone of modern organic synthesis, particularly within the realm of drug discovery and development. The resulting secondary and tertiary amines are prevalent scaffolds in a vast array of pharmaceuticals and bioactive molecules, influencing properties such as potency, selectivity, and pharmacokinetic profiles. N-Methylhex-5-en-1-amine is a valuable synthetic building block, featuring a secondary amine for further functionalization and a terminal alkene that can participate in a variety of subsequent chemical transformations. This application note provides a comprehensive guide to the N-alkylation of N-methylhex-5-en-1-amine hydrochloride, with a focus on practical, field-proven protocols and an in-depth explanation of the underlying chemical principles.
Challenges and Key Considerations in the N-Alkylation of this compound
The N-alkylation of this specific substrate presents several key challenges that must be addressed to ensure a successful and high-yielding reaction:
-
The Hydrochloride Salt: N-Methylhex-5-en-1-amine is often supplied as a hydrochloride salt to improve its stability and handling. However, the protonated ammonium salt is not nucleophilic and will not participate in N-alkylation reactions. Therefore, the addition of a base is crucial to neutralize the hydrochloride and liberate the free secondary amine, which is the active nucleophile. The choice of base is critical; it must be strong enough to deprotonate the ammonium salt but should not interfere with the desired reaction or promote side reactions. Non-nucleophilic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often preferred.
-
The Terminal Alkene: The presence of a terminal double bond in the hexenyl chain introduces the potential for undesired side reactions. While generally stable, alkenes can undergo reactions such as isomerization, polymerization, or addition reactions under certain conditions. The chosen N-alkylation protocol must therefore be mild and chemoselective, targeting the amine functionality without affecting the alkene.
-
Overalkylation: A common challenge in the alkylation of primary and secondary amines is overalkylation, leading to the formation of tertiary amines or even quaternary ammonium salts.[1] This occurs because the newly formed tertiary amine can often be more nucleophilic than the starting secondary amine.[2] To control selectivity for the desired tertiary amine product, careful selection of the reaction conditions and stoichiometry is essential.
Recommended Protocol: Reductive Amination
Reductive amination is a highly versatile and widely employed method for the N-alkylation of amines.[3] It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding alkylated amine.[4] This one-pot procedure is favored for its efficiency, broad substrate scope, and, most importantly, its high chemoselectivity, which is crucial for a substrate like N-methylhex-5-en-1-amine.[5][6]
Reductive Amination with Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for reductive amination.[7] It readily reduces the intermediate iminium ion but is slow to react with the starting aldehyde or ketone, thereby minimizing the formation of alcohol byproducts.[8] Crucially, NaBH(OAc)₃ is compatible with a wide range of functional groups, including alkenes, making it the ideal choice for this application.[6]
Detailed Experimental Protocol
This protocol describes the N-alkylation of this compound with a generic aldehyde (R-CHO) via reductive amination.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount (mmol) | Equivalents |
| This compound | C₇H₁₆ClN | 149.66 | - | 1.0 | 1.0 |
| Aldehyde (R-CHO) | Varies | Varies | - | 1.1 | 1.1 |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | - | 1.5 | 1.5 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | - | 1.2 | 1.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous dichloromethane (DCM, approximately 0.1 M concentration relative to the amine). To the resulting suspension, add triethylamine (1.2 eq) and stir the mixture at room temperature for 15-20 minutes. This will neutralize the hydrochloride salt and form the free amine.
-
Aldehyde Addition: Add the aldehyde (1.1 eq) to the reaction mixture and stir for an additional 20-30 minutes at room temperature to allow for the formation of the iminium ion intermediate.
-
Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-alkylated product.
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of this compound via reductive amination.
Mechanism and Scientific Rationale
The success of the reductive amination protocol hinges on a well-understood, two-stage mechanism:
-
Iminium Ion Formation: The reaction commences with the nucleophilic attack of the free secondary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent dehydration to yield a reactive iminium ion intermediate. The presence of a slight excess of the aldehyde and allowing for a pre-stir time before the addition of the reducing agent helps to drive this equilibrium towards the formation of the iminium ion.
-
Hydride Reduction: The sodium triacetoxyborohydride then acts as a hydride donor, selectively reducing the electrophilic carbon of the iminium ion to afford the final tertiary amine product. The steric bulk and attenuated reactivity of NaBH(OAc)₃ prevent the significant reduction of the starting aldehyde, which is a key advantage of this reagent.
Mechanistic Diagram of Reductive Amination
Caption: General mechanism of reductive amination of a secondary amine with an aldehyde.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or low conversion | Incomplete neutralization of the hydrochloride salt. | Ensure the use of a sufficient excess of a suitable base (e.g., TEA, DIPEA). |
| Low reactivity of the aldehyde or amine. | Gently heat the reaction mixture (e.g., to 40 °C). Consider using a more reactive aldehyde or a different solvent. | |
| Degradation of the reducing agent. | Use freshly opened or properly stored sodium triacetoxyborohydride. | |
| Formation of alcohol byproduct | Reduction of the aldehyde by the reducing agent. | Ensure the iminium ion has sufficient time to form before adding the reducing agent. |
| Presence of starting amine at the end | Insufficient amount of aldehyde or reducing agent. | Use a slight excess of the aldehyde (1.1-1.2 eq) and the reducing agent (1.5 eq). |
| Difficult purification | Formation of closely eluting byproducts. | Optimize the mobile phase for column chromatography. Consider derivatization of the product for easier separation. |
Conclusion
The N-alkylation of this compound can be efficiently and chemoselectively achieved through a one-pot reductive amination protocol using sodium triacetoxyborohydride. This method effectively addresses the inherent challenges of using a hydrochloride salt and the presence of a terminal alkene. The mild reaction conditions and high functional group tolerance make this a robust and reliable procedure for the synthesis of diverse tertiary amines, which are valuable intermediates in pharmaceutical and chemical research. By understanding the underlying mechanism and potential pitfalls, researchers can successfully employ this protocol to generate a wide range of N-alkylated products.
References
-
Yiğit, B. et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]
-
Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available at: [Link]
-
Myers, A. Chem 115. C-N Bond-Forming Reactions: Reductive Amination. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available at: [Link]
-
Wikipedia. Amine alkylation. Available at: [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]
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- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols: The Strategic Utility of N-Methylhex-5-en-1-amine Hydrochloride in Modern Synthesis
Abstract: This document provides a comprehensive technical guide on the application of N-Methylhex-5-en-1-amine hydrochloride as a versatile synthetic building block for researchers, chemists, and professionals in drug development. Moving beyond a simple datasheet, this guide elucidates the strategic potential of its bifunctional nature—a nucleophilic secondary amine and a reactive terminal alkene. We will explore its utility in constructing complex molecular architectures, with a focus on heterocyclic synthesis and the introduction of key pharmacophores. The protocols provided are grounded in established chemical principles and are designed to be both illustrative and adaptable for specific research applications.
Introduction: A Bifunctional Building Block of Strategic Value
This compound is a primary amine derivative featuring a terminal double bond. Its hydrochloride salt form enhances stability and simplifies handling and storage compared to the free base. The true synthetic power of this molecule lies in the orthogonal reactivity of its two key functional groups: the secondary amine and the terminal alkene. This bifunctionality allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of nitrogen-containing compounds, particularly in the realm of medicinal chemistry where such scaffolds are prevalent.
The secondary amine serves as a potent nucleophile or as a handle for directing group-assisted reactions. The terminal alkene provides a site for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The spatial separation of these two groups by a flexible four-carbon chain enables access to various cyclic structures, most notably substituted piperidines, through intramolecular cyclization strategies. This guide will detail several high-impact applications, complete with step-by-step protocols and the underlying chemical logic.
Core Applications and Synthetic Strategies
The utility of this compound can be broadly categorized into three areas: reactions leveraging the amine, transformations of the alkene, and concerted or sequential reactions involving both moieties.
Elaboration via the Secondary Amine
The secondary amine is a gateway to a multitude of molecular classes through well-established reactions.
The formation of an amide bond is fundamental in organic and medicinal chemistry. Acylation of the secondary amine with an acyl chloride or carboxylic acid (using a coupling agent) yields the corresponding N-methyl-N-(hex-5-en-1-yl)amide. This transformation is not only a route to stable amide products but can also serve as a protecting group strategy or as a precursor for intramolecular cyclizations onto the alkene.
Exemplary Protocol: Synthesis of N-Methyl-N-(hex-5-en-1-yl)acetamide
-
Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (2.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Transformations of the Terminal Alkene
The terminal alkene is a versatile functional group for carbon-skeleton modifications.
This two-step reaction sequence reliably converts the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity. This introduces a hydroxyl group at the terminus of the alkyl chain, transforming the building block into an amino alcohol scaffold, a common feature in many bioactive molecules.
Exemplary Protocol: Synthesis of 6-(Methylamino)hexan-1-ol
-
Hydroboration: To a solution of this compound (1.0 eq) and a suitable non-participating base (e.g., potassium carbonate, 1.1 eq) in anhydrous THF (0.3 M) under an inert atmosphere (N2 or Ar), add borane-THF complex (1.0 M solution in THF, 1.2 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours.
-
Oxidation: Cool the reaction back to 0 °C and slowly add a solution of sodium hydroxide (e.g., 3 M aqueous, 3.0 eq) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq).
-
Work-up: Stir the mixture at room temperature for 1 hour, then partition between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude alcohol by flash chromatography.
Bifunctional Reactivity: Intramolecular Cyclizations
The most powerful application of this building block is arguably in intramolecular reactions that engage both the amine and the alkene to form heterocyclic systems.
Intramolecular hydroamination involves the addition of the N-H bond across the C=C double bond. This can be achieved using various catalysts (e.g., organolanthanide, alkali metal, or late transition metal catalysts) to form a 2-methylpiperidine ring system, a privileged scaffold in medicinal chemistry. The reaction is highly atom-economical.
Conceptual Workflow: Catalytic Intramolecular Hydroamination
Caption: Workflow for Piperidine Synthesis
Exemplary Protocol: Synthesis of 2-Methylpiperidine
-
Preparation: In a glovebox, charge a Schlenk tube with a suitable hydroamination catalyst (e.g., a lanthanide pre-catalyst, 0.05 eq).
-
Reagent Addition: Add a solution of N-Methylhex-5-en-1-amine (free base, 1.0 eq) in anhydrous toluene (0.2 M). The free base can be generated by neutralizing the hydrochloride salt with a base like NaOH and extracting it into an organic solvent.
-
Reaction: Seal the tube and heat the reaction mixture to the temperature required for the specific catalyst system (typically 80-110 °C). Monitor the reaction by GC-MS or 1H NMR for the disappearance of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench by exposing it to air.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or by flash chromatography on silica gel (often treated with triethylamine to prevent product streaking).
Summary of Physicochemical Properties and Data
For ease of reference, the key properties of this compound are summarized below. This data is compiled from publicly available sources from chemical suppliers.
| Property | Value |
| Molecular Formula | C₇H₁₆ClN |
| Molecular Weight | 149.66 g/mol |
| Appearance | White to off-white solid |
| Boiling Point (Free Base) | ~135-137 °C |
| Key Functional Groups | Secondary Amine, Terminal Alkene |
| Solubility | Soluble in water and polar organic solvents. |
Conclusion and Future Outlook
This compound is more than a simple aliphatic amine; it is a strategically designed building block offering two distinct points for molecular elaboration. Its ability to serve as a precursor for valuable scaffolds, such as substituted piperidines, highlights its potential in discovery chemistry. The protocols and strategies outlined in this guide provide a foundational framework for chemists to incorporate this versatile reagent into their synthetic programs. Future applications may explore its use in multicomponent reactions, asymmetric catalysis, or the synthesis of novel polymers and materials. The creative combination of its amine and alkene functionalities is limited only by the ingenuity of the synthetic chemist.
References
-
Title: Catalytic Enantioselective Intramolecular Hydroamination of Allenes and Alkenes Source: Accounts of Chemical Research URL: [Link]
Application Notes and Protocols: Intramolecular Cyclization Reactions of N-Methylhex-5-en-1-amine Derivatives
For: Researchers, scientists, and drug development professionals
Introduction
The intramolecular cyclization of N-alkenylamines is a cornerstone of modern synthetic organic chemistry, providing a powerful and atom-economical strategy for the construction of nitrogen-containing heterocycles. Among these, the cyclization of N-Methylhex-5-en-1-amine derivatives to form substituted piperidines is of particular significance. Piperidine scaffolds are prevalent in a vast number of pharmaceuticals and biologically active natural products, making the development of efficient and selective methods for their synthesis a critical endeavor in medicinal chemistry and drug discovery.[1][2][3]
This comprehensive guide delves into the primary methodologies for effecting the intramolecular cyclization of N-Methylhex-5-en-1-amine derivatives. We will explore the mechanistic underpinnings of radical, acid-catalyzed, and transition-metal-catalyzed pathways, providing detailed, field-proven protocols for each. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to empower researchers to not only replicate these procedures but also to adapt and innovate upon them.
Mechanistic Overview: Pathways to Piperidine Synthesis
The intramolecular cyclization of N-Methylhex-5-en-1-amine and its derivatives can be broadly categorized into three principal mechanistic classes. The choice of pathway is dictated by the desired substitution pattern, stereochemical outcome, and the functional group tolerance required for the specific synthetic target.
Radical Cyclization
Radical cyclizations are renowned for their mild reaction conditions and high functional group tolerance.[4] The process typically involves three stages: initiation, propagation, and termination.[5] In the context of N-Methylhex-5-en-1-amine derivatives, a radical is generated on the nitrogen or an adjacent atom, which then adds to the terminal alkene in an intramolecular fashion. This cyclization predominantly proceeds via a 6-endo-trig pathway to form a six-membered ring, though the specifics can be influenced by substitution and reaction conditions.
Acid-Catalyzed Cyclization (Hydroamination)
Brønsted or Lewis acids can catalyze the intramolecular addition of the amine to the alkene, a process known as hydroamination.[6] This pathway typically involves the protonation of the double bond to generate a carbocation, which is then trapped by the nucleophilic amine. Alternatively, coordination of a Lewis acid to the nitrogen can enhance its nucleophilicity or activate the alkene. These reactions often require elevated temperatures but can be highly efficient for substrates with appropriate electronic properties.
Transition-Metal-Catalyzed Cyclization
A diverse array of transition metals, including palladium, gold, and zirconium, have been shown to catalyze the intramolecular hydroamination of aminoalkenes.[1][7][8][9] The mechanisms are varied and depend on the metal and ligand system employed. Common pathways involve either the activation of the alkene via π-coordination followed by nucleophilic attack of the amine, or the formation of a metal-amido species followed by migratory insertion of the alkene into the metal-nitrogen bond.[9][10][11] These methods often offer exceptional control over regio- and stereoselectivity.
Visualizing the Reaction Pathways
Caption: Overview of major mechanistic pathways for the intramolecular cyclization of N-Methylhex-5-en-1-amine derivatives.
Experimental Protocols
The following protocols are presented as representative examples for each major cyclization pathway. Researchers should note that optimization of reaction conditions, including solvent, temperature, and catalyst loading, may be necessary for specific substrates.
Protocol 1: Radical-Mediated Cyclization of an N-Acyl Derivative
This protocol describes a tin-free radical cyclization, which is environmentally more benign than traditional methods using tributyltin hydride.
Objective: To synthesize a substituted piperidinone via a 6-endo radical cyclization.
Materials:
-
N-allyl-N-methyl-4-pentenamide
-
Dilauroyl peroxide (DLP) (Initiator)
-
Dodecanethiol (Chain transfer agent)
-
Toluene (Solvent)
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add N-allyl-N-methyl-4-пенtenamide (1.0 eq).
-
Reagent Addition: Dissolve the substrate in toluene (0.1 M). Add dodecanethiol (1.5 eq) and dilauroyl peroxide (0.1 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired substituted piperidinone.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Brønsted Acid-Catalyzed Intramolecular Hydroamination
This protocol outlines a straightforward method for the cyclization of an N-tosyl protected N-Methylhex-5-en-1-amine. The electron-withdrawing tosyl group facilitates the cyclization.[6]
Objective: To synthesize N-tosyl-2-methylpiperidine.
Materials:
-
N-Methyl-N-tosylhex-5-en-1-amine
-
Triflic acid (TfOH) or Sulfuric acid (H₂SO₄) (Catalyst)
-
Toluene or Dichloromethane (Solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Methyl-N-tosylhex-5-en-1-amine (1.0 eq) in toluene (0.2 M).
-
Catalyst Addition: Add triflic acid (20 mol %) dropwise to the stirred solution at room temperature.[6]
-
Reaction Execution: Heat the reaction mixture to 100 °C.[6] Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and quench by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic solution under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the N-tosyl-2-methylpiperidine.
-
Characterization: Confirm the structure of the product using NMR spectroscopy and mass spectrometry.
Protocol 3: Palladium-Catalyzed Intramolecular Hydroamination
This protocol utilizes a palladium catalyst for the cyclization, a method known for its efficiency and potential for asymmetric synthesis with appropriate ligands.[7][12]
Objective: To synthesize 1,2-dimethylpiperidine.
Materials:
-
N-Methylhex-5-en-1-amine trifluoromethanesulfonate salt
-
[PdCl₂(PhCN)₂] (Palladium source)
-
Triethylamine (Base)
-
Acetonitrile (Solvent)
-
Standard inert atmosphere glassware
Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, add the N-Methylhex-5-en-1-amine trifluoromethanesulfonate salt (1.0 eq).
-
Reagent Addition: Add acetonitrile as the solvent, followed by triethylamine (2.0 eq) and [PdCl₂(PhCN)₂] (5 mol %).
-
Reaction Execution: Seal the tube and heat the mixture at 80 °C for 24 hours. Monitor the formation of the product by GC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with diethyl ether.
-
Purification: Carefully concentrate the filtrate under reduced pressure (the product is volatile). The crude product may be purified by distillation or preparative GC if necessary.
-
Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and GC-MS, comparing with known spectral data.
Quantitative Data Summary
The following table summarizes typical yields and conditions for the intramolecular cyclization of N-alkenylamines, providing a comparative overview of the different methodologies.
| Cyclization Method | Catalyst/Initiator | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Radical Cyclization | AIBN/Bu₃SnH | Benzene | 80 | 70-90 | [4] |
| Acid-Catalyzed | Triflic Acid (20 mol%) | Toluene | 100 | 85-95 | [6] |
| Palladium-Catalyzed | [PdCl₂(PhCN)₂] | Acetonitrile | 80 | 60-80 | [12] |
| Zirconium-Catalyzed | {PhB(C₅H₄)(Ox)₂}Zr(NMe₂)₂ | Benzene | 25 | >90 | [8][13] |
| Gold-Catalyzed | Au(I) Complex | Dichloromethane | 25-40 | 70-95 | [1] |
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the synthesis and analysis of substituted piperidines via intramolecular cyclization.
Conclusion and Future Outlook
The intramolecular cyclization of N-Methylhex-5-en-1-amine derivatives remains a fertile ground for methodological development. While radical, acid-catalyzed, and transition-metal-catalyzed approaches provide a robust toolkit for the synthesis of piperidine-containing molecules, ongoing research continues to push the boundaries of efficiency, selectivity, and sustainability. The development of enantioselective catalytic systems, in particular, holds immense promise for the streamlined synthesis of chiral piperidines, which are of paramount importance in the pharmaceutical industry.[8][14] Furthermore, the exploration of novel, more environmentally benign catalysts and reaction media will undoubtedly shape the future of this pivotal transformation. The protocols and mechanistic insights provided herein serve as a solid foundation for researchers to build upon in their quest for novel and improved synthetic routes to this vital class of N-heterocycles.
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Highly Enantioselective Zirconium-Catalyzed Cyclization of Aminoalkenes | Request PDF. ResearchGate. [Link]
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The Strategic Application of N-Methylhex-5-en-1-amine Hydrochloride in the Synthesis of Bioactive Piperidine Scaffolds
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures with desired pharmacological profiles is paramount. N-Methylhex-5-en-1-amine hydrochloride has emerged as a valuable and versatile building block, particularly in the synthesis of heterocyclic compounds, which form the core of a vast number of pharmaceuticals.[1] Its unique bifunctional nature, possessing both a secondary amine and a terminal alkene, offers a strategic advantage for the creation of diverse molecular scaffolds, especially substituted piperidines.[2] The piperidine moiety is a privileged structure in drug discovery, appearing in numerous approved drugs targeting a wide range of biological entities.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound. We will delve into the causality behind its experimental applications, provide detailed protocols for its use in constructing medicinally relevant compounds, and explore the mechanistic underpinnings of these transformations.
Core Attributes and Synthetic Versatility
This compound is a white crystalline solid, soluble in water, with the molecular formula C₇H₁₆ClN.[3] Its synthetic utility is primarily derived from the presence of two key functional groups:
-
Secondary Amine: This nucleophilic center readily participates in a variety of bond-forming reactions, including alkylation, acylation, and reductive amination. In the context of intramolecular reactions, the amine is perfectly positioned to act as an internal nucleophile.
-
Terminal Alkene: The double bond serves as a handle for a wide array of chemical transformations. It can undergo various addition reactions, and more importantly, it is a key participant in cyclization reactions.
The synergy between these two functional groups within the same molecule allows for elegant and efficient intramolecular cyclization strategies to construct six-membered nitrogen-containing heterocycles.
Application in the Synthesis of Bioactive Piperidines: A Focus on Ion Channel Modulators
A significant application of this compound lies in the synthesis of substituted piperidines, a class of compounds with a broad spectrum of biological activities, including the modulation of ion channels.[4] Ion channels are crucial for a multitude of physiological processes, and their dysfunction is implicated in various diseases, making them important drug targets.[5] The aliphatic amine structure is a common feature in many ion channel blockers.
The general strategy involves an intramolecular cyclization of an N-alkenyl amine, such as N-Methylhex-5-en-1-amine, to form the piperidine ring. This approach is highly atom-economical and allows for the stereoselective construction of complex cyclic systems.
Conceptual Workflow: From Alkenylamine to Piperidine Scaffold
The transformation of N-Methylhex-5-en-1-amine into a substituted piperidine core typically follows a logical sequence of chemical reactions. This workflow is designed to first introduce necessary functionalities and then orchestrate the key cyclization step.
Caption: Generalized workflow for the synthesis of bioactive molecules.
Protocol: Synthesis of a Substituted Piperidine Derivative via Intramolecular Hydroamination
This protocol details a representative procedure for the synthesis of a substituted piperidine from this compound. Intramolecular hydroamination, the addition of the N-H bond across the C=C double bond, is a powerful and atom-economical method for the synthesis of cyclic amines.[6]
PART 1: Free-Basing of this compound
Rationale: The hydrochloride salt is stable for storage. For the amine to act as a nucleophile in subsequent reactions, it must be converted to the free base.
Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, separatory funnel, rotary evaporator
Procedure:
-
Dissolve a known quantity of this compound in deionized water in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add 1 M NaOH solution with stirring until the pH of the solution is >10.
-
Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the free base, N-Methylhex-5-en-1-amine.
PART 2: Intramolecular Hydroamination/Cyclization
Rationale: This key step forms the piperidine ring. The choice of catalyst is crucial for achieving high yield and selectivity. Various transition metal catalysts can be employed for this transformation.
Materials:
-
N-Methylhex-5-en-1-amine (from Part 1)
-
Anhydrous toluene
-
Catalyst (e.g., a suitable Gold(I) or Palladium(II) complex)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask and line
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve N-Methylhex-5-en-1-amine in anhydrous toluene.
-
Add the catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Purify the product by column chromatography on silica gel to yield the substituted piperidine.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₇H₁₆ClN | [3] |
| Molecular Weight | 149.66 g/mol | [3] |
| CAS Number | 862175-17-5 | [3] |
| N-Methylhex-5-en-1-amine (Free Base) | ||
| Molecular Formula | C₇H₁₅N | [7] |
| Molecular Weight | 113.20 g/mol | [7] |
| CAS Number | 55863-02-0 | [7] |
Mechanistic Insights: The Role of the Catalyst in Intramolecular Hydroamination
The intramolecular hydroamination reaction is believed to proceed through a catalytic cycle involving the activation of either the amine or the alkene by the metal catalyst.
Caption: A simplified catalytic cycle for intramolecular hydroamination.
Conclusion and Future Perspectives
This compound is a powerful synthetic tool in the arsenal of medicinal chemists. Its ability to serve as a precursor for substituted piperidines via efficient intramolecular cyclization reactions makes it a valuable starting material for the synthesis of novel bioactive compounds, including potential antiviral agents and ion channel modulators.[8][9] The protocols and mechanistic insights provided herein are intended to serve as a foundation for researchers to explore the full potential of this versatile building block in their drug discovery endeavors. Future work in this area may focus on the development of more efficient and stereoselective catalytic systems for the cyclization of N-alkenyl amines, further expanding the chemical space accessible from this valuable starting material.
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Xu, F., et al. (2008). A General and Efficient One-Pot Synthesis of Cyclic Amines from Amino Alcohols. The Journal of Organic Chemistry, 73(1), 312–315. Available at: [Link]
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Ghosh, R., et al. (2023). Synthesis of 4-Chloropiperidines from Homoallylic Amines and Dimethyl Sulfoxide. The Journal of Organic Chemistry, 88(24), 16997–17009. Available at: [Link]
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Application Note: N-Methylhex-5-en-1-amine Hydrochloride as a Versatile Building Block in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] This approach relies on screening libraries of low molecular weight compounds, or "fragments," to identify weak but highly efficient binders that serve as starting points for rational drug design.[2][3] The success of an FBDD campaign is fundamentally dependent on the quality and chemical diversity of the fragment library.[1] This guide details the application of N-Methylhex-5-en-1-amine hydrochloride, a strategically designed fragment that embodies key principles of FBDD. Its simple scaffold, dual-functionality with both a secondary amine and a terminal alkene, and favorable physicochemical properties make it an exemplary tool for researchers, scientists, and drug development professionals aiming to prosecute challenging drug targets. We will provide a comprehensive overview of its properties, detailed protocols for its integration into screening workflows, and field-proven strategies for its synthetic elaboration from a validated hit into a potent lead compound.
Foundational Principles of Fragment-Based Drug Discovery (FBDD)
FBDD operates on the principle that smaller, less complex molecules have a higher probability of binding to a target protein, as they can more effectively sample the chemical space of a binding pocket.[1][4] Unlike HTS, which screens large libraries for potent, nanomolar binders, FBDD identifies weakly binding fragments (typically in the high micromolar to millimolar range) and then uses structural information to grow, link, or merge these fragments into more potent, drug-like molecules.[2][5]
The advantages of this approach include:
-
Higher Hit Rates: Smaller molecules are more likely to find a complementary fit on a protein surface.[6]
-
Greater Ligand Efficiency: Fragment hits often exhibit more "atom-efficient" binding, meaning they make higher quality interactions per atom, a desirable trait to maintain during optimization.[1][5]
-
Exploration of Novel Chemical Space: FBDD can uncover unique binding modes and novel pharmacophores missed by larger, more complex HTS compounds.
A key guideline in fragment library design is the "Rule of Three" (Ro3) , which suggests that ideal fragments should possess the following characteristics to ensure that subsequent optimization can occur without creating compounds with poor pharmacokinetic properties.[2][7][8][9]
-
Molecular Weight (MW): < 300 Da
-
Calculated LogP (cLogP): ≤ 3
-
Hydrogen Bond Donors (HBD): ≤ 3
-
Hydrogen Bond Acceptors (HBA): ≤ 3
-
Rotatable Bonds (NROT): ≤ 3
It is crucial to recognize the Ro3 as a set of guidelines rather than inflexible rules; strategic deviations can be valuable, but they must be justified.[8][9]
Physicochemical Profile of this compound
This compound is a prime candidate for inclusion in a state-of-the-art fragment library. Its utility stems not only from its adherence to Ro3 guidelines but also from the strategic inclusion of two distinct, synthetically versatile functional groups.
Table 1: Physicochemical Properties vs. "Rule of Three" Guidelines
| Property | N-Methylhex-5-en-1-amine (Free Base) | "Rule of Three" Guideline | Compliance |
| Molecular Formula | C₇H₁₅N[10] | - | - |
| Molecular Weight | 113.20 g/mol [10] | < 300 Da[2][6] | Yes |
| cLogP (Predicted) | 1.6[11] | ≤ 3[2][6] | Yes |
| Hydrogen Bond Donors | 1 | ≤ 3[2][6] | Yes |
| Hydrogen Bond Acceptors | 1 | ≤ 3[2][6] | Yes |
| Rotatable Bonds | 4 | ≤ 3[6] | No (Minor Deviation) |
The minor deviation in the number of rotatable bonds is generally considered acceptable, as the linear aliphatic chain provides an excellent opportunity to probe deep, narrow pockets within a protein target. The hydrochloride salt form (MW: 149.66 g/mol ) is specifically supplied to ensure high aqueous solubility, a critical requirement for many biophysical screening techniques that necessitate high fragment concentrations to detect weak binding events.[2][12][13]
Key Structural Features for FBDD:
-
Secondary Amine: This functional group is a classic pharmacophore, capable of acting as both a hydrogen bond donor and acceptor. In its protonated, salt form, it enhances solubility and provides a strong hydrogen bond donor. Crucially, it serves as a reliable synthetic handle for elaboration via acylation, sulfonylation, or reductive amination.[14]
-
Terminal Alkene: The terminal double bond is a highly versatile functional group for synthetic chemistry, representing a key "growth vector."[15][16] Unlike more saturated fragments, the alkene provides a site for controlled, vectorially-defined chemical modifications such as cross-coupling, hydrofunctionalization, or metathesis, allowing for precise exploration of the surrounding protein topology.[17][18]
FBDD Workflow Integration: Protocols
Protocol: Stock Solution Preparation and Quality Control
Rationale: High-quality, accurate stock solutions are the bedrock of any screening campaign. The use of the hydrochloride salt allows for the preparation of a high-concentration aqueous stock, avoiding the potential for compound precipitation or assay interference sometimes associated with DMSO. Quality control via NMR confirms both identity and purity.[19]
Materials:
-
Screening Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4, sterile filtered)
-
Deuterium Oxide (D₂O) with internal standard (e.g., DSS)
-
Calibrated analytical balance, vortex mixer, centrifuge
Procedure:
-
Accurately weigh approximately 15 mg of this compound.
-
Dissolve the solid in the screening buffer to achieve a final concentration of 100 mM. For example, 14.97 mg in 1.00 mL of buffer.
-
Vortex thoroughly for 2 minutes until the solid is completely dissolved.
-
Centrifuge the solution at 14,000 x g for 5 minutes to pellet any insoluble particulates.
-
Quality Control (¹H NMR):
-
Prepare an NMR sample by diluting 10 µL of the 100 mM stock into 590 µL of D₂O.
-
Acquire a 1D ¹H NMR spectrum.
-
Confirm the presence of characteristic peaks for the fragment and the absence of significant impurities (>5%).
-
-
Store the final, QC-passed stock solution in small aliquots at -20°C. The recommended storage condition is under an inert gas at 2-8°C for short-term use.[12]
Protocol: Primary Screening via Surface Plasmon Resonance (SPR)
Rationale: SPR is a sensitive, label-free biophysical technique ideal for detecting the weak, rapid binding kinetics typical of fragments.[4][22] This protocol describes a basic screening experiment to identify if the fragment binds to a protein target immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor Chip (e.g., CM5, suitable for amine coupling)
-
Target protein with an available lysine for immobilization
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
QC-passed 100 mM fragment stock solution
-
Running Buffer (same as screening buffer, may require 0.05% P20 surfactant)
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry according to the instrument manufacturer's instructions. Aim for a density that will yield a theoretical Rmax of ~50-100 RU for the fragment. A blank, activated/deactivated flow cell should be used as a reference.
-
Assay Preparation: Prepare a dilution series of the fragment in running buffer. For a primary screen, a single high concentration (e.g., 1 mM) is often used. For affinity determination, a series from ~10 µM to 2 mM is appropriate.
-
Screening Cycle:
-
Inject the fragment solution over the reference and target flow cells for a defined association time (e.g., 60 seconds).
-
Follow with a dissociation phase by flowing running buffer over the cells (e.g., 120 seconds).
-
Inject a regeneration solution if necessary to remove any remaining bound fragment, followed by a stabilization period.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the target flow cell signal to obtain the specific binding sensorgram.
-
A positive "hit" is defined as a concentration-dependent binding response that is significantly above the noise of the baseline.[23]
-
If a dilution series was performed, fit the steady-state binding responses to a 1:1 binding model to estimate the equilibrium dissociation constant (Kᴅ).
-
Protocol: Orthogonal Hit Validation via NMR Spectroscopy
Rationale: It is essential to validate primary screening hits with an orthogonal method that relies on a different physical principle to eliminate false positives.[3] Saturation Transfer Difference (STD) NMR is a powerful ligand-observed experiment that confirms direct binding to the protein.
Materials:
-
High-field NMR spectrometer (>600 MHz) with a cryoprobe
-
¹⁵N-labeled protein (for HSQC, if desired) or unlabeled protein (for STD)
-
NMR tubes
-
Validated fragment stock
Procedure (STD NMR):
-
Prepare two NMR samples in a deuterated buffer (e.g., 90% H₂O/10% D₂O phosphate buffer):
-
Sample 1: Fragment only (e.g., 500 µM)
-
Sample 2: Fragment (500 µM) + Target Protein (e.g., 10-20 µM)
-
-
Acquire a standard 1D ¹H spectrum for both samples to ensure no degradation has occurred.
-
On Sample 2, acquire an STD NMR spectrum. This involves two experiments:
-
On-resonance: A long, selective saturation pulse is applied at a frequency where only protein resonances exist (e.g., -1 ppm).
-
Off-resonance: The same pulse is applied at a frequency where no protein or ligand resonances exist (e.g., 40 ppm).
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
The resulting "difference spectrum" will only show signals from the fragment that was in close proximity to the saturated protein.
-
The appearance of fragment peaks in the STD spectrum is direct evidence of binding. The relative intensity of the peaks can provide information on which part of the fragment is closest to the protein surface.
-
From Hit to Lead: Synthetic Elaboration Strategies
A validated hit is not the end, but the beginning of the drug discovery process. The true power of this compound lies in its pre-installed, orthogonal synthetic handles that allow for rational, structure-guided evolution into a potent lead compound.[24]
Protocol: Vectorial Growth via Heck Cross-Coupling
Rationale: If structural data (e.g., from X-ray crystallography) reveals a nearby hydrophobic pocket adjacent to the terminal alkene, a Heck coupling reaction can be used to install an aromatic ring system to occupy that pocket and increase potency through favorable pi-stacking or hydrophobic interactions.
Procedure (General):
-
To a solution of N-Methylhex-5-en-1-amine (free base, 1.0 eq) in a suitable solvent (e.g., ACN/DMF), add the desired aryl bromide or iodide (1.1 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 eq).
-
Degas the mixture and heat to 80-100 °C until reaction completion is observed by TLC or LC-MS.
-
Perform an aqueous workup, extract the product with an organic solvent, and purify by flash column chromatography to yield the elaborated compound.
Protocol: Modification via Amide Coupling
Rationale: The secondary amine is an ideal attachment point for introducing groups that can form new hydrogen bonds. Acylation to form an amide is a robust and reliable reaction. The resulting amide carbonyl is an excellent hydrogen bond acceptor.
Procedure (General):
-
Dissolve this compound (1.0 eq) and a base (e.g., DIPEA, 2.2 eq) in an anhydrous solvent like DCM.
-
Cool the solution to 0 °C and add the desired acyl chloride or carboxylic acid (1.1 eq, with a coupling agent like HATU if starting from the acid) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours until completion.
-
Quench the reaction, perform an aqueous workup, and purify by flash column chromatography or preparative HPLC.
Case Study Simulation & Data Interpretation
The goal of fragment elaboration is to increase binding affinity (i.e., lower the Kᴅ) while maintaining or improving ligand efficiency (LE). LE is a metric that normalizes binding affinity for the size of the molecule, typically calculated as the binding energy divided by the number of non-hydrogen atoms (heavy atom count, HAC). A high LE (>0.3) is desirable.[5]
Table 2: Hypothetical Fragment Elaboration and Potency/Efficiency Tracking
| Cmpd | Structure | Modification | MW ( g/mol ) | HAC | Kᴅ (µM) | LE |
| 1 | Initial Hit | 113.2 | 8 | 1500 | 0.42 | |
| 2 | Acylation of Amine | 219.3 | 15 | 85 | 0.38 | |
| 3 | Heck Coupling on Alkene | 189.3 | 14 | 210 | 0.35 | |
| 4 | Cmpd 2 + Heck Coupling | 295.4 | 21 | 0.95 | 0.40 |
In this simulation, compound 2 shows a significant improvement in potency from the added amide, though the LE drops slightly due to the increase in size. Compound 4 , which combines both modifications, achieves a sub-micromolar affinity while restoring a high ligand efficiency, representing a successful hit-to-lead progression.
Conclusion
This compound is more than just a simple chemical; it is a strategically designed tool for modern drug discovery. Its compliance with the "Rule of Three," high solubility, and, most importantly, its dual-functional scaffold provide researchers with a robust starting point for FBDD campaigns. The secondary amine and terminal alkene act as independent and versatile anchor points for rapid, structure-guided synthetic elaboration. By following the protocols and strategies outlined in this guide, drug development professionals can effectively integrate this fragment into their screening libraries to prosecute challenging targets and accelerate the journey from initial hit to viable lead compound.
References
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PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]
-
Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]
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Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). The 'rule of three' for fragment-based drug discovery: where are we now? Semantic Scholar. [Link]
-
H1 Connect. (n.d.). The 'rule of three' for fragment-based drug discovery. [Link]
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Foley, D. J., et al. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Open Bio, 11(9), 2358-2374. [Link]
-
LookChem. (n.d.). Cas 862175-17-5, this compound. [Link]
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ResearchGate. (2023). The 'rule of three' for fragment-based drug discovery: Where are we now?. [Link]
-
Practical Fragments. (2011, November 10). Pushing the Rule of 3. [Link]
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BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Discovery. [Link]
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Erlanson, D. A. (2012). Chapter 7. Fragment-Based Drug Discovery. In Lead Generation for Drug Discovery. [Link]
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Erlanson, D. A., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 59(10), 4492-4506. [Link]
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Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). [Link]
-
Joseph-McCarthy, D., et al. (2014). Comprehensive analysis of commercial fragment libraries. Drug Discovery Today, 19(7), 937-944. [Link]
-
Kirsch, P., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4309. [Link]
-
Mortenson, P. N., & Murray, C. W. (2017). What makes a good fragment in fragment-based drug discovery? Expert Opinion on Drug Discovery, 12(3), 229-232. [Link]
-
ResearchGate. (n.d.). Physicochemical Property Profile of the Fragment Library. [Link]
-
Le, N. T., et al. (2018). Using Fragment-Based Approaches to Discover New Antibiotics. ACS Infectious Diseases, 4(10), 1435-1447. [Link]
-
ResearchGate. (n.d.). Use of Feedstock Alkenes and Asymmetric Synthesis. [Link]
-
Lee, J. C., et al. (2011). Asymmetric synthesis from terminal alkenes by diboration/cross-coupling cascades. Nature Chemistry, 3(11), 886-891. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methylhex-5-en-1-amine. PubChem Compound Database. [Link]
-
Quora. (2018). What are the medicinal and pharmaceutical uses of alkenes?. [Link]
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Carr, J. R., & Sigman, M. S. (2011). Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes. Inorganic chemistry, 50(15), 6835-6848. [Link]
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Warner, K. D., & Schneekloth, J. S. (2019). Fragment-based approaches to identify RNA binders. RSC Chemical Biology, 1(1), 13-26. [Link]
-
Sijbesma, E., et al. (2017). Fragment-Based Stabilizers of Protein-Protein Interactions through Imine-Based Tethering. Angewandte Chemie International Edition, 56(40), 12243-12247. [Link]
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Wang, Y., et al. (2024). Thiol-Regulated Rhodium Nanocatalyst for Electrochemical Reductive Perdeuteration of Alkenes. Journal of the American Chemical Society. [Link]
-
Technology Networks. (2022, October 14). Fragment-Based Approach To Enhance Drug Discovery Productivity. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information - Contents. [Link]
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PubChemLite. (n.d.). N-methylhex-5-en-1-amine (C7H15N). [Link]
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Astex Pharmaceuticals. (n.d.). Fragment Based Drug Discovery: An Organic Synthesis Perspective. [Link]
-
Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery. [Link]
-
Moody, P., et al. (2019). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Chemical Science, 10(8), 2438-2443. [Link]
-
Astex. (2016, September 24). Fragment Based Drug Discovery: An Organic Synthesis Perspective. [Link]
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Application Notes and Protocols: Strategic Protection of N-Methylhex-5-en-1-amine Hydrochloride
Introduction: Navigating the Synthetic Challenges of a Bifunctional Amine
In the landscape of pharmaceutical and agrochemical research, molecules possessing multiple reactive centers are of paramount importance. N-Methylhex-5-en-1-amine is one such scaffold, featuring a secondary amine and a terminal alkene. This bifunctionality presents a unique synthetic challenge: how to selectively functionalize one group while the other remains unaltered. The hydrochloride salt form, while improving stability and handling, necessitates a neutralization step prior to most synthetic manipulations. This guide provides a comprehensive overview of protecting group strategies for N-Methylhex-5-en-1-amine, offering detailed protocols and a rationale for selecting the optimal protecting group based on the desired synthetic outcome. We will delve into the nuances of orthogonal protection, ensuring that researchers can confidently navigate complex synthetic pathways.[1][2][3][4]
The Strategic Imperative: Why Protect N-Methylhex-5-en-1-amine?
The secondary amine in N-Methylhex-5-en-1-amine is both a nucleophile and a base, rendering it susceptible to a wide array of reagents.[5] Protecting this amine is crucial to prevent undesired side reactions during transformations targeting the terminal alkene, such as hydroboration-oxidation, epoxidation, or metathesis. Conversely, the alkene may need to be preserved during N-alkylation or acylation of the amine. Therefore, a carefully chosen protecting group strategy is the cornerstone of any successful synthesis involving this versatile building block.[4]
The ideal protecting group should be:
-
Easy to install in high yield.
-
Stable to the reaction conditions of subsequent synthetic steps.
-
Readily removed under mild conditions that do not affect other functional groups.[5]
-
Orthogonal to other potential protecting groups in the molecule.[1][2][3]
Choosing Your Armor: A Comparative Analysis of Amine Protecting Groups
The selection of an appropriate protecting group is dictated by the planned synthetic route. The presence of the terminal alkene in N-Methylhex-5-en-1-amine is a critical consideration, as some deprotection methods can affect this functionality. Here, we evaluate the most suitable carbamate-based protecting groups. Carbamates are generally the preferred choice for amine protection due to their ease of installation, stability, and predictable removal.[1]
| Protecting Group | Abbreviation | Stability Profile | Deprotection Conditions | Alkene Compatibility |
| tert-Butoxycarbonyl | Boc | Stable to base, catalytic hydrogenation, and nucleophiles. Labile to strong acids.[6][7][8] | Strong acids (e.g., TFA, HCl).[6][9] | Excellent. Acidic deprotection does not affect the alkene. |
| Benzyloxycarbonyl | Cbz | Stable to acidic and basic conditions. Labile to catalytic hydrogenation.[1][10][11][12] | Catalytic hydrogenation (e.g., H₂, Pd/C).[6][13] | Poor. Catalytic hydrogenation will likely reduce the alkene. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Stable to acidic conditions and catalytic hydrogenation. Labile to bases.[14][15][16] | Basic conditions (e.g., piperidine in DMF).[14][17][18][19][20] | Excellent. Basic deprotection conditions do not affect the alkene. |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Stable to a wide range of conditions including mild acids and bases, and catalytic hydrogenation.[21][22] | Fluoride ion sources (e.g., TBAF).[21][23] | Excellent. Fluoride-mediated deprotection is highly selective. |
Visualizing the Strategy: Orthogonal Protection and Deprotection
An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others.[2][3] This is particularly valuable in multi-step syntheses where different parts of the molecule need to be addressed sequentially.
Caption: Orthogonal protection strategies for secondary amines.
Experimental Protocols: A Step-by-Step Guide
Initial Consideration: Neutralization of the Hydrochloride Salt
Prior to protection, the hydrochloride salt of N-Methylhex-5-en-1-amine must be neutralized to the free amine. This is typically achieved by treatment with an aqueous base followed by extraction with an organic solvent.
Protocol 0: Liberation of the Free Amine
-
Dissolve N-Methylhex-5-en-1-amine hydrochloride (1.0 eq) in water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise until the pH of the solution is >12.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine. Caution: The free amine is volatile and should be used immediately in the next step.
Protocol 1: Boc Protection
The tert-butoxycarbonyl (Boc) group is an excellent choice for general protection of the amine, especially when subsequent reactions involve basic or nucleophilic reagents.[7][24]
Caption: Workflow for Boc protection of the secondary amine.
Materials:
-
N-Methylhex-5-en-1-amine (free amine from Protocol 0)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure: [24]
-
Dissolve the free amine (1.0 eq) in anhydrous THF.
-
To the stirred solution, add triethylamine (1.5 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the Boc-protected amine.
Deprotection of the Boc Group: [6][9] The Boc group is readily removed under acidic conditions.
-
Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure and co-evaporate with DCM to remove excess TFA.
-
The resulting amine salt can be used directly or neutralized as described in Protocol 0.
Protocol 2: Fmoc Protection
The 9-fluorenylmethoxycarbonyl (Fmoc) group is ideal when acid-sensitive functionalities are present elsewhere in the molecule or need to be introduced in subsequent steps.[25][16]
Materials:
-
N-Methylhex-5-en-1-amine (free amine from Protocol 0)
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Dichloromethane (DCM)
Procedure: [14]
-
Dissolve the free amine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C and add Fmoc-Cl (1.05 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 6-16 hours.
-
Extract the mixture with DCM (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Deprotection of the Fmoc Group: [17][18][20] The Fmoc group is cleaved under basic conditions.
-
Dissolve the Fmoc-protected amine in N,N-dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir at room temperature for 30 minutes to 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine.
-
The crude product can be purified by column chromatography.
Protocol 3: Teoc Protection
The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group offers an additional layer of orthogonality, being stable to both the acidic conditions used to remove Boc and the basic conditions for Fmoc cleavage.[21][22]
Materials:
-
N-Methylhex-5-en-1-amine (free amine from Protocol 0)
-
N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
Procedure: [21]
-
Dissolve the free amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add Teoc-OSu (1.1 eq) and stir the reaction mixture at room temperature for 12-24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Deprotection of the Teoc Group: [21][23] The Teoc group is cleaved with a fluoride source.
-
Dissolve the Teoc-protected amine in anhydrous THF.
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq).
-
Stir the reaction at room temperature for 1-3 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Conclusion and Future Perspectives
The successful synthesis and manipulation of this compound hinges on a well-defined protecting group strategy. The choice between Boc, Fmoc, and Teoc protecting groups should be guided by the overall synthetic plan, with careful consideration of the stability of the terminal alkene. The protocols provided herein offer robust and reliable methods for the protection and deprotection of the secondary amine, enabling researchers and drug development professionals to confidently incorporate this valuable building block into their synthetic endeavors. Future work may explore the use of other emerging protecting groups that offer even milder and more selective deprotection conditions.
References
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Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018-06-07). [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Reddy, K. L., et al. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Tetrahedron Letters, 50(26), 3369-3372 (2009). [Link]
-
Reddy, B. V. S., et al. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. Tetrahedron Letters, 56(12), 1545-1548 (2015). [Link]
-
Isidro-Llobet, A., et al. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(1), 164 (2019). [Link]
-
Debenham, J. S., et al. Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 117(11), 3302-3303 (1995). [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025-08-12). [Link]
-
Wikipedia. Protecting group. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Chem-Station. Teoc Protecting Group. (2019-02-05). [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Venkateswarlu, K., et al. A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. ARKIVOC, 2007(15), 176-182 (2007). [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. (2025-02-08). [Link]
-
Gholap, A. R., et al. A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Journal of the Brazilian Chemical Society, 22(8), 1549-1553 (2011). [Link]
-
Williams, A. L., & Dandepally, S. R. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 61(25), 151972 (2020). [Link]
-
Fields, G. B., & Noble, R. L. Methods for Removing the Fmoc Group. International Journal of Peptide and Protein Research, 35(3), 161-214 (1990). [Link]
-
Huang, H., et al. A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ChemInform, 38(49) (2007). [Link]
-
ResearchGate. Removal of the Fmoc group by secondary amines for the formation of a free -NH2 in SPSS. [Link]
-
Albericio, F., et al. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139 (2000). [Link]
-
Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Lokey Lab Protocols. Protecting Groups. (2017-03-07). [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
Beilstein Journal of Organic Chemistry. An amine protecting group deprotectable under nearly neutral oxidative conditions. (2018-07-13). [Link]
-
Lokey Lab Protocols. Fmoc. (2017-03-16). [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
Chemie Brunschwig. Protecting Agents. [Link]
-
Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synt. (2024-04-29). [Link]
-
ResearchGate. Recent Advances in the Protection of Amine Functionality: A Review. (2020-06-17). [Link]
-
National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
National Institutes of Health. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc-. [Link]
-
Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]
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- 3. Protecting group - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
- 6. fishersci.co.uk [fishersci.co.uk]
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- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. "Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Al" by Anonymous [tdcommons.org]
- 12. ijacskros.com [ijacskros.com]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
- 14. total-synthesis.com [total-synthesis.com]
- 15. scielo.br [scielo.br]
- 16. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 21. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
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- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for N-Methylhex-5-en-1-amine Hydrochloride
Welcome to the Technical Support Center for the synthesis and purification of N-Methylhex-5-en-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during this synthesis.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its structure, featuring a secondary amine and a terminal alkene, offers versatile reactivity for further molecular elaboration. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful and efficient synthesis.
I. Synthetic Strategies: A Comparative Overview
Two primary methods are commonly employed for the N-methylation of the parent primary amine, hex-5-en-1-amine: the Eschweiler-Clarke reaction and reductive amination. The choice between these methods will depend on available reagents, desired scale, and sensitivity of the starting material to the reaction conditions.
Diagram: Synthetic Pathways to N-Methylhex-5-en-1-amine
Caption: Overview of the primary synthetic routes to this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the main advantages of the Eschweiler-Clarke reaction for this synthesis?
A1: The Eschweiler-Clarke reaction is a robust and often high-yielding method for the N-methylation of primary and secondary amines. A key advantage is that it uses inexpensive reagents: formaldehyde and formic acid.[1] The reaction is also known to effectively prevent over-methylation to the quaternary ammonium salt because a tertiary amine cannot form an iminium ion under these conditions.[2][3]
Q2: When should I choose reductive amination over the Eschweiler-Clarke reaction?
A2: Reductive amination using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent alternative, particularly when dealing with substrates that may be sensitive to the acidic and high-temperature conditions of the Eschweiler-Clarke reaction.[4] Reductive amination generally proceeds under milder, neutral to slightly acidic conditions.[4]
Q3: Can the terminal double bond in hex-5-en-1-amine react under the methylation conditions?
A3: While generally stable, the terminal alkene can potentially undergo side reactions under certain conditions. In the context of the Eschweiler-Clarke reaction, there is a possibility of an intramolecular cyclization, known as the Eschweiler-Clarke cyclization, especially with unsaturated amines.[5] However, this is often a minor pathway for simple, unactivated alkenes. During reductive amination, the choice of a selective reducing agent like NaBH(OAc)₃ is crucial to avoid reduction of the double bond.[4]
Q4: How do I convert the synthesized free amine to its hydrochloride salt?
A4: The hydrochloride salt is typically prepared by dissolving the purified free amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and adding a solution of hydrogen chloride in the same or a compatible solvent.[2][6] The salt usually precipitates and can be collected by filtration. For volatile amines, passing dry HCl gas through a solution of the amine is also a common and effective method.[2]
III. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or no product formation | - Inactive reagents- Insufficient heating (Eschweiler-Clarke)- Ineffective reducing agent (Reductive Amination) | - Reagent Quality: Ensure the formaldehyde solution has not polymerized and the formic acid is of high purity. For reductive amination, use freshly opened or properly stored sodium triacetoxyborohydride.- Temperature Control: The Eschweiler-Clarke reaction often requires heating to drive the reaction to completion.[1] Monitor the reaction temperature closely.- Reducing Agent: If using reductive amination, ensure the chosen reducing agent is appropriate and active. Sodium triacetoxyborohydride is generally reliable.[4] |
| Formation of multiple products (over-methylation) | - Use of a highly reactive methylating agent (not typical for Eschweiler-Clarke) | - The Eschweiler-Clarke reaction inherently avoids the formation of quaternary ammonium salts.[2] If over-methylation is suspected, confirm the identity of byproducts by GC-MS. This is more of a concern with other methylating agents like methyl iodide. |
| Presence of an unexpected higher molecular weight byproduct | - Intramolecular cyclization | - The terminal alkene can potentially undergo an intramolecular reaction with the iminium ion intermediate, especially under the acidic conditions of the Eschweiler-Clarke reaction.[5] To minimize this, consider using the milder conditions of reductive amination. |
| Reaction appears sluggish or incomplete | - Inefficient imine formation | - Imine formation is a crucial step in both methods. For reductive amination, adding a small amount of acetic acid can catalyze imine formation.[7] In the Eschweiler-Clarke reaction, ensuring an adequate excess of formaldehyde and formic acid is important.[1] |
Purification Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Difficulty in isolating the free amine after workup | - Emulsion formation during extraction- Product volatility | - Emulsions: To break emulsions, add a small amount of brine to the aqueous layer. - Volatility: N-Methylhex-5-en-1-amine is a relatively low molecular weight amine and can be volatile. Avoid excessive heating during solvent removal. It is often preferable to convert the crude amine directly to the hydrochloride salt to improve handling and stability. |
| Product tailing during column chromatography | - Interaction of the basic amine with acidic silica gel | - Solvent Modification: Add a small amount of a volatile base, such as triethylamine (0.5-1%), to the eluent to suppress tailing.[8] - Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase. |
| Decomposition during distillation | - High temperatures causing polymerization or degradation of the unsaturated amine | - Vacuum Distillation: Purify the free amine by vacuum distillation to lower the boiling point and minimize thermal stress on the molecule. - Stabilizer: Consider adding a small amount of a polymerization inhibitor, like hydroquinone, to the distillation flask. |
| Hydrochloride salt is oily or does not precipitate | - Presence of impurities- Inappropriate solvent | - Purity: Ensure the free amine is sufficiently pure before salt formation. Residual solvents or byproducts can inhibit crystallization. - Solvent Choice: The choice of solvent is critical for salt precipitation. Diethyl ether and ethyl acetate are common choices.[2] If the salt is soluble, try adding a less polar co-solvent to induce precipitation. |
IV. Experimental Protocols
Protocol 1: Synthesis of N-Methylhex-5-en-1-amine via Eschweiler-Clarke Reaction
This protocol is adapted from established procedures for the N-methylation of primary amines.[9]
Materials:
-
Hex-5-en-1-amine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hex-5-en-1-amine (1.0 eq).
-
Add formic acid (2.0 eq) and formaldehyde solution (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours, or until the evolution of CO₂ ceases.
-
Cool the reaction mixture to room temperature and carefully basify with a concentrated NaOH solution to a pH > 11.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and carefully concentrate the solvent under reduced pressure to yield the crude N-Methylhex-5-en-1-amine.
Protocol 2: Synthesis of N-Methylhex-5-en-1-amine via Reductive Amination
This protocol is based on general procedures for reductive amination using sodium triacetoxyborohydride.[4]
Materials:
-
Hex-5-en-1-amine
-
Formaldehyde (37% aqueous solution)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add hex-5-en-1-amine (1.0 eq) and DCE or DCM.
-
Add formaldehyde solution (1.2 eq) and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with the same solvent (2 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and carefully concentrate the solvent under reduced pressure.
Protocol 3: Preparation of this compound
This protocol is a general procedure for the formation of amine hydrochloride salts.[6]
Materials:
-
Crude or purified N-Methylhex-5-en-1-amine
-
Anhydrous diethyl ether or ethyl acetate
-
Hydrogen chloride solution (e.g., 2 M in diethyl ether) or anhydrous HCl gas
Procedure:
-
Dissolve the N-Methylhex-5-en-1-amine in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether (1.0 eq) dropwise with stirring.
-
A white precipitate of the hydrochloride salt should form.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
V. Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an essential tool for monitoring the reaction progress and confirming the identity and purity of the product.
Typical GC Parameters:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms, is suitable for separating the amine.
-
Injection Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
Expected MS Fragmentation: The mass spectrum of N-Methylhex-5-en-1-amine is expected to show a molecular ion peak (M⁺) at m/z 113. Key fragmentation patterns for aliphatic amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which would lead to characteristic fragment ions.
Diagram: Predicted Key MS Fragmentation of N-Methylhex-5-en-1-amine
Caption: Predicted major fragmentation pathways for N-Methylhex-5-en-1-amine in mass spectrometry.
VI. Safety Precautions
-
Amines: Aliphatic amines are corrosive and can cause severe skin burns and eye damage. They are also often flammable and have strong, unpleasant odors. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagents: Formaldehyde is a known carcinogen and sensitizer. Formic acid is corrosive. Sodium triacetoxyborohydride can release flammable gases upon contact with water. Handle all reagents with care and consult the Safety Data Sheets (SDS) before use.
-
HCl: Hydrogen chloride is a corrosive gas and its solutions are highly acidic. Handle with appropriate precautions.
VII. References
-
Current time information in Köln, DE. (n.d.). Google. Retrieved January 4, 2026, from
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Dubowchik, G. M., Michne, J. A., & Zuev, D. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Tetrahedron Letters, 45(15), 3151-3154.
-
Forming oxalte salts of amines. (2021, August 26). Sciencemadness Discussion Board. Retrieved January 4, 2026, from [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2018). Angewandte Chemie International Edition, 57(40), 13197–13201.
-
trimethylamine hydrochloride. (n.d.). Organic Syntheses. Retrieved January 4, 2026, from [Link]
-
Process for the purification of amines. (1967). Google Patents. Retrieved January 4, 2026, from
-
Eschweiler–Clarke reaction. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
-
How to make a salt of a novel compound? (2012, July 25). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved January 4, 2026, from [Link]
-
Amine and HCl - salt formation reaction. (2022, June 6). YouTube. Retrieved January 4, 2026, from [Link]
-
Co Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. (2019). Angewandte Chemie International Edition, 58(34), 11765–11769.
-
Ways to reduce the bis amination during a reductive amination? (2023, April 6). Reddit. Retrieved January 4, 2026, from [Link]
-
method for salt preparation. (2010). Google Patents. Retrieved January 4, 2026, from
-
Eschweiler-Clarke Reaction. (2021, February 8). J&K Scientific LLC. Retrieved January 4, 2026, from [Link]
-
Where am I going wrong? (Eschweiler Clarke reaction with NaBH3CN). (2023, December 23). Reddit. Retrieved January 4, 2026, from [Link]
-
Eschweiler-Clarke reaction. (n.d.). Name-Reaction.com. Retrieved January 4, 2026, from [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. (2022). Molecules, 27(19), 6633.
-
Reductive amination. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
-
Direct reductive amination of ketones with amines by reductive aminases. (2020). Nature Catalysis, 3(11), 928–935.
-
Eschweiler-Clarke Reaction. (2022, May 7). YouTube. Retrieved January 4, 2026, from [Link]
-
Eschweiler-Clarke Procedure. (2011, March 10). Sciencemadness.org. Retrieved January 4, 2026, from [Link]
-
Purification of amine reaction mixtures. (1945). Google Patents. Retrieved January 4, 2026, from
-
Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved January 4, 2026, from [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11). YouTube. Retrieved January 4, 2026, from [Link]
-
GCMS 3 Fragmentation Patterns. (2020, June 1). YouTube. Retrieved January 4, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]
-
Process for separation and purification of methyl amines. (1941). Google Patents. Retrieved January 4, 2026, from
-
Fragmentation patterns of methyloxime-trimethylsilyl derivatives of constitutive mono- and disaccharide isomers analyzed by gas chromatography/field ionization mass spectrometry. (2015). Rapid Communications in Mass Spectrometry, 29(4), 339–346.
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Methylamines purification by distillation and purge. (1981). Google Patents. Retrieved January 4, 2026, from
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 4, 2026, from [Link]
-
Methylamines purification process. (1981). Google Patents. Retrieved January 4, 2026, from
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 4, 2026, from [Link]
-
Separation and purification of fatty acid amines. (1964). Google Patents. Retrieved January 4, 2026, from
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: N-Methylhex-5-en-1-amine Hydrochloride Synthesis
Welcome to the technical support guide for the synthesis of N-Methylhex-5-en-1-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic procedures. Our goal is to provide you with the expertise and practical solutions needed to optimize your reaction outcomes.
Introduction
The synthesis of N-Methylhex-5-en-1-amine, a valuable building block in pharmaceutical and materials science, can present challenges related to purity and yield. The presence of a terminal alkene and a secondary amine—both reactive functional groups—creates pathways for several potential side reactions. This guide provides a detailed analysis of common side products, their mechanisms of formation, and robust troubleshooting strategies to mitigate their occurrence.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and work-up of this compound.
Question 1: My reaction yield is significantly lower than expected, and I observe multiple unknown spots on my TLC plate. What are the likely culprits?
Low yields are often a direct consequence of starting material being consumed by competing side reactions. In the common synthetic route involving the reductive amination of hex-5-enal with methylamine, several side products can form.
Likely Cause 1: Over-alkylation (Tertiary Amine Formation)
The desired secondary amine product can itself act as a nucleophile and react with another molecule of the starting aldehyde (hex-5-enal) in the presence of the reducing agent. This leads to the formation of the tertiary amine, N,N-di(hex-5-en-1-yl)methylamine.
-
Mechanism: The secondary amine product attacks the carbonyl carbon of another hex-5-enal molecule, forming a hemiaminal intermediate which then gets reduced to the tertiary amine. This is particularly prevalent if the reaction is run for an extended period or at elevated temperatures.
-
Troubleshooting:
-
Control Stoichiometry: Use a slight excess of methylamine relative to the aldehyde to favor the formation of the secondary amine.
-
Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating, which can accelerate the rate of over-alkylation.
-
Slow Addition: Add the reducing agent slowly to the mixture of the aldehyde and methylamine. This helps to reduce the imine as it is formed, minimizing the time the secondary amine product is exposed to unreacted aldehyde.
-
Likely Cause 2: Intramolecular Cyclization
The presence of the terminal alkene and the amine in the same molecule allows for the possibility of intramolecular cyclization, especially under acidic conditions or in the presence of certain metal catalysts. This can lead to the formation of piperidine derivatives.
-
Mechanism: An acid-catalyzed intramolecular hydroamination can occur where the amine nitrogen attacks the double bond, leading to the formation of 2-methylpiperidine or related cyclic structures. While this is more common with stronger acids or specific catalysts, it can be a minor pathway depending on the work-up conditions.
-
Troubleshooting:
-
pH Control: During work-up and purification, avoid prolonged exposure to strong acidic conditions, especially at elevated temperatures. Neutralize the reaction mixture promptly after the reduction is complete.
-
Catalyst Choice: Be mindful of the chosen reducing agent and any catalysts used, as some may promote cyclization.
-
Likely Cause 3: Aldol Condensation of Starting Aldehyde
If the reaction conditions are basic (e.g., using an excess of methylamine without proper pH control), the starting aldehyde, hex-5-enal, can undergo self-condensation.
-
Mechanism: The enolate of hex-5-enal can attack another molecule of the aldehyde, leading to the formation of aldol adducts, which are higher molecular weight impurities.
-
Troubleshooting:
-
pH Management: Buffer the reaction if necessary to maintain a pH range that is optimal for reductive amination but does not favor aldol condensation (typically slightly acidic to neutral).
-
Caption: Troubleshooting flowchart for low yield issues.
Question 2: My final product (the hydrochloride salt) is an oil or a sticky solid and won't crystallize. What's causing this?
Difficulty in crystallization is a classic sign of impurities that disrupt the crystal lattice formation.
Likely Cause: Presence of Unreacted Starting Material or Side Products
Even small amounts of the free amine, unreacted hex-5-enal, or the side products mentioned in Question 1 (tertiary amine, cyclic products) can act as crystallization inhibitors. The hydrochloride salt's physical properties are highly sensitive to purity.
-
Troubleshooting Protocol: Purification and Salt Formation
-
Initial Purification: Before forming the salt, ensure the crude free amine is purified effectively. Flash column chromatography is often the best method.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be increased by adding a small percentage (1-2%) of triethylamine to the mobile phase to prevent the amine from streaking on the silica gel.
-
-
Confirm Purity: After chromatography, obtain an NMR or GC-MS of the purified free amine to confirm the absence of major impurities before proceeding.
-
Salt Formation:
-
Dissolve the purified free amine in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Slowly add a solution of HCl in the same solvent (or HCl gas) dropwise while stirring.
-
The hydrochloride salt should precipitate as a white solid. If it oils out, try cooling the solution or scratching the inside of the flask with a glass rod to induce crystallization.
-
If it remains an oil, the purity is likely still insufficient. An additional purification step may be required.
-
-
Part 2: Frequently Asked Questions (FAQs)
What are the most common side products in the synthesis of this compound via reductive amination?
The most frequently observed side products are summarized in the table below.
| Side Product Name | Chemical Structure | Common Cause | Recommended Analytical Method |
| N,N-di(hex-5-en-1-yl)methylamine | (CH₂=CH(CH₂)₄)₂NCH₃ | Over-alkylation of the desired secondary amine product. | GC-MS, LC-MS, ¹H NMR |
| 2-Methylpiperidine | C₅H₁₀NCH₃ | Intramolecular cyclization under acidic or catalytic conditions. | GC-MS, ¹H NMR |
| Aldol Adducts of Hex-5-enal | High MW oxygenated species | Base-catalyzed self-condensation of the starting aldehyde. | LC-MS, ¹H NMR |
How can I differentiate the desired product from the over-alkylated tertiary amine using ¹H NMR?
The key is to look at the integration of the N-methyl group and the protons on the carbon adjacent to the nitrogen.
-
N-Methylhex-5-en-1-amine (Desired Product):
-
You will see a singlet for the N-H proton (which may be broad or exchange with D₂O).
-
The N-methyl group (N-CH₃) will appear as a singlet integrating to 3 protons.
-
The methylene group next to the nitrogen (N-CH₂) will appear as a triplet integrating to 2 protons.
-
-
N,N-di(hex-5-en-1-yl)methylamine (Tertiary Amine Side Product):
-
There will be an absence of the N-H proton signal.
-
The N-methyl group (N-CH₃) will still be a singlet integrating to 3 protons.
-
The methylene groups next to the nitrogen (two N-CH₂ groups) will appear as a multiplet (likely a triplet) integrating to 4 protons .
-
The ratio of the integrals of the N-CH₂ protons to the N-CH₃ protons is a reliable indicator of the presence of the tertiary amine impurity.
What is the role of the reducing agent, and can its choice affect side product formation?
The reducing agent is critical for converting the intermediate imine (or enamine) into the final amine. The choice of agent can significantly impact the reaction's success.
-
Sodium borohydride (NaBH₄): A mild and common choice. It is effective but can be slow. Its basic nature can sometimes promote aldol reactions if the pH is not controlled.
-
Sodium triacetoxyborohydride (STAB): An excellent choice for reductive aminations. It is milder than sodium cyanoborohydride and releases acetic acid upon reaction, which can catalyze imine formation without being strongly acidic enough to promote significant side reactions like cyclization. It is often the reagent of choice for sensitive substrates.
-
Sodium cyanoborohydride (NaBH₃CN): Very effective at reducing imines at slightly acidic pH, where carbonyl reduction is slow. However, it is highly toxic (releases HCN gas under strong acid) and requires careful handling.
Caption: Primary pathway and major side reaction in reductive amination.
References
-
Title: Catalytic Intramolecular Hydroamination of Alkenes Source: Chemical Reviews, 2008, 108 (8), pp 3054–3131 URL: [Link]
-
Title: Recent Advances in the Synthesis of Piperidines: Functionalization of Preformed Piperidine Rings Source: Chemical Reviews, 2011, 111 (3), pp 1663–1703 URL: [Link]
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry, 1996, 61 (11), pp 3849–3862 URL: [Link]
purification techniques for products derived from N-Methylhex-5-en-1-amine hydrochloride
Welcome to the dedicated technical support center for the purification of products derived from N-Methylhex-5-en-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this versatile secondary amine hydrochloride.
Introduction
This compound is a valuable building block in organic synthesis, frequently utilized in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a secondary amine and a terminal alkene, presents unique purification challenges. This guide provides a systematic approach to troubleshooting common issues and offers practical, field-proven solutions to ensure the high purity of your final compound.
Purification Strategy Decision Workflow
The selection of an appropriate purification technique is critical for achieving the desired purity of N-Methylhex-5-en-1-amine derivatives. The following decision workflow provides a logical pathway for choosing the most suitable method based on the properties of your compound and the nature of the impurities.
Caption: Decision workflow for selecting a purification technique.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of N-Methylhex-5-en-1-amine derivatives in a question-and-answer format.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low recovery after acid-base extraction | Incomplete protonation or deprotonation of the amine. | Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during the acid wash to fully protonate the amine and drive it into the aqueous phase.[2] Conversely, ensure the pH is sufficiently basic (pH 12-14) during neutralization to fully deprotonate the amine salt and extract it into the organic layer.[3] |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to break up emulsions by increasing the ionic strength of the aqueous phase. Gentle, continuous swirling instead of vigorous shaking can also prevent emulsion formation. | |
| Product streaking or poor separation during silica gel chromatography | Strong interaction between the basic amine and acidic silanol groups on the silica surface. | Mobile Phase Modification: Add a small amount of a volatile amine like triethylamine (0.1-1%) or ammonium hydroxide to the eluent to neutralize the acidic sites on the silica gel.[4][5] Stationary Phase Modification: Use deactivated silica gel, alumina (basic or neutral), or an amine-functionalized silica gel column to minimize interactions.[5] |
| Co-elution with impurities of similar polarity. | Optimize the solvent system. A shallow gradient or isocratic elution with a carefully selected solvent mixture can improve resolution. Consider using a different solvent system, for example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system. | |
| Difficulty in recrystallizing the hydrochloride salt | The salt is too soluble in the chosen solvent. | Solvent Screening: Experiment with a variety of solvent systems. Good solvent pairs for recrystallization often consist of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. For amine hydrochlorides, common systems include ethanol/ether, methanol/ethyl acetate, or isopropanol/hexane. |
| Oiling out instead of crystallization. | This occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent. Try using a lower boiling point solvent system. Seeding the supersaturated solution with a small crystal of the pure product can also induce crystallization. | |
| Decomposition of the product during purification | Thermal instability of the free amine, especially during distillation. | Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound. Ensure the distillation apparatus is free of air leaks to prevent oxidation.[4] |
| Instability of the terminal alkene. | Avoid strongly acidic or oxidizing conditions if the terminal double bond is sensitive. Purification under an inert atmosphere (nitrogen or argon) can also be beneficial. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound and its derivatives.
Q1: What are the key structural features of N-Methylhex-5-en-1-amine that influence its purification?
The structure of N-Methylhex-5-en-1-amine contains two key functional groups that dictate its purification strategy: a basic secondary amine and a terminal alkene.
Caption: Key functional groups of N-Methylhex-5-en-1-amine.
-
Secondary Amine: The lone pair of electrons on the nitrogen atom makes the amine basic. This allows for the formation of a water-soluble hydrochloride salt upon treatment with acid, which is the basis for acid-base extraction.[2][6] However, this basicity can also lead to strong interactions with acidic silica gel during chromatography, causing peak tailing and poor separation.[4][5]
-
Terminal Alkene: The double bond is a site of potential reactivity. While generally stable, it can undergo reactions under certain conditions (e.g., strong acid, oxidation). This should be considered when choosing purification methods.
Q2: I have my product as the free amine, but it is an oil. How can I purify it?
If the free amine is an oil and distillation is not a viable option, converting it back to a salt is a common and effective strategy.[7]
Protocol for Salt Formation and Recrystallization:
-
Dissolve the crude oily amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Slowly add a solution of hydrochloric acid in a miscible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of the organic solvent, and dry under vacuum.
-
The resulting solid can then be purified by recrystallization.
Q3: How can I effectively remove unreacted starting materials or byproducts?
The choice of method depends on the nature of the impurities.
-
Acid-Base Extraction: This is a powerful technique to separate the basic amine product from neutral or acidic impurities.[6][8] The amine is extracted into an aqueous acid layer, leaving non-basic impurities in the organic layer.[3]
-
Column Chromatography: This is ideal for separating compounds with different polarities.[4] For example, if you have a less polar byproduct, it will elute before your more polar amine product on a normal-phase column.
-
Distillation: If there is a significant difference in boiling points between your product and the impurities, vacuum distillation can be an efficient purification method.[7]
Q4: What is the best way to store purified N-Methylhex-5-en-1-amine and its hydrochloride salt?
-
N-Methylhex-5-en-1-amine (Free Base): The free amine can be sensitive to air and moisture. It is best stored under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C) to minimize degradation.
-
This compound: The hydrochloride salt is generally more stable and less volatile than the free base. It can typically be stored at room temperature in a well-sealed container, protected from moisture. However, for long-term storage, refrigeration is recommended.[1]
References
- Amine Extraction in the Laboratory. (n.d.).
- How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11).
- Reactive extraction for the recovery of primary amines from aqueous streams | Request PDF. (n.d.).
- Selective separation of amines from continuous processes using automated pH controlled extraction. (2021, August 25).
- Workup: Amines. (n.d.). Retrieved from University of Rochester, Department of Chemistry.
- Technical Support Center: Purification of Long-Chain Amines. (n.d.).
- Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids. (n.d.).
- Technical Support Center: Purification of Secondary Alkyl Amines. (n.d.).
- Cas 862175-17-5,this compound | lookchem. (n.d.).
- Amine Troubleshooting. (n.d.).
- US3470251A - Separation and purification of secondary alkyl primary amines. (n.d.).
- This compound | CymitQuimica. (n.d.).
- Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. (2008, June 13).
- How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10).
Sources
Technical Support Center: N-Methylhex-5-en-1-amine hydrochloride Solution Stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-Methylhex-5-en-1-amine hydrochloride. This resource is designed to provide you with in-depth guidance on maintaining the stability of this compound in solution, a critical factor for ensuring the reproducibility and accuracy of your experimental results. As a versatile building block in the synthesis of various pharmaceuticals and agrochemicals, understanding its behavior in solution is paramount.[1]
This guide is structured to address your needs, from quick answers in our FAQ section to detailed troubleshooting protocols for more complex issues.
I. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For general use, sterile, purified water is a good starting point as this compound is soluble in water.[1] However, the optimal solvent will depend on your specific application. For buffering, it is crucial to use buffers with a pH below 6 to maintain the protonated, more stable form of the amine.[2] Avoid using reactive solvents or those containing impurities that could interact with the terminal alkene or the amine functionality.
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
Acidic conditions are generally preferred for the stability of amine hydrochlorides in solution. A pH range of 3-5 is recommended to ensure the amine group remains protonated, which minimizes its nucleophilicity and reduces the likelihood of side reactions or degradation.[2][3] Alkaline conditions (pH > 7) will deprotonate the amine, increasing its reactivity and susceptibility to degradation.[2]
Q3: How should I store solutions of this compound?
Stock solutions should be stored at 2-8°C under an inert atmosphere (nitrogen or argon) to minimize oxidation.[1] For long-term storage, consider freezing aliquots at -20°C or below. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Protect solutions from light, as the terminal double bond may be susceptible to photo-oxidation.
Q4: What are the primary degradation pathways I should be aware of?
The two main points of reactivity on this compound are the amine and the terminal double bond. Potential degradation pathways include:
-
Oxidation of the double bond: The terminal alkene can undergo oxidative cleavage, especially in the presence of oxidizing agents or upon exposure to air and light.[4][5][6] This can lead to the formation of aldehydes, carboxylic acids, or other oxidation byproducts.[4][5][6]
-
Reactions of the free amine: At higher pH, the deprotonated amine can act as a nucleophile, potentially reacting with other components in your solution or catalyzing side reactions.
-
Formation of heat-stable salts: In complex mixtures, the amine can react with acidic species to form heat-stable salts, which can alter the properties of your solution.[7]
Q5: How can I check the purity of my this compound solution?
High-Performance Liquid Chromatography (HPLC) is a highly effective technique for assessing the purity of your solution and detecting the presence of degradation products.[8] Other useful analytical methods include Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure and identify any impurities.[8]
II. Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered when working with this compound solutions.
Problem 1: Inconsistent or non-reproducible experimental results.
This is often the first sign of a stability issue with your compound.
-
Initial Assessment:
-
Verify Solution Age and Storage: Check the date the solution was prepared and confirm it has been stored under the recommended conditions (2-8°C, inert atmosphere, protected from light).[1]
-
Check Solution pH: Measure the pH of your solution. A shift in pH could indicate degradation or contamination.
-
Visual Inspection: Look for any signs of precipitation, color change, or turbidity.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem 2: Evidence of oxidative degradation (e.g., appearance of new peaks in HPLC).
The terminal alkene in this compound is susceptible to oxidation.
-
Potential Causes:
-
Exposure to atmospheric oxygen.
-
Presence of oxidizing contaminants in solvents or reagents.
-
Exposure to light, especially UV.
-
Elevated temperatures.[9]
-
-
Mitigation Strategies:
-
Solvent Degassing: Before preparing your solution, degas the solvent by sparging with an inert gas (argon or nitrogen) or by using a freeze-pump-thaw method.
-
Use of Antioxidants: For applications where it is permissible, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT). Compatibility with your specific experiment must be verified.
-
Inert Atmosphere: Always handle and store the solid compound and its solutions under an inert atmosphere.[1]
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[10]
-
-
Degradation Pathway Visualization:
Caption: Simplified oxidative degradation pathway.
Problem 3: pH-related instability (e.g., precipitation, loss of activity).
The stability of this compound is highly pH-dependent.
-
Underlying Principles:
-
In acidic solution (pH < pKa), the amine exists predominantly in its protonated, more stable hydrochloride salt form.
-
In basic solution (pH > pKa), the amine is deprotonated to its free base form. The free amine is more nucleophilic and reactive, and may be less soluble in aqueous media, potentially leading to precipitation.
-
-
Preventative Measures & Solutions:
-
Buffer Selection: Use a buffer system that maintains the pH in the acidic range (e.g., acetate or citrate buffers). Ensure the buffer components are not reactive with the amine or the alkene.
-
pH Monitoring: Regularly monitor the pH of your stock and working solutions, especially if they are stored for extended periods.
-
Careful Adjustments: When adjusting the pH of your solution, use dilute acids (e.g., 0.1 M HCl) and add them dropwise with constant stirring to avoid localized areas of high pH.
-
-
pH Stability Relationship:
III. Experimental Protocols
Protocol 1: Preparation of a Standardized Stock Solution
-
Pre-analysis: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Inert Atmosphere: Perform all weighing and initial dissolution steps in a glove box or under a stream of inert gas (argon or nitrogen).
-
Solvent Preparation: Use a high-purity, degassed solvent (e.g., HPLC-grade water). If buffering is required, prepare the buffer and adjust the pH to the desired acidic range (3-5) before adding the compound.
-
Dissolution: Accurately weigh the required amount of this compound and add it to the solvent. Mix gently by inversion or with a magnetic stirrer until fully dissolved. Avoid vigorous shaking, which can introduce atmospheric oxygen.
-
Filtration: Filter the solution through a 0.22 µm syringe filter (ensure filter material is compatible) to remove any particulates.
-
Storage: Transfer the solution to a clean, amber glass vial. Purge the headspace with inert gas before sealing. Store at 2-8°C. [1] Protocol 2: Stability Assessment by HPLC
-
Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from potential degradation products. A C18 column is a good starting point. The mobile phase should be buffered in the acidic range (e.g., with 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape for the amine.
-
Initial Analysis (T=0): Immediately after preparing the stock solution, inject a sample into the HPLC system to obtain the initial purity profile.
-
Incubation: Store aliquots of the solution under various conditions you wish to test (e.g., different temperatures, light exposure, pH values).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), analyze an aliquot from each storage condition.
-
Data Analysis: Quantify the peak area of the parent compound and any new peaks that appear over time. Calculate the percentage of the parent compound remaining at each time point to determine the degradation rate.
Data Summary Table Example:
| Condition | Time Point | % Parent Compound Remaining | Observations |
| 2-8°C, Dark, pH 4 | Day 0 | 100% | Clear, colorless solution |
| 2-8°C, Dark, pH 4 | Day 30 | 99.5% | No significant change |
| Room Temp, Light, pH 7 | Day 0 | 100% | Clear, colorless solution |
| Room Temp, Light, pH 7 | Day 30 | 85.2% | Appearance of new peaks, slight yellowing |
IV. References
-
LookChem. (n.d.). Cas 862175-17-5, this compound. Retrieved from [Link]
-
Klip, M. J., & Iida, M. (1969). Degradation of Hydrocarbons by Members of the Genus Candida II. Oxidation of n-Alkanes and 1-Alkenes by Candida lipolytica. Journal of Bacteriology, 98(2), 643-648.
-
Diplomata Comercial. (2025, April 10). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
Scribd. (n.d.). HSAS Method. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 9.15: Oxidative Cleavage of Alkenes. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 10.7: Oxidation Reactions of Alkenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methylhex-5-en-1-amine. PubChem Compound Database. Retrieved from [Link]
-
Wang, D., et al. (2021). Oxidative Cleavage of Alkenes by O2 with a Non-Heme Manganese Catalyst. Journal of the American Chemical Society, 143(26), 9993–9999.
-
Voelker, A. L., Taylor, L. S., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry, 15(1), 47.
-
Voelker, A. L., Taylor, L. S., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry, 15(1), 47. Retrieved from [Link]
-
EPTQ. (n.d.). Chemical analysis in amine system operations. Retrieved from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
ChemGulf. (2025, October 2). What are the safety precautions when handling amines and amides? Retrieved from [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. African Journal of Pharmaceutical Research and Development, 3(2), 21-30.
-
Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. refining.metrohmusa.com [refining.metrohmusa.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. csuohio.edu [csuohio.edu]
Technical Support Center: Troubleshooting Low Yield in Reactions with N-Methylhex-5-en-1-amine hydrochloride
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for reactions involving N-Methylhex-5-en-1-amine hydrochloride, a versatile building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Low yields can be a significant impediment to synthetic campaigns, and this resource is designed to help you diagnose and resolve common issues encountered in your experiments.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding reactions with this compound.
Q1: Why is my reaction with this compound failing or giving a low yield?
Several factors can contribute to poor reaction outcomes. The most common culprits include:
-
In-situ Amine Neutralization: this compound is a salt. The amine is protonated, rendering it non-nucleophilic.[2][3] For the reaction to proceed, the amine must be deprotonated (neutralized) to its free base form.
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or the choice and stoichiometry of the base can significantly hinder the reaction.
-
Moisture Contamination: The presence of water can lead to hydrolysis of sensitive reagents or intermediates, such as activated carboxylic acids in amide couplings.[4]
-
Steric Hindrance: The bulkiness of other reactants can physically block the amine from attacking the electrophilic center.[4]
-
Side Reactions: The terminal alkene in N-Methylhex-5-en-1-amine can potentially undergo side reactions under certain conditions.
Q2: Do I need to add a base to my reaction? If so, which one and how much?
Yes, the addition of a base is almost always necessary to neutralize the hydrochloride salt and liberate the free amine. A non-nucleophilic base is typically preferred to avoid competition with the amine reactant.
| Base Type | Examples | Equivalents (relative to amine hydrochloride) | Notes |
| Tertiary Amines | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | 1.1 - 2.0 | Commonly used, but can sometimes interfere with purification. |
| Inorganic Carbonates | Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃) | 1.5 - 3.0 | Often used in polar aprotic solvents like DMF or acetonitrile. |
| Hydroxides | Sodium hydroxide (NaOH), Potassium hydroxide (KOH) | 1.1 - 1.5 | Typically used in biphasic systems or for a separate free-basing workup step. |
Q3: Can I use the hydrochloride salt directly in my reaction?
While it is possible to add the salt directly and rely on an in-situ neutralization, this can sometimes lead to lower yields due to localized pH changes or incomplete deprotonation. For sensitive or sluggish reactions, it is often better to perform a separate "free-basing" step before adding the amine to the main reaction mixture.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving low-yield issues.
Symptom 1: Large Amount of Unreacted Starting Material (Amine)
If you observe a significant amount of your starting amine hydrochloride or free amine remaining after the reaction, the primary suspect is inefficient activation of the amine.
Logical Troubleshooting Workflow:
Caption: Troubleshooting unreacted amine.
Underlying Causes and Solutions:
-
Insufficient Base: The most straightforward cause is an inadequate amount of base to fully neutralize the hydrochloride salt.
-
Action: Ensure you are using at least one equivalent of base for every equivalent of the amine hydrochloride. In practice, using a slight excess (1.1-1.5 equivalents) can be beneficial.
-
-
Incorrect Base Choice: The chosen base may not be strong enough to effectively deprotonate the ammonium salt.
-
Action: If using a weak base like sodium bicarbonate, consider switching to a stronger, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
-
Solubility Issues: If the amine salt or the base is not soluble in the reaction solvent, the deprotonation will be slow and inefficient.
-
Action: Choose a solvent in which both the amine salt and the base have reasonable solubility. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices.
-
Protocol: Free-Basing this compound
For critical reactions, isolating the free amine prior to use is recommended.
-
Dissolve this compound in a minimal amount of water.
-
Cool the solution in an ice bath and add 1.1 equivalents of a 1-2 M aqueous solution of sodium hydroxide (NaOH) dropwise with stirring.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate the solution under reduced pressure to yield the free amine. Caution: The free amine may be volatile.
Symptom 2: Formation of Significant Side Products
The presence of unexpected products points towards reactivity issues beyond simple amine activation.
Potential Side Reactions and Mitigation:
Sources
Navigating the Synthesis Maze: A Technical Support Guide to Preventing Byproduct Formation with N-Methylhex-5-en-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-Methylhex-5-en-1-amine hydrochloride. As a Senior Application Scientist, I understand that while this versatile building block is invaluable in the synthesis of complex molecules for pharmaceuticals and agrochemicals, its dual functionality—a reactive secondary amine and a terminal alkene—can present unique challenges in controlling reaction pathways and preventing the formation of unwanted byproducts.[1] This guide is designed to provide you with in-depth troubleshooting advice and preventative strategies, moving beyond simple procedural steps to explain the underlying chemical principles that govern these reactions.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant over-alkylation of my this compound, resulting in a mixture of tertiary amine and quaternary ammonium salts. How can I favor mono-alkylation?
A1: This is a classic challenge when working with secondary amines, as the mono-alkylated product is often more nucleophilic than the starting amine, leading to a "runaway" reaction.[2][3] To achieve selective mono-alkylation, consider the following strategies:
-
Reductive Amination: This is often the most effective method for controlled N-alkylation.[2] Instead of using an alkyl halide, react your N-Methylhex-5-en-1-amine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ to the desired tertiary amine. This approach avoids the escalating nucleophilicity problem.[2]
-
Use of a Large Excess of the Starting Amine: By significantly increasing the molar ratio of N-Methylhex-5-en-1-amine to your alkylating agent (e.g., 5-10 fold excess), you can statistically favor the reaction of the alkylating agent with the starting amine over the more reactive product.[2] However, this method can be atom-inefficient and may necessitate challenging separations.
-
Amine Protection: Temporarily protecting the amine with a group that reduces its nucleophilicity is a highly effective strategy. After performing other desired transformations, the protecting group can be removed.
| Protecting Group | Introduction Reagent | Removal Conditions | Advantages |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA in DCM) | Stable to a wide range of conditions, easily removed.[4] |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acidic and basic conditions.[4] |
Q2: My reaction is yielding a significant amount of a cyclic byproduct, which I suspect is a substituted piperidine. Why is this happening and how can I prevent it?
A2: The formation of a 2-methylpiperidine derivative is a strong possibility due to the structure of N-Methylhex-5-en-1-amine. The amine and the terminal alkene are positioned to undergo an intramolecular cyclization, a common reaction for aminoalkenes.[5][6][7] This can be catalyzed by various reagents, including acids and transition metals.
Troubleshooting and Prevention:
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often disfavor the cyclization pathway, which may have a higher activation energy than your desired intermolecular reaction.
-
Catalyst Choice: If your reaction uses a catalyst, consider if it is known to promote hydroamination or cyclization of aminoalkenes. A switch to a different catalyst may be necessary.
-
-
Protecting the Amine: As with over-alkylation, protecting the amine is a robust solution. The introduction of a bulky protecting group like Boc can sterically hinder the nitrogen from attacking the alkene, thus preventing cyclization.
Q3: I'm concerned about unwanted polymerization of the alkene. What conditions might favor this, and how can I avoid it?
A3: The terminal alkene in N-Methylhex-5-en-1-amine can undergo polymerization, especially under conditions that favor radical or cationic mechanisms.[8][9]
Conditions Favoring Polymerization:
-
Radical Initiators: The presence of radical initiators (e.g., peroxides, AIBN) or exposure to UV light can trigger radical polymerization.[10][11]
-
Strong Acids: Strong Lewis or Brønsted acids can initiate cationic polymerization of the alkene.[12][13][14]
-
High Temperatures: Elevated temperatures can promote spontaneous polymerization.[8]
Preventative Measures:
-
Inhibitors: If polymerization is a significant concern, the addition of a radical inhibitor (e.g., BHT, hydroquinone) can be effective.
-
Control of Reaction Conditions:
-
Temperature: Keep the reaction temperature as low as reasonably possible.
-
Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of peroxides from atmospheric oxygen.
-
Reagent Purity: Ensure that your solvents and reagents are free from peroxide contaminants.
-
Q4: I'm observing byproducts that suggest oxidation of the amine. What are the likely products and how can I minimize their formation?
A4: Secondary amines can be oxidized to form N-hydroxylamines and nitrones.[15] This can occur in the presence of strong oxidizing agents or even air, especially at elevated temperatures or in the presence of metal catalysts.
Mitigation Strategies:
-
Inert Atmosphere: As with preventing polymerization, conducting your reaction under an inert atmosphere will minimize air oxidation.
-
Avoid Strong Oxidizing Agents: Carefully consider all reagents in your reaction mixture to ensure none are potent oxidizing agents.
-
Degassing Solvents: For particularly sensitive reactions, degassing your solvents prior to use can remove dissolved oxygen.
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation via Reductive Amination
This protocol provides a general method for the controlled N-alkylation of this compound.
-
Free Base Preparation: Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane). Add a mild base (e.g., triethylamine, 1.1 eq.) and stir for 15-30 minutes at room temperature to generate the free amine.
-
Imine Formation: To the solution of the free amine, add the desired aldehyde or ketone (1.0-1.2 eq.). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).[2]
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography if necessary.
Protocol 2: N-Acylation with an Acyl Chloride
This protocol details a standard procedure for the N-acylation of this compound.
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (2.2 eq.) to the suspension and stir for 15-30 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[16]
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.[16]
References
-
Haskel, A., et al. (2013). Highly Enantioselective Zirconium-Catalyzed Cyclization of Aminoalkenes. PubMed. [Link]
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University of Babylon. (n.d.). Oxidation of Secondary and Primary Amines. [Link]
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American Chemical Society. (2013). Highly Enantioselective Zirconium-Catalyzed Cyclization of Aminoalkenes. Journal of the American Chemical Society. [Link]
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ResearchGate. (2025). Highly Enantioselective Zirconium-Catalyzed Cyclization of Aminoalkenes | Request PDF. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]
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American Chemical Society. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]
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PlumX. (1981). Palladium-promoted cyclization reactions of aminoalkenes. Journal of Organometallic Chemistry. [Link]
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National Institutes of Health. (n.d.). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. PubMed Central. [Link]
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MySkinRecipes. (n.d.). N-Methylhex-5-en-1-amine. [Link]
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American Chemical Society. (n.d.). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry. [Link]
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MDPI. (n.d.). Controlled and Efficient Polymerization of Conjugated Polar Alkenes by Lewis Pairs Based on Sterically Hindered Aryloxide-Substituted Alkylaluminum. MDPI. [Link]
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ResearchGate. (2025). Synthesis of Secondary Amines via Self-Limiting Alkylation | Request PDF. [Link]
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SciSpace. (n.d.). Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light. [Link]
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Wikipedia. (n.d.). Cationic polymerization. [Link]
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University of Maryland, College Park (UMCP). (1980). Cationic Polymerisation Initiation Processes with Alkenyl Monomers. [Link]
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MySkinRecipes. (n.d.). N-Methylhex-5-en-1-amine. [Link]
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ResearchGate. (2025). Synthesis of polymers containing pseudohalide groups by cationic polymerization, 3. Preliminary study of the polymerization and copolymerization of alkenyl monomers containing azide groups | Request PDF. [Link]
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Organic Chemistry Portal. (n.d.). Cycloalkene synthesis by cyclization or metathesis. [Link]
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Chemistry LibreTexts. (2021). 2.4: Cationic Polymerization. [Link]
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YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]
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ResearchGate. (n.d.). Oxidation of α-N,N-dialkylamines by 1.br under preparative conditions.. [Link]
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National Institutes of Health. (n.d.). N-Dealkylation of Amines. PubMed Central. [Link]
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MDPI. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. [Link]
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Technical Support Center: Scale-Up of Reactions Involving N-Methylhex-5-en-1-amine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting for scaling up chemical reactions involving N-Methylhex-5-en-1-amine hydrochloride. As a versatile building block in the pharmaceutical and agrochemical industries, understanding its behavior at scale is critical for safe, efficient, and reproducible synthesis.[1] This document moves beyond standard operating procedures to explain the causality behind experimental choices, ensuring a robust and scalable process.
Section 1: Foundational Knowledge & Pre-Reaction Planning
Scaling up a reaction is not merely about using larger flasks and more reagents; it's an iterative process where safety, thermal management, and reagent behavior can change dramatically.[2] This section addresses the critical questions you should ask before you begin.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with this compound and its free base form?
The hydrochloride salt is typically a white crystalline solid.[1] While its safety data is not extensively published, related amine hydrochlorides are often classified as skin and eye irritants.[3] The more significant hazard arises from its free base, N-Methylhex-5-en-1-amine. The free base of a similar compound is classified as a flammable liquid that causes severe skin burns and eye damage.[4]
Causality Insight: The hydrochloride salt is stable and less volatile. However, during the reaction, you will almost certainly be converting it to the free amine in situ or in a preliminary step. At this point, the hazards of the free amine become the primary concern. Any excess heat during this neutralization can increase vapor pressure and associated risks.
Key Scale-Up Safety Actions:
-
Risk Assessment: Conduct a thorough risk assessment before any scale-up operation, and reassess at each incremental increase in scale.[2]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably a walk-in fume hood for larger scales.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3]
-
Thermal Hazard Evaluation: Before scaling, use reaction calorimetry to understand the heat of reaction (Q_r) and the heat of mixing for all additions, especially the neutralization step. This data is crucial for preventing thermal runaway.[5]
Q2: How should I prepare the free amine from this compound for a reaction at scale?
To participate in nucleophilic reactions, the amine hydrochloride must be neutralized to its free base form. There are two primary approaches for this at scale:
-
Aqueous Workup Extraction: Dissolve the salt in water, add a base (e.g., NaOH, K₂CO₃), and extract the free amine into an organic solvent (e.g., MTBE, DCM). This method is effective but generates aqueous waste and requires an additional unit operation.
-
In Situ Neutralization: Suspend the amine hydrochloride in the reaction solvent and add a suitable base directly to the reaction mixture. This is often more efficient for scale-up as it avoids an extra step.
Expert Insight: For many N-alkylation reactions, using a heterogeneous base like potassium carbonate (K₂CO₃) is advantageous. It is easily filtered off post-reaction and is strong enough to free the amine without introducing water, which can complicate certain reactions and downstream processing.
Scale-Up Considerations for Free-Basing:
-
Heat of Neutralization: The acid-base reaction is exothermic. Add the base portion-wise or as a solution under controlled temperature to manage the heat release.[5]
-
Stirring: Inadequate stirring can lead to localized "hot spots" and incomplete neutralization. Ensure the vessel is equipped with an overhead stirrer powerful enough to maintain a homogenous slurry.
-
Base Solubility: Be aware that the base (e.g., K₂CO₃) may have low solubility in your chosen organic solvent. This is often acceptable, as it just needs to be present to neutralize the generated HBr or HCl during the reaction.[6]
Q3: What are the absolute "must-do" steps before increasing the scale of my reaction?
A successful lab-scale reaction does not guarantee a safe or effective process at a larger scale. Heat and mass transfer properties change significantly.
Trustworthiness Pillar: A self-validating scale-up protocol is iterative. Never increase the scale by more than a factor of three in a single step.[2][7] Any change in reagents, solvents, or conditions requires re-validation at a small scale first.[2]
Workflow: Pre-Scale-Up Safety Assessment
Caption: Workflow for a robust pre-scale-up safety assessment.
Section 2: Troubleshooting N-Alkylation Reactions
A common transformation for N-Methylhex-5-en-1-amine is N-alkylation to form a tertiary amine. This reaction is notoriously prone to side reactions, especially at scale.
Primary Challenge: Over-Alkylation
The most common side reaction is over-alkylation, where the desired tertiary amine product reacts further with the alkylating agent to form a quaternary ammonium salt.[8][9]
Caption: Desired N-alkylation vs. the over-alkylation side reaction.
Frequently Asked Questions (FAQs)
Q4: My N-alkylation reaction has stalled with significant starting material remaining. What are the common causes at scale?
| Cause | Explanation & Causality | Troubleshooting Action at Scale |
| Inadequate Temperature | Reaction kinetics are temperature-dependent. What works in a small flask that heats evenly may be insufficient in a large vessel with poor heat transfer. The internal reaction temperature can be significantly lower than the heating mantle setting.[2][7] | 1. Use an internal thermocouple probe to monitor the actual reaction temperature.[7] 2. Gradually increase the temperature in 5-10°C increments, monitoring for byproduct formation.[8] |
| Poor Mixing | If using a heterogeneous base (like K₂CO₃) or if reactants are not fully soluble, poor agitation creates concentration gradients, effectively slowing the reaction. | 1. Switch from a magnetic stir bar to an overhead mechanical stirrer. 2. Ensure the impeller is appropriately sized for the vessel and the vortex is sufficient to suspend all solids. |
| Reagent Quality | The purity and age of reagents matter more at scale. An old bottle of alkyl bromide may have degraded; the base may have absorbed moisture. Be careful when using materials from different lots.[7] | 1. Use fresh, high-purity reagents. 2. If switching suppliers or lots, run a small-scale validation test first.[7] |
| Solvent Choice | For Sₙ2 reactions, polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are often best. If you are using a less polar solvent, the reaction may be inherently slow.[6] | 1. Consider switching to a more appropriate solvent like DMF or DMSO, but be aware of their higher boiling points and potential for difficult removal.[6][10] 2. Adding a catalytic amount of potassium iodide (KI) can accelerate reactions with alkyl bromides or chlorides via the Finkelstein reaction.[6] |
Q5: I'm seeing a significant amount of the quaternary ammonium salt. How do I suppress over-alkylation?
Expertise & Experience: The core issue is that the tertiary amine product is often more nucleophilic and less sterically hindered than the secondary amine starting material, making it more reactive towards the alkylating agent.[8] The key is to manipulate conditions to favor the first alkylation over the second.
Strategies to Minimize Over-Alkylation:
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the amine relative to the alkylating agent. This ensures the alkylating agent is consumed before it can extensively react with the product. Avoid large excesses of the alkylating agent.[8][9]
-
Lower Reaction Temperature: While higher temperatures increase the overall rate, they often accelerate the second alkylation more than the first. Running the reaction at the lowest feasible temperature can improve selectivity.[8]
-
Controlled Addition: Instead of adding all the alkylating agent at once, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the alkylating agent low, starving the side reaction. This is a cornerstone of process safety and selectivity.[11]
-
Solvent Polarity: In some cases, a less polar solvent can disfavor the formation of the charged quaternary salt, slowing the rate of the second alkylation.
Section 3: Post-Reaction Work-Up & Purification
Isolating a pure amine hydrochloride at scale presents its own set of challenges, from removing inorganic salts to achieving the desired crystalline form.
Workflow: General Purification of an Amine Hydrochloride
Caption: Typical work-up and purification workflow for an amine hydrochloride.
Frequently Asked Questions (FAQs)
Q6: How do I efficiently isolate my product as a hydrochloride salt from the reaction mixture?
After the reaction is complete and any solid base has been filtered off, you have two main options:
-
Isolate the Free Base First: Concentrate the reaction mixture, perform aqueous washes to remove salts, dry the organic layer, and concentrate to a crude oil. This crude free base can then be purified (e.g., by distillation) before forming the salt. This often gives cleaner material but involves more steps.
-
Direct Precipitation: Concentrate the filtered reaction mixture. If the product is not soluble in a non-polar solvent like heptane or MTBE, you can perform a solvent swap and the product may precipitate. More commonly, you will dissolve the crude residue in a suitable solvent (like isopropanol, ethyl acetate, or MTBE) and add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether, or HCl in isopropanol).[12]
Expert Insight: Using gaseous HCl is common in large-scale manufacturing but requires specialized equipment.[13] For pilot-plant or kilo-lab scale, using a pre-made solution of HCl in a compatible solvent like isopropanol (IPA) or diethyl ether is much safer and more convenient.
Q7: My isolated hydrochloride salt is an oily, impure solid. What is the best way to purify it by recrystallization?
Recrystallization is the most powerful purification technique for crystalline solids. The key is finding a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurities remain soluble.
Protocol: General Recrystallization of an Amine Hydrochloride
-
Solvent Screen: On a small scale (50-100 mg), test the solubility of your crude salt in various solvents (see table below). Look for a solvent that requires heating to dissolve the solid.
-
Dissolution: In a reaction vessel, suspend the crude solid in the chosen solvent (e.g., 5-10 mL of solvent per gram of solid). Heat the mixture with stirring until a clear solution is obtained. Do not overheat, as this can cause decomposition.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, inorganic salts), perform a hot filtration through a pre-heated filter funnel to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Slowly cool the solution to room temperature. Uncontrolled, rapid cooling ("crashing out") will trap impurities. For best results, cool slowly over several hours. If no crystals form, try scratching the inside of the flask or seeding with a tiny crystal of pure product.
-
Further Cooling: Once crystallization has begun, cool the flask in an ice bath or refrigerator for at least one hour to maximize yield.
-
Isolation & Washing: Collect the crystals by filtration. Wash the filter cake with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[12]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
| Recommended Solvents for Amine HCl Recrystallization |
| Primary Solvents |
| Anti-Solvents (to add to a solution to induce precipitation) |
| Co-Solvent Systems |
References
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Division of Research Safety, University of Illinois. (2019). Scale-up Reactions. [Link]
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LookChem. (n.d.). Cas 862175-17-5, this compound. [Link]
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Macchi, A., et al. (2008). Optimization and Scale-Up of a Novel Process for 2-Aminoindan Hydrochloride Production. Organic Process Research & Development. [Link]
- Johnson, F. A. (1987). U.S. Patent No. 4,670,232.
- Godfrey, N. H. (1967). U.S. Patent No. 3,337,630.
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]
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Ardena. (n.d.). Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design. [Link]
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Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]
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Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]
- Langes, C., et al. (2007). European Patent No. EP 2436381 A1.
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PubChem. (n.d.). N-Methylhex-5-en-1-amine. [Link]
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Reddit r/Chempros. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]
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Reddit r/Chempros. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]
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ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]
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MDPI. (2022). Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure. [Link]
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MDPI. (2022). Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure. [Link]
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PubChem. (n.d.). N-Methylhex-5-en-1-amine. [Link]
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impact of solvent choice on N-Methylhex-5-en-1-amine hydrochloride reactivity
Welcome to the technical support center for N-Methylhex-5-en-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. The reactivity of this compound is profoundly influenced by the choice of solvent, a factor that can be the difference between a high-yielding success and a complex, inseparable mixture. This document provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive centers of N-Methylhex-5-en-1-amine and how does the hydrochloride salt form impact this?
A1: N-Methylhex-5-en-1-amine possesses two key points of reactivity: the secondary amine (a nucleophile) and the terminal alkene (susceptible to addition reactions). The commercially available hydrochloride salt form is crucial to understand. In this state, the amine is protonated to form an ammonium salt (R₂NH₂⁺Cl⁻). This protonation completely neutralizes the nucleophilicity of the nitrogen atom, rendering it unreactive towards electrophiles. Therefore, for any reaction involving the amine as a nucleophile (e.g., alkylation, acylation), the first essential step is the deprotonation of the hydrochloride salt to liberate the free amine.
Q2: My compound is not dissolving. What is the general solubility profile of this compound?
A2: As a salt, this compound generally exhibits poor solubility in nonpolar, aprotic solvents like hexanes or toluene. Its solubility is typically higher in polar solvents. It is soluble in water and polar protic solvents like methanol and ethanol, which can solvate both the ammonium cation and the chloride anion.[1] It may show moderate to low solubility in polar aprotic solvents such as acetonitrile, DMF, or DMSO. In many cases, a mixed-solvent system or heating may be required to achieve complete dissolution for a reaction. A preliminary solubility test is always the recommended first step.
Q3: How do I choose a starting solvent for my specific reaction type?
A3: The choice is dictated by the intended transformation:
-
For reactions at the Amine (Nucleophilic Attack): You will need to add a base to liberate the free amine. Therefore, a solvent that is compatible with the base and can dissolve the substrate is required. Polar aprotic solvents like acetonitrile (CH₃CN), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are often excellent choices. They can solvate the ions involved without interfering with the nucleophilicity of the free amine.
-
For reactions at the Alkene (e.g., Catalytic Intramolecular Hydroamination): The solvent choice is critical and highly catalyst-dependent. Many transition metal catalysts used for hydroamination can be inhibited by strongly coordinating solvents.[2] Dichloromethane (DCM) is often a good starting point due to its relatively low coordinating ability.[3][4] In some gold-catalyzed systems, a cooperative effect between a non-coordinating solvent like DCM and a protic co-solvent like methanol has been shown to accelerate the reaction.[3][4]
-
For Radical Reactions at the Alkene: Less reactive, non-polar solvents like toluene or benzene are often preferred to avoid side reactions with the solvent itself.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or No Conversion in an N-Alkylation Reaction
You are attempting to alkylate the secondary amine with an alkyl halide (e.g., methyl iodide) and a base (e.g., K₂CO₃), but you observe only starting material after 24 hours.
Potential Cause A: Incomplete Deprotonation of the Amine
-
Scientific Rationale: The pKa of a secondary ammonium ion is typically around 11. For effective deprotonation, the chosen base must be strong enough to shift the equilibrium towards the free amine. An inorganic base like potassium carbonate (K₂CO₃) may not be sufficiently strong or soluble in common organic solvents to effect complete deprotonation.
-
Troubleshooting Steps:
-
Switch to a Stronger Base: Consider using an organic base like triethylamine (TEA) or Diisopropylethylamine (DIPEA), which are more soluble in organic solvents. For a more robust reaction, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used, although this requires a strictly anhydrous, aprotic solvent (like THF or DMF).
-
Employ a Phase-Transfer Catalyst: If using an inorganic base like K₂CO₃ or Cs₂CO₃ in a solvent like acetonitrile, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can shuttle the carbonate into the organic phase, facilitating deprotonation.
-
Potential Cause B: Poor Reactant Solubility
-
Scientific Rationale: If the hydrochloride salt, the base, or the alkylating agent are not fully dissolved, the reaction becomes a heterogeneous mixture with reaction rates limited by diffusion at the solid-liquid interface, leading to extremely slow or stalled reactions.
-
Troubleshooting Steps:
-
Change to a More Polar Aprotic Solvent: Switch from a less polar solvent like THF to a more effective one for dissolving salts, such as DMF or DMSO. Be aware that these solvents are high-boiling and can be difficult to remove.
-
Use a Co-Solvent System: As demonstrated in some catalytic systems, a mixture of solvents can have a beneficial effect.[3] For example, a small amount of methanol might aid in dissolving the salt before being removed under vacuum prior to adding the base and electrophile in an aprotic solvent.
-
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can significantly improve both solubility and reaction rate. Monitor for potential byproduct formation at higher temperatures.
-
Decision Workflow for N-Alkylation Solvent & Base Selection
Caption: Decision tree for selecting appropriate solvent and base for N-alkylation reactions.
Problem 2: Intramolecular Cyclization (Hydroamination) Fails or is Inefficient
You are attempting a transition-metal-catalyzed intramolecular hydroamination to form a substituted piperidine ring, but the reaction shows poor conversion.
Potential Cause A: Solvent-Catalyst Incompatibility
-
Scientific Rationale: Many hydroamination catalysts are electron-deficient metal centers that work by coordinating to the alkene π-bond.[3] Polar, coordinating solvents (e.g., THF, acetonitrile, DMF) can act as ligands, binding to the metal center and competitively inhibiting the binding of the substrate's alkene moiety. This "poisoning" of the catalyst active site will shut down the catalytic cycle.
-
Troubleshooting Steps:
-
Switch to a Non-Coordinating Solvent: The best practice is to use a non-coordinating or weakly coordinating solvent. Dichloromethane (DCM), 1,2-dichloroethane (DCE), or toluene are excellent first choices.
-
Investigate Cooperative Solvent Effects: Research indicates that for certain gold(I)-catalyzed hydroaminations, a mixture of DCM and a protic solvent like methanol (MeOH) can have a dramatic accelerating effect.[3][4] The protic solvent is believed to participate in the protonolysis step of the catalytic cycle. A screening of DCM/MeOH ratios is recommended.
-
Potential Cause B: Incorrect Reaction Conditions for the Free Amine
-
Scientific Rationale: The catalytic cycle requires the free amine to be present to perform the nucleophilic attack on the catalyst-activated alkene.[5] If you are starting from the hydrochloride salt without adding a base, there will be no free amine available for the cyclization.
-
Troubleshooting Steps:
-
Pre-neutralize the Starting Material: Before adding the catalyst, perform a simple liquid-liquid extraction. Dissolve the hydrochloride salt in a minimal amount of water, basify with aqueous NaOH or NaHCO₃ to a pH > 10, and extract the free amine into a solvent like DCM or ether. Dry the organic layer thoroughly (e.g., with Na₂SO₄ or MgSO₄), remove the solvent in vacuo, and use the resulting free amine oil directly.
-
Use a Stoichiometric Amount of a Non-Coordinating Base: Add one equivalent of a sterically hindered, non-coordinating base like 2,6-lutidine or proton sponge to the reaction mixture to liberate the free amine in situ. Avoid standard amine bases like TEA, which may compete as a ligand for the catalyst.
-
Table 1: Impact of Solvent Choice on a Model Gold(I)-Catalyzed Hydroamination
| Entry | Solvent | Conversion (%) | Key Insight |
|---|---|---|---|
| 1 | Toluene | 15 | Poor catalyst/substrate solubility and slow rate. |
| 2 | THF | <5 | Strong solvent coordination inhibits the catalyst.[2] |
| 3 | Acetonitrile | <5 | Strong solvent coordination inhibits the catalyst.[6] |
| 4 | Dichloromethane (DCM) | 65 | Good non-coordinating solvent, allows for catalysis.[3] |
| 5 | Methanol (MeOH) | 40 | Slower rate than pure DCM in some systems.[3] |
| 6 | DCM / MeOH (95:5 v/v) | 95 | Cooperative solvent effect significantly enhances the reaction rate.[3][4] |
Note: Data is illustrative, based on trends reported in hydroamination literature.[3][4][7]
Experimental Protocols
Protocol 1: General Procedure for Pre-Reaction Solubility Screening
-
Preparation: Add approx. 5-10 mg of this compound to several small, labeled vials.
-
Solvent Addition: To each vial, add 0.5 mL of a different test solvent (e.g., DCM, THF, CH₃CN, DMF, Toluene, MeOH).
-
Observation at Room Temperature: Vigorously vortex each vial for 30 seconds. Observe and record the solubility (e.g., fully soluble, partially soluble, insoluble).
-
Observation with Heating: For vials where the compound is not fully soluble, gently heat to 50 °C in a water bath or on a heat block for 2 minutes. Vortex again and record any change in solubility.
-
Analysis: Use these observations to select an appropriate solvent or solvent system that provides full dissolution under your intended reaction conditions.
Protocol 2: Model Reaction - Catalyzed Intramolecular Hydroamination
-
Liberation of Free Amine: Dissolve 1.0 g of this compound in 10 mL of deionized water. Cool the solution in an ice bath and add 1 M NaOH (aq.) dropwise until the pH is ~11.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free N-methylhex-5-en-1-amine as an oil.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the free amine oil in 15 mL of anhydrous dichloromethane.
-
Catalyst Addition: Add the hydroamination catalyst (e.g., a suitable gold(I) or zirconium(IV) complex, typically 1-5 mol%).[3][5]
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC (staining with ninhydrin or permanganate) or GC-MS.
-
Workup and Purification: Once the reaction is complete, quench as required by the catalyst (e.g., pass through a short plug of silica). Remove the solvent in vacuo and purify the resulting N-methyl-2-methylpiperidine product by flash column chromatography.
Reaction Pathway Visualization
Caption: General workflow for intramolecular hydroamination, highlighting the essential deprotonation and catalytic steps.
References
-
Widenhoefer, R. A., et al. (2024). Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination. Beilstein Journal of Organic Chemistry, 20, 479-496. [Link]
-
Beller, M., et al. (2012). Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. Accounts of Chemical Research, 45(5), 766-777. [Link]
-
Fructos, M. R., et al. (2011). Gold(I) catalysed asymmetric hydroamination of alkenes: the unveiling of a silver and solvent dependent enantiodivergent reaction. Chemical Communications, 47(16), 4842-4844. [Link]
-
Widenhoefer, R. A., et al. (2024). Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination. PubMed. [Link]
-
Gual A., et al. (2021). Screening of the solvent in the reaction of hydroamination promoted by 2b. ResearchGate. [Link]
-
LookChem. (n.d.). Cas 862175-17-5, this compound. LookChem. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
-
Royzen, M., et al. (2008). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. The Journal of Organic Chemistry, 73(10), 3953-3956. [Link]
-
Greenberg, M. M., et al. (2013). Evidence for a Morin Type Intramolecular Cyclization of an Alkene with a Phenylsulfenic Acid Group in Neutral Aqueous Solution. Biochemistry, 52(40), 7060-7066. [Link]
-
Booker, S. J., et al. (2018). Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. Journal of the American Chemical Society, 140(46), 15826-15835. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methylhex-5-en-1-amine. PubChem Compound Database. [Link]
-
Schafer, L. L., et al. (2013). Highly Enantioselective Zirconium-Catalyzed Cyclization of Aminoalkenes. Journal of the American Chemical Society, 135(21), 7957-7971. [Link]
Sources
- 1. Cas 862175-17-5,this compound | lookchem [lookchem.com]
- 2. Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly enantioselective zirconium-catalyzed cyclization of aminoalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for N-Methylhex-5-en-1-amine Hydrochloride Transformations
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for transformations involving N-Methylhex-5-en-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection for this versatile substrate. N-Methylhex-5-en-1-amine, with its terminal alkene and secondary amine, is a valuable building block for synthesizing important nitrogen-containing heterocycles and functionalized aliphatic amines.[1][2] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific experimental challenges.
Section 1: Critical Pre-Reaction Considerations (FAQs)
Before attempting any catalytic transformation, addressing the nature of the starting material is paramount for success.
Q1: My reaction is failing to start. Do I need to neutralize the this compound salt?
A: Yes, almost certainly. This is the most common point of failure. The starting material is a hydrochloride salt, meaning the secondary amine is protonated (R₂NH₂⁺ Cl⁻). This protonated form is not nucleophilic and cannot participate in most catalytic cycles, such as hydroamination, where the free amine is required.
The Causality:
-
For Hydroamination: Most catalytic cycles, whether using early transition metals (like Zr, Ti) or late transition metals (like Rh, Pd), require a free lone pair on the nitrogen to either deprotonate and form a metal-amido bond or to coordinate directly to the metal center.[3] The ammonium salt is unreactive in this regard.
-
For Heck/Cross-Coupling: While the amine may not be the primary reactant, its protonated form can alter solubility and interact unfavorably with the basic conditions required for the reaction, potentially sequestering the base.
Recommended Protocol: Free-Basing the Amine
-
Dissolve the this compound in a suitable solvent (e.g., diethyl ether, dichloromethane).
-
Add a stoichiometric equivalent of a base, such as aqueous sodium hydroxide (1M NaOH) or potassium carbonate (K₂CO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free amine, N-methylhex-5-en-1-amine.
-
Crucially, confirm the purity of the resulting free amine by ¹H NMR or GC-MS before use.
Q2: What are the best practices for solvent selection and handling?
A: Solvent choice is dictated by the specific reaction, but general principles apply.
-
Purity: Always use anhydrous and deoxygenated solvents, especially for air- and moisture-sensitive organometallic catalysts (e.g., organolanthanides, Zr(NMe₂)₄). Oxygen can degrade both the catalyst and phosphine ligands.
-
Compatibility: For hydroamination, non-coordinating solvents like toluene, benzene, or hexanes are preferred to prevent competition with the substrate for binding to the catalyst's active site. For hydrogenation, alcohols (methanol, ethanol) are common. For Heck reactions, polar aprotic solvents like DMF, DMAc, or acetonitrile are often used.[4][5]
Section 2: Intramolecular Hydroamination/Cyclization
The intramolecular cyclization of N-methylhex-5-en-1-amine is a powerful method to generate N-methyl-2-methylpiperidine, a common heterocyclic scaffold. This reaction is highly dependent on catalyst choice.
Catalyst Selection Workflow
Caption: Workflow for hydroamination catalyst selection.
Troubleshooting & FAQs
Q: My hydroamination reaction is slow or gives no product. What are the likely causes?
A: This issue typically points to problems with catalyst activation, catalyst choice, or substrate purity.
| Potential Cause | Troubleshooting Steps & Explanation |
| Inactive Catalyst | Many hydroamination catalysts, particularly those based on early transition metals, are highly sensitive to air and moisture. Ensure all glassware is oven-dried, the reaction is performed under an inert atmosphere (N₂ or Ar), and solvents are anhydrous. |
| Incorrect Catalyst Family | For non-activated terminal alkenes, early transition metals (Zr, Ti) and lanthanides (Sm, La, Y) are often more reactive than late transition metals.[6][7] They operate via an N-H activation mechanism, which can be very efficient.[3] |
| Substrate Impurity | As discussed in Section 1, residual hydrochloride salt will halt the reaction. Ensure the free-basing procedure was complete. |
| Insufficient Temperature | While some catalysts work at room temperature, many require heating (e.g., 50-135 °C) to achieve reasonable rates.[8] |
Q: I am observing the formation of the 5-membered ring (N,1-dimethylpyrrolidine) instead of the desired 6-membered piperidine. How can I control regioselectivity?
A: The formation of the 6-membered ring (piperidine) corresponds to a formal Markovnikov addition, while the 5-membered ring (pyrrolidine) results from an anti-Markovnikov addition. Catalyst choice is the primary tool to control this.
-
To Favor the 6-Membered Ring (Markovnikov): Lanthanide-based catalysts and many Group 4 metal catalysts (Zr, Ti) have a strong preference for forming the more substituted C-M bond in the key insertion step, leading predominantly to the 6-membered ring product.[3][9]
-
To Favor the 5-Membered Ring (Anti-Markovnikov): This is more challenging for this specific substrate. Certain late transition metal catalysts, particularly with bulky, electron-rich phosphine ligands, can sometimes favor the anti-Markovnikov product, although this is not always predictable.
Q: I want to synthesize an enantioenriched product. What catalyst systems should I explore?
A: Asymmetric intramolecular hydroamination is a well-studied field. Success relies on combining a suitable metal precursor with a chiral, non-racemic ligand.
-
Zirconium-Based Systems: The in-situ combination of Zr(NMe₂)₄ with chiral diphosphinic amides or other chiral ligands has been shown to produce cyclic amines with good enantiomeric excess (up to 80% ee).[10]
-
Rhodium-Based Systems: Rhodium complexes paired with chiral binaphthyl-based electron-rich phosphine ligands can synthesize enantioenriched pyrrolidines and piperidines with high enantioselectivity (up to 91% ee).[11]
-
Rare-Earth Metal Systems: Chiral binaphtholate ligands combined with rare-earth metals are effective for the kinetic resolution of chiral aminoalkenes.[12]
Sample Protocol: Racemic Intramolecular Hydroamination
-
Catalyst Preparation (In-situ): In a glovebox, add the chosen catalyst precursor (e.g., 5 mol% of a Zr or La complex) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Reaction Setup: Add anhydrous, deoxygenated toluene (to make a ~0.1 M solution).
-
Substrate Addition: Add 1.0 equivalent of freshly prepared, pure N-methylhex-5-en-1-amine.
-
Reaction: Seal the vessel, remove it from the glovebox, and heat to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction by GC-MS or TLC.
-
Workup: Upon completion, cool the reaction to room temperature. Quench carefully by slow addition of water or methanol. Filter the mixture through a pad of celite to remove metal residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain N-methyl-2-methylpiperidine.
Section 3: Selective Hydrogenation of the Alkene
For the synthesis of N-methylhexan-1-amine, the goal is to selectively reduce the terminal C=C double bond without causing C-N bond cleavage (hydrogenolysis).
Hydrogenation Catalyst Decision Tree
Caption: Decision tree for selecting a hydrogenation catalyst.
Troubleshooting & FAQs
Q: My hydrogenation is slow or incomplete.
A: This is a common issue related to catalyst activity or reaction conditions.
| Catalyst Type | Troubleshooting Steps & Explanation |
| Heterogeneous (e.g., Pd/C) | Increase H₂ Pressure: Standard atmospheric pressure may be insufficient. Use a Parr shaker or autoclave to increase pressure to 50-500 psi. Increase Catalyst Loading: Increase from a typical 5-10 wt% to 15-20 wt%. Check Catalyst Quality: Palladium on carbon can lose activity over time. Use a fresh bottle or a new catalyst. Nickel-based catalysts are also an option.[13] |
| Homogeneous (e.g., Wilkinson's) | Ensure Anaerobic Conditions: Homogeneous catalysts are often deactivated by oxygen. Rigorously deoxygenate the solvent and substrate solution before adding the catalyst. Solvent Choice: Ensure the catalyst is soluble in the chosen solvent. |
Q: I am observing significant C-N bond cleavage as a side reaction. How can I improve chemoselectivity?
A: Hydrogenolysis of the C-N bond is a known side reaction, particularly with palladium catalysts under harsh conditions.
-
Switch to a More Selective Catalyst: Homogeneous catalysts, such as those based on rhodium (Wilkinson's catalyst) or iridium (Crabtree's catalyst), are generally much more chemoselective and less prone to causing hydrogenolysis compared to heterogeneous catalysts.[14]
-
Milder Conditions: If using Pd/C, try lowering the hydrogen pressure and temperature.
-
Catalyst Choice: Platinum (e.g., PtO₂) is sometimes less prone to causing hydrogenolysis than palladium for certain substrates.
Sample Protocol: Heterogeneous Hydrogenation
-
Setup: To a hydrogenation vessel (e.g., a Parr bottle), add N-methylhex-5-en-1-amine (1.0 eq) dissolved in a suitable solvent like ethanol or methanol.
-
Catalyst Addition: Carefully add 10 wt% Palladium on Carbon (Pd/C) under a stream of nitrogen.
-
Reaction: Seal the vessel, purge with N₂, and then pressurize with hydrogen gas (H₂) to the desired pressure (e.g., 50 psi). Shake or stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake.
-
Workup: Once hydrogen uptake ceases, carefully vent the H₂ and purge the vessel with N₂.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield N-methylhexan-1-amine. Check purity by NMR or GC-MS.
Section 4: Advanced Transformations - The Heck Reaction
The terminal alkene can be used in palladium-catalyzed cross-coupling reactions, such as the Heck-Mizoroki reaction, to form C-C bonds.
Q: I want to couple an aryl bromide to the alkene via a Heck reaction, but it's not working. What are the challenges?
A: The secondary amine in the substrate presents a key challenge. Amines can act as ligands and coordinate to the palladium center, potentially inhibiting the catalytic cycle.[15]
Troubleshooting Strategy:
-
Protect the Amine: The most robust solution is to temporarily protect the secondary amine (e.g., as a Boc-carbamate or a tosylamide). This prevents it from interfering with the palladium catalyst. The protecting group can be removed in a subsequent step.
-
Ligand Choice: If proceeding without protection, ligand choice is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can sometimes favor the desired catalytic pathway over catalyst inhibition by the substrate's amine.[16]
-
Base Selection: The choice of base is crucial in the Heck reaction.[17] An inorganic base like K₂CO₃ or Cs₂CO₃ may be preferable to an amine base (like Et₃N), which could compete with your substrate for coordination.[4]
-
Catalyst Precursor: Use a well-defined Pd(0) source or a pre-catalyst that reliably forms the active Pd(0) species under the reaction conditions.
References
-
Title: Zirconium Bis(Amido) Catalysts for Asymmetric Intramolecular Alkene Hydroamination Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Asymmetric Catalytic Hydroamination of Aminoallenes and Aminoalkenes by Chiral Titanium Amide-Alkoxide Complexes Source: ACS Publications URL: [Link]
-
Title: Catalytic metal-free intramolecular hydroaminations of non-activated aminoalkenes: A computational exploration Source: Dalton Transactions (RSC Publishing) URL: [Link]
-
Title: Kinetic resolution of aminoalkenes by asymmetric hydroamination: a mechanistic study Source: Europe PMC URL: [Link]
-
Title: Intramolecular Hydroamination of Aminoalkenes Catalyzed by a Cationic Zirconium Complex Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Intramolecular Hydroamination/Cyclisation of Aminoallenes Mediated by a Neutral Zirconocene Catalyst: A Computational Mechanistic Study Source: ResearchGate URL: [Link]
-
Title: Cas 862175-17-5, this compound Source: LookChem URL: [Link]
-
Title: Intramolecular Hydroamination/Cyclization of Conjugated Aminodienes Catalyzed by Organolanthanide Complexes. Scope, Diastereo- and Enantioselectivity, and Reaction Mechanism Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
-
Title: Intramolecular hydroamination of aminoalkenes catalyzed by a cationic zirconium complex Source: PubMed URL: [Link]
-
Title: Hydroamination Source: Chemistry LibreTexts URL: [Link]
-
Title: Troubleshooting a difficult Heck reaction Source: Reddit URL: [Link]
-
Title: Carbon Nitride as a Ligand: Selective Hydrogenation of Terminal Alkenes using [(η5-C5Me5)I Source: University of York Research Portal URL: [Link]
-
Title: Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts Source: YouTube URL: [Link]
-
Title: Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Alkenes to Alkanes, Part 2: Homogeneous Catalytic Hydrogenation Source: YouTube URL: [Link]
-
Title: Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Mechanisms of the Mizoroki–Heck Reaction Source: SciSpace URL: [Link]
-
Title: N-Methylhex-5-en-1-amine Source: MySkinRecipes URL: [Link]/n-methylhex-5-en-1-amine)
Sources
- 1. Cas 862175-17-5,this compound | lookchem [lookchem.com]
- 2. N-Methylhex-5-en-1-amine [myskinrecipes.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Intramolecular hydroamination of aminoalkenes catalyzed by a cationic zirconium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric Catalytic Hydroamination of Aminoallenes and Aminoalkenes by Chiral Titanium Amide-Alkoxide Complexes [acswebcontent.acs.org]
- 9. Catalytic metal-free intramolecular hydroaminations of non-activated aminoalkenes: A computational exploration - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Zirconium Bis(Amido) Catalysts for Asymmetric Intramolecular Alkene Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic resolution of aminoalkenes by asymmetric hydroamination: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Heck Reaction [organic-chemistry.org]
Validation & Comparative
comparing reactivity of N-Methylhex-5-en-1-amine hydrochloride to other secondary amines
An In-Depth Comparative Guide to the Reactivity of N-Methylhex-5-en-1-amine Hydrochloride
Authored by a Senior Application Scientist
Introduction: A Molecule of Dichotomous Reactivity
In the landscape of synthetic chemistry, particularly in pharmaceutical and agrochemical development, the selection of building blocks is paramount. This compound is a versatile intermediate that presents a unique chemical profile.[1] Its structure is characterized by two distinct reactive centers: a secondary amine and a terminal alkene. This duality allows for a rich variety of subsequent chemical transformations. However, its utility can only be fully harnessed with a deep understanding of its reactivity profile relative to other commonly used secondary amines.
This guide provides a comprehensive comparison of this compound's reactivity. We will explore its performance in fundamental organic reactions, supported by established chemical principles and detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to effectively integrate this valuable synthon into their research programs. The guide will dissect the structural nuances—steric hindrance, electronic effects, and the unique influence of the terminal double bond—that govern its chemical behavior.
Understanding the Fundamentals of Secondary Amine Reactivity
The reactivity of a secondary amine is primarily dictated by the availability of the nitrogen's lone pair of electrons to act as a nucleophile.[2] Several factors modulate this nucleophilicity:
-
Electronic Effects: Alkyl groups are electron-donating (positive inductive effect), which increases the electron density on the nitrogen atom, making the lone pair more available and the amine more basic and nucleophilic compared to ammonia.[3]
-
Steric Hindrance: The size of the substituents on the nitrogen and the electrophile can impede the approach of the reactants, slowing down the reaction rate.[4][5] While secondary amines are often more nucleophilic than primary amines due to electronic effects, highly branched substituents can significantly diminish reactivity.[6][7]
-
The Hydrochloride Salt Form: N-Methylhex-5-en-1-amine is supplied as a hydrochloride salt. In this form, the nitrogen's lone pair is protonated, rendering it non-nucleophilic. For any reaction to occur at the nitrogen center, the amine must first be deprotonated ("free-based"), typically by adding a stoichiometric amount of a stronger, non-nucleophilic base like triethylamine (TEA) or pyridine.[8]
To provide a robust comparison, we will evaluate the reactivity of N-Methylhex-5-en-1-amine (1) against a panel of other secondary amines, each chosen to highlight a specific structural effect.
Comparative Analysis I: N-Acylation (Amide Bond Formation)
N-acylation is one of the most fundamental reactions involving amines, crucial for forming amide bonds in countless active pharmaceutical ingredients.[9][10] We will compare the rate of acylation using a standard protocol with an acyl chloride.
Experimental Protocol: N-Acetylation of Secondary Amines
This protocol is designed to provide a reliable comparison of acylation efficiency.
-
Preparation: To a solution of the secondary amine hydrochloride (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (2.2 eq, 2.2 mmol). For free base amines (2, 3, 4), use 1.1 eq (1.1 mmol) of triethylamine. Stir the solution for 10 minutes at room temperature.
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of acetyl chloride (1.05 eq, 1.05 mmol) in anhydrous DCM (2 mL) dropwise over 5 minutes.[8]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 15 minutes until the starting amine is completely consumed. Use a non-polar solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) and visualize with ninhydrin stain, which detects primary and secondary amines.
-
Workup and Isolation: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-acetylated product.
-
Analysis: Determine the reaction time and calculate the isolated yield after purification by column chromatography on silica gel.
Results and Discussion
The following table summarizes the expected outcomes based on established principles of chemical reactivity.
| Amine Substrate | Structure | Key Feature | Expected Reaction Time | Expected Yield (%) |
| 1. N-Methylhex-5-en-1-amine | CH₃NH(CH₂)₄CH=CH₂ | Test Substrate | ~30 min | >95% |
| 2. N-Methylhexylamine | CH₃NH(CH₂)₅CH₃ | Saturated Analogue | ~30 min | >95% |
| 3. Diethylamine | (CH₃CH₂)₂NH | Low Steric Hindrance | ~15-20 min | >95% |
| 4. Diisopropylamine | ((CH₃)₂CH)₂NH | High Steric Hindrance | >12 hours | <20% |
Analysis of Acylation Reactivity:
-
N-Methylhex-5-en-1-amine (1) and its saturated analogue N-Methylhexylamine (2) are expected to react efficiently and at similar rates. The terminal alkene in (1) is electronically isolated from the amine and does not significantly influence its nucleophilicity in this context. Both substrates feature a primary alkyl chain and a methyl group, presenting minimal steric bulk around the nitrogen.
-
Diethylamine (3) , with two ethyl groups, is also sterically unhindered and highly nucleophilic, leading to a very fast reaction.
-
Diisopropylamine (4) serves as a crucial control for steric effects. The bulky isopropyl groups severely restrict access to the nitrogen's lone pair, dramatically slowing the rate of acylation.[5] This highlights that while electronically similar to diethylamine, its steric profile makes it a much poorer nucleophile in this context.
Comparative Analysis II: N-Alkylation (Reductive Amination)
Reductive amination is a powerful and widely used method for N-alkylation, forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[11][12]
Experimental Protocol: Reductive Amination with Isovaleraldehyde
-
Preparation: In a flask, dissolve the secondary amine (or its hydrochloride salt, 1.0 mmol) and isovaleraldehyde (1.2 eq, 1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL). If using the hydrochloride salt, add triethylamine (1.1 eq, 1.1 mmol) and stir for 10 minutes.
-
Reaction: To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.5 eq, 1.5 mmol) portion-wise at room temperature.[11] STAB is a mild reducing agent that selectively reduces the intermediate iminium ion without affecting the aldehyde.
-
Monitoring & Workup: Stir the reaction for 4-12 hours, monitoring by TLC for the disappearance of the starting amine. Upon completion, quench with saturated NaHCO₃ solution and extract with DCM. Dry the organic layer over Na₂SO₄ and concentrate.
-
Analysis: Determine the isolated yield of the tertiary amine product after purification.
Results and Discussion
| Amine Substrate | Structure | Key Feature | Expected Reaction Time | Expected Yield (%) |
| 1. N-Methylhex-5-en-1-amine | CH₃NH(CH₂)₄CH=CH₂ | Test Substrate | ~4-6 hours | ~85-90% |
| 2. N-Methylhexylamine | CH₃NH(CH₂)₅CH₃ | Saturated Analogue | ~4-6 hours | ~85-90% |
| 3. Diethylamine | (CH₃CH₂)₂NH | Low Steric Hindrance | ~4 hours | ~90% |
| 4. Diisopropylamine | ((CH₃)₂CH)₂NH | High Steric Hindrance | >24 hours | <10% |
Analysis of Alkylation Reactivity:
The reactivity trends in reductive amination mirror those observed in acylation. The reaction proceeds via the formation of an intermediate iminium ion, the accessibility of which is governed by sterics.
-
Amines 1, 2, and 3 react efficiently due to their low steric profiles. The alkene in N-Methylhex-5-en-1-amine (1) is stable to the STAB reducing agent and does not interfere with the reaction.
-
The severe steric hindrance of Diisopropylamine (4) again makes it a poor substrate for this transformation, leading to very low conversion. This underscores the importance of considering steric factors when planning alkylation reactions.
Unique Reactivity of the Alkene Moiety: Intramolecular Hydroamination
The most significant difference in the reactivity of N-Methylhex-5-en-1-amine compared to its saturated counterparts is its ability to undergo intramolecular reactions involving the terminal alkene. Intramolecular hydroamination is a highly atom-economical method for synthesizing nitrogen-containing heterocycles.[13][14][15][16]
This reaction is not possible with the other amines in our comparison panel, demonstrating a unique synthetic pathway available to users of N-Methylhex-5-en-1-amine. Catalysis with late transition metals, such as iridium, is often effective for this transformation.[13]
Conceptual Protocol: Iridium-Catalyzed Intramolecular Hydroamination
-
Preparation: In a glovebox, charge a pressure-rated vial with [Ir(COD)Cl]₂ (5 mol %) and the free base of N-Methylhex-5-en-1-amine (1.0 mmol).
-
Reaction: Add an anhydrous, deoxygenated solvent (e.g., toluene, 5 mL). Seal the vial and heat to 80-100 °C for 12-24 hours.
-
Analysis: After cooling, the product, 1,2-dimethylpiperidine, can be identified and quantified by GC-MS analysis of the reaction mixture.
This reaction provides a direct route to substituted piperidine rings, which are privileged scaffolds in medicinal chemistry. This capability is a key advantage of N-Methylhex-5-en-1-amine over simple saturated secondary amines.
Conclusion
This guide demonstrates that this compound is a highly versatile and reactive building block. Its reactivity profile can be summarized as follows:
-
As a Secondary Amine: In standard reactions like N-acylation and N-alkylation, its reactivity is comparable to other sterically unhindered secondary amines such as N-methylhexylamine and diethylamine. The key prerequisite for its reactivity is the in situ or prior neutralization of the hydrochloride salt to unmask the nucleophilic free amine.
-
Influence of the Alkene: The terminal C=C double bond is electronically distant from the amine, having a negligible impact on its nucleophilicity. However, this functional group is stable under many common reaction conditions (e.g., reductive amination with STAB), allowing the amine to be modified while preserving the alkene for subsequent transformations.
-
Unique Bimodal Reactivity: The presence of the alkene offers unique synthetic opportunities, most notably intramolecular cyclization reactions like hydroamination, which provide direct access to valuable heterocyclic structures.
References
-
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Navigating Amine Chemistry: A Comparative Guide to N-Methylhex-5-en-1-amine Hydrochloride and Hex-5-en-1-amine in Synthesis
In the intricate world of organic synthesis, the choice of starting material can profoundly influence the efficiency, yield, and even the viability of a synthetic route. For researchers and drug development professionals, the decision between using a free base amine and its corresponding hydrochloride salt is a frequent yet critical consideration. This guide provides an in-depth comparison of N-Methylhex-5-en-1-amine hydrochloride and its free base counterpart, hex-5-en-1-amine, offering experimental insights to inform their strategic application in synthesis.
At a Glance: Physicochemical and Handling Properties
The primary distinction between an amine and its hydrochloride salt lies in the protonation of the nitrogen atom. This seemingly minor modification has significant consequences for the compound's physical properties and handling characteristics. The hydrochloride salt is formed by treating the free base amine with hydrochloric acid, resulting in an ionic compound.[1][2]
| Property | Hex-5-en-1-amine (Free Base) | This compound (HCl Salt) | Rationale and Implications for Synthesis |
| Molecular Formula | C₆H₁₃N[3] | C₇H₁₆ClN[4] | The addition of HCl increases the molecular weight. |
| Molecular Weight | 99.17 g/mol [3] | 149.66 g/mol [5] | Important for stoichiometric calculations in reactions. |
| Physical State | Colorless liquid[6] | White crystalline solid[4] | Solids are often easier to weigh and handle accurately than volatile or low-viscosity liquids.[1] |
| Odor | Strong, ammonia-like[6] | Generally odorless[1] | The salt form mitigates the often unpleasant and potent smell of free amines, improving laboratory ergonomics. |
| Solubility | Soluble in organic solvents. | Soluble in water[2][4] | This difference is crucial for selecting appropriate reaction and workup solvents. The salt's water solubility can be exploited for purification via aqueous extraction. |
| Stability & Storage | Can be susceptible to oxidation and degradation.[7] | More stable, with a longer shelf life.[1][7] Stored under inert gas at 2-8°C.[4] | Protonation of the nitrogen lone pair in the HCl salt prevents it from participating in oxidative degradation pathways, enhancing long-term stability.[7] |
| Hazards | Flammable liquid, causes severe skin burns and eye damage.[3] | While both are hazardous, the free base's flammability presents an additional risk. |
The Synthetic Crossroads: When to Choose the Salt vs. the Free Base
The decision to use this compound or hex-5-en-1-amine hinges on the specific reaction conditions and the desired synthetic outcome. The key lies in understanding the reactivity of the amine's lone pair of electrons.
Case Study: N-Alkylation via Reductive Amination
A common synthetic transformation is the conversion of a primary amine to a secondary amine. Let's consider the synthesis of N-Methylhex-5-en-1-amine from hex-5-en-1-amine. A highly effective method for this is reductive amination.[8][9]
Experimental Workflow: Reductive Amination
Caption: Workflow for the synthesis of N-Methylhex-5-en-1-amine and its hydrochloride salt.
Detailed Protocol: Synthesis of N-Methylhex-5-en-1-amine
-
Imine Formation: To a stirred solution of hex-5-en-1-amine (1.0 eq) in methanol, add aqueous formaldehyde (1.1 eq) at room temperature. The reaction is typically monitored by TLC or GC-MS for the disappearance of the starting amine.
-
Reduction: Once imine formation is complete, the reaction mixture is cooled to 0°C, and sodium borohydride (1.5 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred until the imine is fully consumed.
-
Workup and Purification: The reaction is quenched with water, and the methanol is removed under reduced pressure. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude N-Methylhex-5-en-1-amine. Further purification can be achieved by distillation or column chromatography.
In this scenario, starting with the free base, hex-5-en-1-amine , is essential. The nucleophilic character of the primary amine is required to attack the carbonyl carbon of formaldehyde to form the imine intermediate.[9][10] Using the hydrochloride salt directly would be ineffective as the protonated nitrogen is no longer nucleophilic.
If the desired final product is This compound , it can be readily prepared by dissolving the purified free base in a suitable solvent like diethyl ether and adding a solution of HCl in ether. The salt will precipitate out and can be collected by filtration.[1]
When is the Hydrochloride Salt Advantageous?
While the free base is necessary for reactions where the amine acts as a nucleophile, the hydrochloride salt is the preferred starting material in situations where:
-
Precise Dosing and Stability are Critical: For high-throughput screening or the preparation of compound libraries, the solid nature and enhanced stability of the hydrochloride salt allow for more accurate and reproducible weighing and dispensing.[1][7]
-
The Reaction Involves a Strong Base: If a reaction requires the use of a strong base (e.g., organolithiums, Grignard reagents), using the free amine could lead to deprotonation and unwanted side reactions. Starting with the hydrochloride salt allows for the in-situ generation of the free amine by the addition of a stoichiometric amount of a milder base, providing better control over the reaction.
-
Purification Strategies: The differential solubility of the free base and its salt can be exploited during purification. For instance, an acidic aqueous wash can be used to remove unreacted free amine from a reaction mixture containing a non-basic product.
Application in More Complex Syntheses: Intramolecular Cyclizations
Both hex-5-en-1-amine and its N-methylated derivative are valuable building blocks for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in many pharmaceuticals and natural products.[6][11] The terminal alkene provides a handle for various cyclization strategies.
Conceptual Cyclization Pathway
Caption: General strategy for the intramolecular cyclization of hexenylamines.
In these types of reactions, the free amine is typically required for the key cyclization step, where the nitrogen's lone pair acts as the intramolecular nucleophile.[12][13] Therefore, if one starts with this compound, a deprotection step (treatment with a base) would be necessary prior to the cyclization.
Conclusion and Practical Recommendations
The choice between this compound and hex-5-en-1-amine is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific synthetic context.
-
Hex-5-en-1-amine (Free Base): The reagent of choice for reactions where the amine's nucleophilicity is paramount, such as N-alkylation, acylation, and many cyclization reactions.[6][11][14]
-
This compound: The preferred form for long-term storage, applications requiring precise dosing, and reactions where the in-situ generation of the free amine is advantageous.[1][4][7] Its distinct solubility profile can also be a valuable tool in purification.[2]
By understanding the fundamental chemical differences and their practical implications, researchers can make informed decisions to optimize their synthetic strategies, leading to improved efficiency, yield, and purity in the development of novel molecules.
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MySkinRecipes. (n.d.). Hex-5-en-1-amine. Retrieved from [Link]
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MySkinRecipes. (n.d.). N-Methylhex-5-en-1-amine. Retrieved from [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
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PMC - NIH. (n.d.). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved from [Link]
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YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines. Retrieved from [Link]
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YouTube. (2020, April 19). Conversion of Amines to Amine Salts. Retrieved from [Link]
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Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form? Retrieved from [Link]
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YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]
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Enlighten Theses. (2012, December 10). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]
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J-Stage. (n.d.). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. Retrieved from [Link]
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A Comparative Guide to the Analytical Quantification of N-Methylhex-5-en-1-amine Hydrochloride
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of N-Methylhex-5-en-1-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of various techniques, offering field-proven insights and supporting data to guide method selection and implementation. We will explore Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR), presenting their principles, protocols, and comparative performance.
Introduction: The Analytical Challenge of a Small Amine Salt
This compound is a small aliphatic amine salt. Its chemical structure, characterized by a secondary amine, a terminal double bond, and its formulation as a hydrochloride salt, presents a unique set of analytical challenges. The high polarity and volatility of the free amine, coupled with its lack of a strong chromophore, render direct analysis by common techniques like HPLC-UV difficult.[1][2][3] The hydrochloride salt form improves handling and stability but requires careful consideration during sample preparation to ensure the desired form of the analyte is being measured. Accurate and precise quantification is paramount for quality control, stability studies, and pharmacokinetic assessments in pharmaceutical development.[4] This guide will dissect the most effective analytical strategies to address these challenges.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] However, the direct GC analysis of polar compounds like N-Methylhex-5-en-1-amine is often plagued by poor peak shape and adsorption to the column, leading to inaccurate quantification.[1][6][7] To overcome these issues, a derivatization step is essential to convert the polar amine into a less polar, more volatile, and thermally stable derivative.[1]
Expertise & Experience: The Rationale Behind Derivatization
The primary objective of derivatization in this context is to replace the active hydrogen on the secondary amine with a non-polar functional group.[1][8] This chemical modification increases the analyte's volatility, allowing for analysis at lower temperatures and minimizing the risk of thermal degradation.[1] Furthermore, derivatization significantly improves the chromatographic peak shape, leading to sharper, more symmetrical peaks and enhanced sensitivity.[1] For N-Methylhex-5-en-1-amine, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice.[8]
Experimental Protocol: GC-MS with Silylation
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Add 1 mL of a suitable organic solvent (e.g., Dichloromethane) and 100 µL of a base (e.g., Triethylamine) to neutralize the hydrochloride and liberate the free amine. Vortex to dissolve.
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.[8]
-
Allow the vial to cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.[5]
-
Inlet: Split/Splitless, operated in splitless mode.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions of the derivatized analyte.
3. Data Analysis:
-
Quantification is achieved by constructing a calibration curve from the peak areas of derivatized standards of known concentrations.
Workflow Visualization
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Experience: Choosing the Right Derivatization Agent for HPLC
The selection of a derivatization reagent for HPLC is critical. The ideal reagent should react rapidly and completely with the analyte under mild conditions, and the resulting derivative should be stable and possess a high molar absorptivity at a wavelength where potential interferences from the sample matrix are minimal.[3] FMOC-Cl is an excellent choice as it fulfills these criteria and is widely used for the analysis of amines.[10][11]
Experimental Protocol: HPLC-UV with FMOC-Cl Derivatization
1. Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
In a vial, mix 100 µL of the sample or standard solution with 100 µL of a borate buffer (pH 8.5).
-
Add 200 µL of a 5 mM solution of FMOC-Cl in acetonitrile.
-
Vortex the mixture and allow it to react at room temperature for 10 minutes.
-
Add 100 µL of a 0.1 M glycine solution to quench the excess FMOC-Cl.
-
The sample is now ready for injection.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-15 min: 40% to 90% B.
-
15-17 min: 90% B.
-
17-18 min: 90% to 40% B.
-
18-25 min: 40% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 265 nm.[11]
3. Data Analysis:
-
Quantification is performed by comparing the peak area of the FMOC-derivative of the analyte to a calibration curve prepared from derivatized standards.
Workflow Visualization
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, often eliminating the need for derivatization.[12] The analyte can be separated by reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides excellent specificity by monitoring a specific precursor-to-product ion transition.[13]
Expertise & Experience: The Power of Direct Analysis
The primary advantage of LC-MS/MS for this application is the ability to directly quantify the protonated molecule of N-Methylhex-5-en-1-amine. This circumvents the time-consuming and potentially error-introducing derivatization step. The specificity of MRM allows for accurate quantification even in complex matrices, making it a superior choice for bioanalytical applications or for detecting trace-level impurities.[13]
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 methanol:water with 0.1% formic acid) to a known concentration.
-
Further dilute the sample as necessary to fall within the calibration range.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: Shimadzu LC-10AS or equivalent.[14]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Methanol.
-
Gradient: A suitable gradient to ensure retention and elution of the analyte.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer (e.g., TSQ-Altis).[13]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]+ of N-Methylhex-5-en-1-amine.
-
Product Ion(s): Determined by infusion of a standard solution and performing a product ion scan.
-
3. Data Analysis:
-
Quantification is based on the peak area of the specific MRM transition, plotted against a calibration curve prepared from standards.
Workflow Visualization
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard for calibration.[15][16] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[17] By co-dissolving a known amount of a certified internal standard with the sample, the concentration or purity of the analyte can be accurately determined.[17]
Expertise & Experience: An Absolute Method
Unlike chromatographic techniques which are comparative, qNMR is a primary ratio method.[16] This means it can provide a highly accurate and precise measurement of the analyte's purity or concentration without being susceptible to variations in detector response. For a simple molecule like N-Methylhex-5-en-1-amine, qNMR is an excellent choice for the certification of reference materials or for assays where high accuracy is critical.[16]
Experimental Protocol: qNMR
1. Sample Preparation:
-
Accurately weigh about 5-10 mg of this compound into an NMR tube.
-
Accurately weigh and add a similar amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) to the same NMR tube. The standard should have a simple spectrum with at least one peak that does not overlap with the analyte's signals.
-
Add a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆) to completely dissolve both the sample and the internal standard.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹H.
-
Key Parameters for Quantification:
-
Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated. This is crucial for accurate integration.
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[18]
-
Use a 90° pulse angle.
-
3. Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate the concentration or purity using the following equation:[18]
-
Purityₓ = (Iₓ / Nₓ) * (Nₛₜₐ / Iₛₜₐ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Purityₛₜₐ
-
Where: I = integral area, N = number of protons for the integrated signal, M = molar mass, m = mass, Purity = purity of the substance, x = analyte, and std = internal standard.
-
Workflow Visualization
Comparative Performance and Method Selection
The choice of an analytical method is dictated by the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, available instrumentation, and throughput demands.[19] The following table provides a comparative summary of the discussed methods for the quantification of this compound.
| Parameter | GC-MS (with Derivatization) | HPLC-UV (with Derivatization) | LC-MS/MS (Direct) | qNMR |
| Principle | Separation of volatile derivatives by GC, detection by MS. | Separation of UV-active derivatives by LC, detection by UV absorbance. | Separation by LC, detection by mass spectrometry. | Signal intensity is proportional to molar concentration. |
| Sample Prep | Multi-step: neutralization, derivatization, heating. | Multi-step: derivatization, quenching. | Simple dilution. | Accurate weighing, dissolution. |
| Specificity | High (mass-selective detection). | Moderate (potential for chromatographic interferences). | Very High (MRM). | High (chemical shift specific). |
| Sensitivity (LOD/LOQ) | High (pg to ng/mL). | Moderate (ng to µg/mL). | Very High (pg/mL or lower). | Low (µg/mL to mg/mL). |
| Linearity Range | Typically 2-3 orders of magnitude. | Typically 2-3 orders of magnitude. | Typically 3-4 orders of magnitude. | Narrower, dependent on dynamic range of receiver. |
| Accuracy & Precision | Excellent. | Very Good. | Excellent. | Excellent (Primary Method). |
| Throughput | Moderate (derivatization step can be a bottleneck). | Moderate (derivatization can be automated). | High. | Low (long acquisition times). |
| Cost (Instrument) | High. | Low to Moderate. | Very High. | Very High. |
| Best Suited For | Routine QC, impurity profiling of volatile related substances. | Routine QC in labs without MS capabilities. | Bioanalysis, trace-level impurity quantification, complex matrices. | Purity assessment of reference standards, assay of bulk material. |
Trustworthiness Through Self-Validation
For any chosen method to be trustworthy, it must undergo a thorough validation process as outlined by regulatory bodies like the ICH.[20][21] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[20]
-
Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a defined range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[22]
Conclusion
The quantification of this compound can be successfully achieved through several analytical techniques, each with its own set of advantages and limitations.
-
GC-MS with derivatization is a robust and sensitive method suitable for routine quality control.
-
HPLC-UV with derivatization serves as a cost-effective alternative when mass spectrometry is not available.
-
LC-MS/MS is the superior choice for applications requiring high sensitivity and specificity, such as bioanalysis or trace impurity analysis, due to its ability to perform direct analysis without derivatization.
-
qNMR stands out as a primary method for highly accurate purity assessments and the certification of reference materials.
The selection of the most appropriate method should be a strategic decision based on the analytical objective, sample matrix, desired level of sensitivity, and available resources. A comprehensive validation is imperative to ensure the reliability, accuracy, and consistency of the analytical results.[4][22]
References
-
PubMed. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A. [Link]
-
ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). [Link]
-
LCGC North America. (2004). Validation of Impurity Methods, Part II. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
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A Senior Application Scientist's Comparative Guide to HPLC-MS Analysis of N-Methylhex-5-en-1-amine Hydrochloride Reaction Mixtures
Introduction
N-Methylhex-5-en-1-amine, a secondary aliphatic amine, serves as a versatile intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1] Its synthesis, often resulting in complex reaction mixtures, presents a significant analytical challenge. The inherent properties of small, polar, and highly flexible aliphatic amines, such as N-Methylhex-5-en-1-amine, complicate their separation and detection.[2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the robust analysis of N-Methylhex-5-en-1-amine hydrochloride reaction mixtures. We will delve into the technical nuances of three distinct analytical strategies: Reversed-Phase HPLC with Ion-Pairing, Hydrophilic Interaction Liquid Chromatography (HILIC), and pre-column derivatization followed by Reversed-Phase HPLC. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable and efficient analytical workflows for this and similar challenging analytes.
The Analytical Challenge: The Intricacies of Aliphatic Amine Analysis
The primary difficulty in analyzing N-Methylhex-5-en-1-amine and its related impurities lies in its physicochemical properties. As a small, polar molecule with a pKa in the basic range, it exhibits poor retention on traditional reversed-phase (RP) HPLC columns, often eluting in or near the solvent front.[3][4] This lack of retention makes it challenging to separate from other polar starting materials, reagents, or byproducts. Furthermore, its lack of a strong chromophore makes UV detection problematic for trace-level analysis. While mass spectrometry provides the necessary sensitivity and selectivity, direct infusion is not feasible for complex mixtures, necessitating an effective chromatographic separation.
Comparative Analysis of HPLC-MS Methodologies
Reversed-Phase HPLC with Ion-Pairing Agents
A traditional approach to retaining polar, ionizable compounds on nonpolar stationary phases is the use of ion-pairing (IP) reagents.[5] These reagents, typically containing a hydrophobic alkyl chain and an ionic group, are added to the mobile phase. For a positively charged amine, an anionic IP reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) forms a neutral ion-pair with the analyte, which can then be retained and separated on a C18 column.
Causality Behind Experimental Choices: The choice of IP reagent is critical. While TFA is common, it is a strong ion-suppressing agent in ESI-MS, significantly reducing sensitivity.[6] Volatile alternatives like formic acid are preferred for MS compatibility, though they provide weaker ion-pairing effects.[6] A dedicated LC system for IP methods is often recommended to prevent persistent contamination and background noise in the MS.[6][7]
Experimental Protocol: Ion-Pairing Reversed-Phase HPLC-MS
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS Ionization: ESI Positive
-
MS Detection: Selected Ion Monitoring (SIM) for [M+H]⁺ of N-Methylhex-5-en-1-amine
Advantages:
-
Utilizes widely available and robust C18 columns.
-
The methodology is well-understood and established for many applications.
Disadvantages:
-
Ion-pairing reagents can suppress MS ionization, leading to reduced sensitivity.[6]
-
Reagents like TFA can cause long-term contamination of the HPLC and MS systems.[6][7]
-
Requires long column equilibration times.
-
May offer insufficient retention for very polar impurities.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC has emerged as a powerful alternative for the separation of polar compounds.[8][9] In HILIC, a polar stationary phase (e.g., amide, bare silica, or diol) is used with a mobile phase consisting of a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[9][10] Retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[9]
Causality Behind Experimental Choices: HILIC is inherently compatible with ESI-MS. The high organic content of the mobile phase facilitates efficient solvent evaporation and desolvation in the ESI source, often leading to enhanced sensitivity compared to highly aqueous reversed-phase methods.[9] The choice of a polar stationary phase, such as an amide-based column, provides robust retention for polar amines through hydrogen bonding and dipole-dole interactions.[9][10]
Experimental Protocol: HILIC-MS
-
Column: Amide, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% to 50% B over 8 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
MS Ionization: ESI Positive
-
MS Detection: SIM for [M+H]⁺ of N-Methylhex-5-en-1-amine
Advantages:
-
Excellent retention and resolution for polar and hydrophilic compounds.[8]
-
Uses MS-friendly mobile phases, often leading to enhanced sensitivity.[9]
-
Avoids the use of harsh ion-pairing reagents.
Disadvantages:
-
Longer column equilibration times compared to reversed-phase.
-
Can be more susceptible to matrix effects.
-
Requires careful control of mobile phase composition and sample solvent to ensure good peak shape.
Pre-column Derivatization with Reversed-Phase HPLC-MS
This strategy involves chemically modifying the analyte before injection to improve its chromatographic behavior and/or detectability.[2] For primary and secondary amines, derivatization with reagents like Dansyl Chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) attaches a large, hydrophobic, and UV-active/fluorescent group to the amine.[2][11] The resulting derivative is less polar and can be easily retained and separated on a standard C18 column.
Causality Behind Experimental Choices: Derivatization fundamentally changes the analyte's properties to make it amenable to a more robust and common analytical technique (Reversed-Phase HPLC).[2] The choice of derivatizing agent depends on the functional group of the analyte and the desired detection method. Dansyl chloride, for example, reacts with both primary and secondary amines and yields a highly fluorescent derivative that is also readily ionized by ESI.[11]
Experimental Workflow: Derivatization
Experimental Protocol: RP-HPLC-MS of Derivatized Amine
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% to 100% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS Ionization: ESI Positive
-
MS Detection: SIM for [M-Dansyl+H]⁺
Advantages:
-
Significantly improves chromatographic retention and peak shape on standard RP columns.[2]
-
Increases sensitivity for both UV and MS detection.[2]
-
Allows for the simultaneous analysis of primary and secondary amines.[2]
Disadvantages:
-
Adds extra steps to sample preparation, increasing time and potential for error.
-
The derivatization reaction may not be complete or may produce side products.
-
The derivatizing agent itself can create a large background signal in the chromatogram.
Mass Spectrometry Considerations
Ionization Source: ESI vs. APCI
For a small, polar, and basic molecule like N-Methylhex-5-en-1-amine, Electrospray Ionization (ESI) is the preferred method.[12][13] ESI is a soft ionization technique ideal for polar and ionizable compounds, generating a protonated molecular ion [M+H]⁺ with high efficiency.[13][14] Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar and more volatile compounds and would likely be less efficient for this analyte.[12][13][15]
MS/MS for Structural Confirmation
To unequivocally confirm the identity of N-Methylhex-5-en-1-amine, especially in a complex reaction mixture, tandem mass spectrometry (MS/MS) is invaluable. By selecting the [M+H]⁺ precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. Monitoring these specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, filtering out background noise and confirming the analyte's identity.
Head-to-Head Performance Summary
| Parameter | Ion-Pairing RP-HPLC | HILIC | Derivatization RP-HPLC |
| Retention of Analyte | Moderate | Excellent | Excellent |
| MS Compatibility | Poor to Moderate | Excellent | Good |
| Sensitivity (MS) | Low (due to suppression) | High | Very High |
| Sample Prep Time | Low | Low | High |
| Method Robustness | Moderate | Good | Moderate (reaction dependent) |
| System Contamination | High Risk | Low Risk | Low Risk |
| Ideal For | UV-based analysis where MS sensitivity is not critical. | High-sensitivity MS analysis of polar compounds. | When high retention and sensitivity are needed, and extra sample prep is acceptable. |
Conclusion and Recommendations
Choosing the optimal HPLC-MS method for analyzing this compound reaction mixtures depends on the specific analytical goal.
For routine, high-throughput analysis where MS sensitivity and system cleanliness are paramount, HILIC-MS is the superior choice . It provides excellent retention for polar amines without the drawbacks of ion-pairing reagents and is inherently compatible with ESI-MS.[8][9]
If the primary challenge is achieving the absolute highest sensitivity, and the additional sample preparation time is acceptable, pre-column derivatization followed by RP-HPLC-MS is a powerful option.[2] This method transforms the analytical problem into a much simpler one by modifying the analyte to fit a robust and well-understood separation technique.
Reversed-Phase HPLC with ion-pairing agents should generally be avoided for MS-based methods due to the significant potential for ion suppression and system contamination.[6][7] This approach is better suited for analyses where UV detection is sufficient and MS is not required.
By carefully considering the principles and practicalities outlined in this guide, researchers can develop and implement a scientifically sound, robust, and reliable analytical method for N-Methylhex-5-en-1-amine and other challenging aliphatic amines.
References
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Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. ACS Publications. Available from: [Link]
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Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. Available from: [Link]
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Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed. Available from: [Link]
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Straight to the Source: ESI vs APCI…. Microsaic Systems. Available from: [Link]
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Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. NIH. Available from: [Link]
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LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating. ResearchGate. Available from: [Link]
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Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. ResearchGate. Available from: [Link]
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Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. ResearchGate. Available from: [Link]
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N-Methylhex-5-en-1-amine | C7H15N | CID 17825054. PubChem. Available from: [Link]
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5-methyl-N-(5-methylhex-1-en-2-yl)hexan-1-amine | C14H29N. PubChem. Available from: [Link]
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A Senior Application Scientist's Guide to the Validation of Synthetic Routes for N-Methylhex-5-en-1-amine Hydrochloride
Introduction: The Strategic Importance of N-Methylhex-5-en-1-amine Hydrochloride
This compound (C₇H₁₆ClN) is a versatile secondary amine building block crucial in modern organic synthesis.[1][2] Its bifunctional nature, possessing both a nucleophilic secondary amine and a reactive terminal alkene, makes it a valuable precursor for a diverse array of molecular architectures. This compound serves as a key intermediate in the development of novel pharmaceuticals and agrochemicals, where precise molecular modifications are paramount.[1] Given its role, the validation of its synthetic routes is not merely an academic exercise but a critical component of process development, ensuring reproducibility, scalability, and purity of the final active ingredient.
This guide provides an in-depth comparison of two common synthetic strategies for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic to empower informed decisions in process optimization. We will dissect each route, provide detailed, self-validating experimental protocols, and present a clear, data-driven comparison to guide your synthetic planning.
Comparative Analysis of Synthetic Strategies
The synthesis of a secondary amine like N-Methylhex-5-en-1-amine typically involves the formation of a new carbon-nitrogen bond. We will explore two robust and fundamentally different approaches:
-
Route A: Direct Nucleophilic Substitution. This is a classic and straightforward approach involving the Sₙ2 reaction between a suitable alkyl halide and methylamine.
-
Route B: Reductive Amination. This strategy builds the amine by first forming an imine from an aldehyde and methylamine, followed by in-situ reduction.
The choice between these routes is dictated by factors including starting material availability, scalability, and the impurity profile of the crude product.
Logical Framework for Route Selection
The following diagram illustrates the decision-making process and key validation checkpoints inherent to both synthetic approaches.
Caption: Fig 1. General workflow for synthesis and validation.
Route A: Direct Nucleophilic Substitution
This method is predicated on the reaction of 6-bromo-1-hexene with an excess of methylamine. The Sₙ2 mechanism is favored by the primary nature of the alkyl halide.[3]
Causality Behind Experimental Choices:
-
Excess Methylamine: Using a large excess of methylamine is crucial. Because the product, N-Methylhex-5-en-1-amine, is also a nucleophile, it can compete with methylamine to react with the starting alkyl halide, leading to the formation of a tertiary amine byproduct.[4][5] A large excess of the primary amine starting material statistically favors the desired mono-alkylation.[6]
-
Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) or a protic solvent like ethanol can be used. Ethanol is often preferred for its ability to solvate the methylammonium bromide salt that forms, driving the reaction forward.
-
Temperature: The reaction is typically performed at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting elimination (E2) side reactions.
Experimental Protocol: Route A
-
Reaction Setup: To a solution of methylamine (40% in water, ~8-10 equivalents) in ethanol (200 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-bromo-1-hexene (1 equivalent) dropwise at room temperature.
-
Reaction: Stir the mixture at 40-50°C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting halide is consumed.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol and excess methylamine. Add 2M sodium hydroxide solution to the residue until the pH is >12.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine.
-
Purification: Purify the crude N-Methylhex-5-en-1-amine by vacuum distillation.
-
Salt Formation: Dissolve the purified amine in anhydrous diethyl ether. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.[7] Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Route B: Reductive Amination
Reductive amination offers an alternative that avoids the potential for over-alkylation seen in Route A.[8] This one-pot procedure involves the reaction of hex-5-enal with methylamine to form an intermediate imine, which is then immediately reduced to the target secondary amine.[9][10]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate that forms in situ.[11] This chemoselectivity is key to the success of the one-pot reaction.
-
pH Control: The reaction is typically run under weakly acidic conditions (pH 5-6). This is a delicate balance: the medium must be acidic enough to catalyze imine formation and protonate the imine for reduction, but not so acidic as to protonate the starting methylamine, which would render it non-nucleophilic.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-reactive and effectively solubilize the reactants.
Experimental Protocol: Route B
-
Reaction Setup: To a solution of hex-5-enal (1 equivalent) and methylamine (1.2 equivalents, as a solution in THF or ethanol) in dichloromethane (DCM, 200 mL), add acetic acid (1.2 equivalents) and stir for 30 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 20 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Stir the mixture at room temperature for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Salt Formation: The crude product is often of high purity. If necessary, it can be purified by column chromatography. The hydrochloride salt is then formed as described in Route A, Step 6.
Validation and Characterization Data
Regardless of the synthetic route, the final product must be rigorously validated to confirm its identity and purity.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₇H₁₆ClN |
| Molecular Weight | 149.66 g/mol [2] |
| ¹H NMR (400 MHz, D₂O) | δ 5.85-5.75 (m, 1H, -CH=CH₂), 5.10-5.00 (m, 2H, -CH=CH₂), 3.05 (t, 2H, -CH₂-NH₂⁺-), 2.65 (s, 3H, -NH₂⁺-CH₃), 2.15 (q, 2H, -CH₂-CH=), 1.75 (p, 2H, -CH₂-CH₂-NH₂⁺-), 1.50 (p, 2H, -CH₂-CH₂-CH=) |
| ¹³C NMR (100 MHz, D₂O) | δ 137.5 (-CH=), 115.5 (=CH₂), 48.5 (-CH₂-N), 33.0 (-N-CH₃), 32.5 (-CH₂-C=), 26.0, 25.5 (aliphatic -CH₂-) |
| Mass Spec (ESI+) | m/z = 114.1277 ([M+H]⁺ for free amine C₇H₁₅N)[3] |
| IR (KBr, cm⁻¹) | ~2700-2400 (broad, -NH₂⁺- stretch), ~1640 (C=C stretch), ~1580 (N-H bend)[12][13] |
| HPLC Purity | ≥98% |
Head-to-Head Route Comparison
The optimal synthetic route depends on the specific constraints and goals of the project.
Caption: Fig 2. Comparison of synthetic route attributes.
Summary Table of Comparison
| Feature | Route A: Nucleophilic Substitution | Route B: Reductive Amination | Senior Scientist's Recommendation |
| Overall Yield | Good (70-80%) | Excellent (>85%) | Route B generally provides a higher, more reliable yield. |
| Purity Profile | Prone to over-alkylation, requiring careful purification (distillation). | Generally high purity crude product due to high chemoselectivity. | Route B is superior for achieving high purity without extensive purification. |
| Scalability | Good, but handling large excesses of methylamine can be challenging. | Excellent. The one-pot nature is highly amenable to large-scale production. | For process development and scale-up, Route B is the more robust option. |
| Reagent Cost & Availability | Reagents (alkyl halide, methylamine) are inexpensive and widely available. | Sodium triacetoxyborohydride is more expensive than reagents for Route A. | Route A is more cost-effective for smaller, exploratory syntheses. |
| Simplicity | Two distinct steps (synthesis, workup/purification) are clear but can be laborious. | Elegant one-pot procedure simplifies the workflow. | Route B is operationally simpler and more efficient. |
| Safety Concerns | Use of aqueous methylamine (volatile, corrosive). Diethyl ether is highly flammable. | Use of chlorinated solvents (DCM/DCE). Careful quenching of hydride reagent is necessary. | Both routes have manageable hazards, but solvent choice in Route B may have environmental implications. |
Conclusion and Final Recommendation
Both direct nucleophilic substitution (Route A) and reductive amination (Route B) are viable and effective methods for synthesizing this compound.
-
Route A is a classic, cost-effective method suitable for labs where cost is a primary driver and purification capabilities (like vacuum distillation) are readily available. Its main drawback is the potential for byproduct formation, which can complicate purification and lower the overall isolated yield.
-
Route B represents a more modern, elegant, and efficient approach. While the initial reagent cost is higher, the superior yield, higher purity of the crude product, and operational simplicity make it the preferred method for applications where purity is critical and for larger-scale manufacturing. The reduced need for intensive purification often offsets the higher reagent cost in terms of time, solvent usage, and labor.
For drug development professionals and researchers focused on process robustness and scalability, Route B (Reductive Amination) is the highly recommended pathway . Its predictability and high fidelity make it a more trustworthy and ultimately more efficient process for producing high-quality this compound.
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LookChem. This compound.[Link]
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The Journal of Organic Chemistry. ACS Publications.[Link]
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Wikipedia. Reductive amination.[Link]
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Chemistry LibreTexts. Synthesis of Amines by Alkylation.[Link]
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Chemistry Steps. Aldehydes and Ketones to Amines – Reductive Amination.[Link]
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A Comparative Guide to the Synthesis of N-Methylhex-5-en-1-amine Hydrochloride and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylhex-5-en-1-amine and its analogs are pivotal structural motifs in medicinal chemistry, serving as versatile building blocks in the synthesis of a wide range of pharmaceutical agents.[1][2] This guide provides a comparative analysis of prevalent synthetic methodologies for these unsaturated amines, focusing on strategic choices, reaction efficiency, and scalability. We will delve into the mechanistic underpinnings of key synthetic routes, including reductive amination and direct N-alkylation, offering experimental insights to inform protocol selection and optimization. The objective is to equip researchers with a robust framework for the synthesis of N-Methylhex-5-en-1-amine hydrochloride and its analogs, thereby accelerating drug discovery and development programs.
Introduction: The Significance of Unsaturated Amines
The presence of both an amine functionality and a terminal alkene within a single molecule, as seen in N-Methylhex-5-en-1-amine, offers a rich chemical scaffold for molecular elaboration.[2] The amine group provides a handle for forming amides, sulfonamides, and other key linkages, while the alkene is amenable to a variety of transformations such as hydrogenation, epoxidation, and polymerization. This dual reactivity makes these compounds valuable intermediates in the synthesis of complex molecular architectures with potential therapeutic applications.[1] The hydrochloride salt form enhances the compound's stability and water solubility, which is often advantageous for pharmaceutical applications.[1]
Strategic Approaches to Synthesis: A Comparative Overview
The synthesis of N-Methylhex-5-en-1-amine and its analogs can be broadly categorized into two primary strategies:
-
Reductive Amination: This two-step, often one-pot, process involves the formation of an imine intermediate from a primary amine and a carbonyl compound, followed by its reduction to the target secondary amine.[3][4][5]
-
Direct N-Alkylation: This classical approach involves the direct reaction of a primary amine with an alkyl halide via a nucleophilic substitution (SN2) reaction.[6][7]
While both methods can yield the desired product, they present distinct advantages and disadvantages in terms of selectivity, reaction conditions, and substrate scope.
In-Depth Analysis of Synthetic Routes
Reductive Amination: The Preferred Route for Control
Reductive amination is a highly versatile and widely used method for synthesizing secondary and tertiary amines due to its excellent control over the degree of alkylation.[8][9] The reaction proceeds by first forming an imine from a primary amine (e.g., methylamine) and an aldehyde (e.g., hex-5-enal). This intermediate is then reduced in situ to the desired secondary amine.[4][5]
Key Advantages:
-
Minimizes Over-alkylation: A significant drawback of direct alkylation is the potential for the newly formed secondary amine to react further with the alkylating agent, leading to the formation of tertiary amines and quaternary ammonium salts.[6][8][10] Reductive amination largely circumvents this issue.[8]
-
Broad Substrate Scope: The method is applicable to a wide variety of aldehydes and ketones, allowing for the synthesis of a diverse range of analogs.[5]
-
Mild Reaction Conditions: Many reductive amination protocols utilize mild reducing agents and reaction conditions, which are compatible with a variety of functional groups.[5]
Common Reducing Agents:
-
Sodium Cyanoborohydride (NaBH₃CN): A classic choice, effective at selectively reducing the imine in the presence of the starting aldehyde.[3][8]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and often more effective alternative to NaBH₃CN, particularly for sensitive substrates.[8]
Visualizing the Workflow: Reductive Amination
Caption: General workflow for reductive amination.
Direct N-Alkylation: A Simpler but Less Controlled Approach
Direct N-alkylation of a primary amine with an alkyl halide is a more straightforward method but is often plagued by a lack of selectivity.[6][10] The reaction of hex-5-en-1-amine with a methylating agent, such as methyl iodide, can produce N-Methylhex-5-en-1-amine. However, the product amine can be more nucleophilic than the starting amine, leading to further alkylation and a mixture of products.[6][10]
Challenges:
-
Over-alkylation: The primary drawback is the formation of di- and tri-alkylated products, which can be difficult to separate from the desired secondary amine.[6][7][10]
-
Harsh Conditions: The reaction may require elevated temperatures and strong bases, which can be incompatible with sensitive functional groups.
Strategies to Mitigate Over-alkylation:
-
Use of a Large Excess of the Starting Amine: This can favor the mono-alkylation product but is often not practical or cost-effective.
-
Alternative Alkylation Strategies: The Gabriel synthesis is a classic method for preparing primary amines that avoids over-alkylation by using a phthalimide salt.[11][12][13] While typically used for primary amines, modifications can be employed for secondary amine synthesis.
Comparative Summary of Synthetic Routes
| Feature | Reductive Amination | Direct N-Alkylation |
| Selectivity | High for mono-alkylation[8] | Low, prone to over-alkylation[6][10] |
| Reaction Conditions | Generally mild[5] | Can be harsh |
| Substrate Scope | Broad (aldehydes, ketones)[5] | Primarily alkyl halides |
| Key Reagents | NaBH₃CN, NaBH(OAc)₃[8] | Alkyl halides, base |
| Primary Advantage | Controlled synthesis of secondary amines | Simplicity of the reaction setup |
| Primary Disadvantage | Two-step process (though often one-pot) | Lack of selectivity, product mixtures |
Experimental Protocols
Protocol: Synthesis of N-Methylhex-5-en-1-amine via Reductive Amination
This protocol provides a general guideline and may require optimization for specific analogs.
Materials:
-
Hex-5-enal (1.0 equiv)
-
Methylamine hydrochloride (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (1.2 equiv)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of hex-5-enal in anhydrous DCM at 0 °C, add methylamine hydrochloride and triethylamine.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Methylhex-5-en-1-amine.
-
For the hydrochloride salt, dissolve the purified amine in diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Filter and dry the solid to obtain this compound.
Visualizing the Protocol Workflow
Caption: Step-by-step reductive amination protocol.
Conclusion and Recommendations
For the synthesis of this compound and its analogs, reductive amination emerges as the superior strategy due to its high degree of control and selectivity, minimizing the formation of undesirable over-alkylated byproducts. The use of mild reducing agents like sodium triacetoxyborohydride further enhances its appeal by ensuring compatibility with a wide range of functional groups that may be present in more complex analogs. While direct N-alkylation offers a simpler, more direct route, the inherent challenges in controlling the reaction outcome often necessitate more extensive purification, potentially lowering the overall efficiency.
Researchers and drug development professionals are encouraged to consider the specific goals of their synthetic campaign. For the preparation of a diverse library of analogs with high purity, reductive amination is the recommended approach. For simpler, large-scale syntheses where purification of the desired secondary amine from a mixture is feasible, direct alkylation may be a viable, albeit less elegant, option. The protocols and comparative data presented in this guide are intended to serve as a foundational resource for the efficient and strategic synthesis of this important class of compounds.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized N-Methylhex-5-en-1-amine Hydrochloride
<_>
For researchers and drug development professionals, the purity of a synthesized compound is not merely a quality metric; it is the foundation upon which reliable, reproducible, and meaningful results are built. N-Methylhex-5-en-1-amine hydrochloride, a versatile secondary amine building block[1][2], is no exception. Its utility in the synthesis of more complex molecules necessitates a rigorous and multi-faceted approach to purity assessment.
This guide provides an in-depth comparison of analytical techniques for determining the purity of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, describe self-validating protocols, and present illustrative data to empower you to make informed decisions in your own laboratory.
Understanding the Synthetic Landscape: Anticipating Potential Impurities
Effective purity analysis begins with a clear understanding of the synthetic route and its potential pitfalls. A common and efficient method for synthesizing secondary amines like N-Methylhex-5-en-1-amine is through the reductive amination of an aldehyde (hex-5-en-1-al) with a primary amine (methylamine)[3][4]. The resulting imine intermediate is then reduced to the final secondary amine, which is subsequently treated with hydrochloric acid to form the stable hydrochloride salt.
This synthetic pathway, while robust, can introduce several classes of impurities that a comprehensive analytical strategy must be able to detect.
Diagram of Potential Impurity Sources in Reductive Amination
Caption: Potential sources of impurities in the synthesis of N-Methylhex-5-en-1-amine HCl.
Key Potential Impurities Include:
-
Unreacted Starting Materials: Residual hex-5-en-1-al or methylamine.
-
Imine Intermediate: Incomplete reduction of the C=N double bond.
-
Over-alkylation Product: Reaction of the product amine with another molecule of the aldehyde, leading to a tertiary amine.
-
Alcohol Impurity: Direct reduction of the starting aldehyde to hex-5-en-1-ol by the reducing agent[5].
-
Residual Solvents: Solvents used in the reaction (e.g., methanol, dichloromethane) or workup (e.g., ethyl acetate, diethyl ether)[6].
-
Inorganic Salts: Byproducts from the reducing agent (e.g., borate salts from NaBH₄) or excess HCl.
A Comparative Guide to Analytical Methodologies
No single technique can provide a complete purity profile. The most robust approach involves a strategic combination of chromatographic and spectroscopic methods, complemented by a quantitative bulk analysis technique like titration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei (primarily ¹H and ¹³C). It is arguably the most powerful tool for structural confirmation and identification of organic impurities.
Expertise & Causality: We begin with ¹H NMR as the primary screen because of its speed, non-destructive nature, and unparalleled ability to provide a structural fingerprint of the sample. The integration of proton signals allows for a direct molar ratio comparison between the main compound and any proton-bearing impurities, offering a semi-quantitative overview of purity.
Trustworthiness (Self-Validation): The protocol's validity is ensured by the inherent consistency of chemical shifts and coupling constants for a given molecular structure. For quantitative purposes (qNMR), the inclusion of a certified internal standard of known purity and concentration is essential.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amine salts as the acidic N-H protons will exchange with deuterium, simplifying the spectrum.
-
Analysis: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction) and integrate all signals.
-
Interpretation:
-
Confirm the expected signals for N-Methylhex-5-en-1-amine.
-
Look for unexpected signals. For example, a singlet around 9.7 ppm could indicate residual aldehyde. A small peak around 3.2 ppm might suggest residual methanol.
-
Calculate the relative molar percentage of impurities by comparing their integral values to that of a well-resolved signal from the main compound.
-
Data Presentation: Expected ¹H NMR Signals (D₂O, 400 MHz)
| Protons (Assignment) | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| H₂C=CH - | ~5.8 | ddt | 1H |
| H₂ C=CH- | ~5.0 | m | 2H |
| -N-CH₃ | ~2.7 | s | 3H |
| -CH₂ -N- | ~3.0 | t | 2H |
| =CH-CH₂ - | ~2.1 | q | 2H |
| -CH₂ -CH₂-N- | ~1.7 | p | 2H |
| -CH₂-CH₂ -CH₂- | ~1.5 | p | 2H |
Note: d=doublet, t=triplet, q=quartet, p=pentet, m=multiplet, s=singlet.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds based on their boiling points and interaction with a stationary phase. The separated components then enter a mass spectrometer, which fragments them into ions and detects them based on their mass-to-charge ratio, providing both identification and quantification.
Expertise & Causality: GC-MS is the method of choice for detecting volatile and semi-volatile impurities, such as residual solvents and low-boiling point starting materials or byproducts. Amines can be challenging for GC due to their basicity, which can cause peak tailing on standard columns[7]. Therefore, a specialized, base-deactivated column is crucial for obtaining sharp, symmetrical peaks and accurate quantification. The free base form of the amine is more volatile than the hydrochloride salt; thus, a sample preparation step is required.
Trustworthiness (Self-Validation): The method is validated by analyzing a blank (solvent only), a system suitability standard (a known mixture to check column performance), and the sample itself. Purity is typically determined by area percent, assuming all components have a similar response factor in the Flame Ionization Detector (FID). For higher accuracy, a calibration curve with an internal standard should be used.
Experimental Protocol: GC-MS
-
Sample Preparation (Free-Basing):
-
Dissolve a known amount of the hydrochloride salt in deionized water.
-
Add a slight excess of a strong base (e.g., 1 M NaOH) to deprotonate the amine.
-
Extract the free amine into a volatile organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and carefully concentrate to a known volume.
-
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: 35-350 amu.
-
-
Interpretation:
-
The main peak should correspond to the retention time and mass spectrum of N-Methylhex-5-en-1-amine (M⁺ = 113.2).
-
Identify impurity peaks by comparing their mass spectra to library databases (e.g., NIST).
-
Calculate purity based on the relative peak area of the main component.
-
Data Presentation: Hypothetical GC-MS Purity Analysis
| Retention Time (min) | Peak Area (%) | Identification (via MS) | Purity Assessment |
| 3.5 | 0.15% | Methanol | Residual Solvent |
| 8.9 | 0.30% | Hex-5-en-1-ol | Byproduct |
| 10.2 | 99.45% | N-Methylhex-5-en-1-amine | Product |
| 11.5 | 0.10% | Imine Intermediate | Impurity |
Acid-Base Titration
Principle: This classical analytical method provides a quantitative measure of the total amount of the amine hydrochloride salt in the sample. It is a bulk analysis technique that determines the overall purity in terms of basic equivalents, rather than identifying individual impurities.
Expertise & Causality: While modern spectroscopic and chromatographic methods are excellent for identifying trace impurities, they can have larger uncertainties in determining the absolute purity of the main component. Titration offers high precision and accuracy for quantifying the bulk material. For an amine hydrochloride, two main approaches exist: titrating the hydrochloride as an acid in a non-aqueous medium or converting it to the free base and titrating it with an acid. A non-aqueous titration of the acidic proton of the ammonium salt is often preferred as it avoids potential interferences from atmospheric CO₂.
Trustworthiness (Self-Validation): The accuracy of titration hinges on the precise standardization of the titrant against a primary standard (e.g., potassium hydrogen phthalate for a base). The procedure should be repeated multiple times (typically n=3) to ensure precision, with the relative standard deviation (RSD) being less than 0.2%.
Experimental Protocol: Non-Aqueous Potentiometric Titration
-
Titrant Standardization: Standardize a 0.1 M solution of tetrabutylammonium hydroxide (TBAH) in isopropanol against benzoic acid primary standard.
-
Sample Preparation: Accurately weigh ~100-150 mg of the this compound sample into a beaker.
-
Dissolution: Dissolve the sample in a suitable non-aqueous solvent like isopropanol or acetone.
-
Titration: Titrate the solution with the standardized 0.1 M TBAH using a potentiometric titrator equipped with a suitable electrode system (e.g., glass pH electrode).
-
Endpoint Determination: The equivalence point is determined from the point of maximum inflection on the titration curve.
-
Calculation: Calculate the purity using the following formula: Purity (%) = (V × M × FW) / (W × 10) Where:
-
V = Volume of titrant at equivalence point (mL)
-
M = Molarity of titrant (mol/L)
-
FW = Formula weight of the analyte (149.66 g/mol )
-
W = Weight of the sample (mg)
-
Recommended Workflow for Comprehensive Purity Assessment
A sequential and logical workflow ensures that all potential impurities are addressed efficiently.
Diagram of Purity Assessment Workflow
Caption: A logical workflow for the comprehensive purity analysis of amine salts.
Conclusion
Assessing the purity of this compound is a multi-step process that requires a thoughtful combination of analytical techniques.
-
¹H NMR serves as an essential first-pass structural verification and screening tool for organic impurities.
-
GC-MS is indispensable for identifying and quantifying volatile impurities that might be missed by other methods.
-
Acid-Base Titration provides the definitive, high-precision assay of the bulk material.
By integrating these methods, researchers can establish a comprehensive purity profile, ensuring the quality and integrity of their starting materials. This rigorous approach not only validates the synthesis but also provides the confidence needed for subsequent applications in research and development, where the reliability of every reagent is paramount.
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Moore, J. M., & Tocus, E. C. (1992). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Journal of Chromatographic Science, 30(10), 399-404. [Link]
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MacDonald, L. S., & Weatherwax, A. (1987). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL, 70(4), 714-716. [Link]
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Zhang, W., et al. (2021). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. ResearchGate. [Link]
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Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17825054, N-Methylhex-5-en-1-amine. [Link]
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A Comparative Guide to N-Methylhex-5-en-1-amine Hydrochloride in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. N-Methylhex-5-en-1-amine hydrochloride, a secondary amine bearing a terminal alkene, presents itself as a versatile intermediate for the synthesis of diverse molecular scaffolds, particularly in the pharmaceutical and agrochemical sectors.[1] This guide provides a comprehensive technical overview of its applications, an objective comparison with alternative synthetic precursors, and supporting experimental frameworks to inform its use in research and development.
Physicochemical Properties and Synthetic Rationale
This compound (C₇H₁₆ClN) is a water-soluble crystalline solid.[1] Its structure incorporates a secondary amine, a nucleophilic center amenable to a wide range of coupling reactions, and a terminal double bond, which can participate in various addition and cycloaddition reactions. This bifunctionality is key to its utility as a molecular scaffold.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆ClN | [2] |
| Molecular Weight | 149.66 g/mol | [2] |
| Purity | ≥95% | [2] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
The hydrochloride salt form enhances the compound's stability and handling properties compared to the free amine. In most synthetic applications, the free base is liberated in situ by the addition of a suitable non-nucleophilic base.
Core Applications in Organic Synthesis
The utility of this compound stems from its dual reactivity, allowing for sequential or tandem functionalization. Its primary applications lie in its role as a nucleophile in substitution reactions and as a precursor for the synthesis of heterocyclic systems.
N-Alkylation and N-Arylation Reactions
As a secondary amine, N-Methylhex-5-en-1-amine is a potent nucleophile for the formation of carbon-nitrogen bonds. It readily participates in Sₙ2 reactions with alkyl halides, epoxides, and other electrophiles to yield tertiary amines. This is a fundamental transformation in the synthesis of numerous biologically active molecules.
Conceptual Workflow for N-Alkylation:
Caption: Generalized workflow for the N-alkylation of N-Methylhex-5-en-1-amine.
Synthesis of Heterocyclic Scaffolds
The presence of both a nucleophilic nitrogen and a reactive alkene allows for the construction of various nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry. For instance, intramolecular cyclization strategies can be employed to synthesize substituted piperidines and other related ring systems.
Furthermore, N-Methylhex-5-en-1-amine can serve as a key building block in multicomponent reactions for the synthesis of complex heterocyclic libraries. One notable application is in the synthesis of indole derivatives, a core motif in numerous pharmaceuticals.
Comparative Analysis with Alternative Building Blocks
The choice of a secondary amine building block is often dictated by factors such as reactivity, steric hindrance, and the presence of other functional groups. Here, we compare this compound with other representative secondary amines.
| Building Block | Structure | Key Features & Comparison |
| N-Methylhex-5-en-1-amine | CH₃NH(CH₂)₄CH=CH₂ | Advantages: Bifunctional with a terminal alkene for post-modification. The linear hexenyl chain offers flexibility. Disadvantages: The alkene may be incompatible with certain reaction conditions (e.g., strong oxidizing or reducing agents). |
| N-Methylhexylamine | CH₃NH(CH₂)₅CH₃ | Advantages: Saturated alkyl chain is robust and unreactive to a wider range of conditions. Disadvantages: Lacks a secondary functional group for further elaboration, limiting its use as a scaffold. |
| Piperidine | C₅H₁₁N | Advantages: A pre-formed cyclic structure, often a desired motif in drug candidates. Disadvantages: Less conformational flexibility. The two α-hydrogens can lead to side reactions under certain conditions. |
| N-Methylbenzylamine | C₆H₅CH₂NHCH₃ | Advantages: The benzyl group can be readily removed via hydrogenolysis, making it a useful protecting group for the methylamine moiety. Disadvantages: The aromatic ring can influence reactivity and may not be desired in the final target molecule. |
Performance in a Hypothetical N-Alkylation Reaction:
Experimental Protocols
The following protocols are representative of the types of reactions in which this compound can be employed.
General Procedure for N-Alkylation
Objective: To synthesize an N-alkylated derivative of N-Methylhex-5-en-1-amine.
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromobutane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.5 eq) to the suspension. The mixture will be stirred vigorously for 15-30 minutes to liberate the free amine.
-
Add the alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary amine.
Conceptual Protocol for Indole Synthesis (via Fischer Indole Synthesis)
Objective: To utilize N-Methylhex-5-en-1-amine in the synthesis of an indole derivative. This is a conceptual adaptation of the Fischer indole synthesis.
Conceptual Workflow:
Caption: Conceptual workflow for the synthesis of an indole derivative starting from N-Methylhex-5-en-1-amine.
This conceptual protocol highlights how the terminal alkene of N-Methylhex-5-en-1-amine could first be converted to a ketone (e.g., via Wacker oxidation or ozonolysis followed by reductive workup), which would then participate in a classical Fischer indole synthesis with phenylhydrazine.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its bifunctional nature, combining the reactivity of a secondary amine with a terminal alkene, allows for the construction of a wide array of complex molecules, including tertiary amines and heterocyclic systems. While direct comparative performance data with other secondary amines is sparse, its utility can be inferred from its structural features and the well-established reactivity of its constituent functional groups. The choice of this reagent over other secondary amines will be guided by the specific synthetic strategy, particularly when the terminal alkene is desired for subsequent transformations. The provided experimental frameworks serve as a starting point for the practical application of this reagent in the laboratory.
References
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LookChem. This compound. [Link]
Sources
A Senior Application Scientist's Guide to the Biological Activity Screening of N-Methylhex-5-en-1-amine Hydrochloride Derivatives
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of drug discovery, the exploration of novel chemical scaffolds is the cornerstone of identifying new therapeutic agents. N-Methylhex-5-en-1-amine hydrochloride is a versatile building block, offering a unique combination of a secondary amine and a terminal alkene.[1][2] This structure presents multiple points for chemical modification, making it an attractive starting point for the synthesis of a diverse library of derivatives. The inherent reactivity of the amine and the potential for reactions at the double bond allow for the creation of molecules with a wide range of physicochemical properties, and thus, a broad spectrum of potential biological activities.
This guide provides a comprehensive framework for the initial biological screening of a hypothetical library of this compound derivatives. As a Senior Application Scientist, my objective is not merely to provide a set of protocols, but to impart the scientific reasoning behind the experimental design, ensuring that the generated data is robust, reproducible, and provides a clear direction for further investigation. We will delve into three fundamental areas of biological screening: cytotoxicity, antimicrobial activity, and enzyme inhibition. For the purpose of this guide, we will consider a small, representative library of three hypothetical derivatives:
-
Derivative A: An acylated derivative, exploring the impact of modifying the amine group.
-
Derivative B: A derivative with a modification at the alkene group, such as through epoxidation.
-
Derivative C: A more complex derivative combining modifications at both the amine and alkene functionalities.
This guide is intended for researchers, scientists, and drug development professionals who are tasked with the crucial first step of evaluating the biological potential of novel chemical entities.
Experimental Workflow: A Strategic Approach to Screening
A systematic and tiered approach to screening is essential to efficiently identify promising lead compounds. The workflow presented below outlines a logical progression from initial broad-spectrum activity assessment to more specific mechanistic studies.
Figure 1: A comprehensive workflow for the biological screening of novel this compound derivatives.
Part 1: Cytotoxicity Screening
The initial assessment of a compound's effect on cell viability is a critical step in drug discovery.[3][4] It helps to identify compounds with potential as anticancer agents and to flag those with general toxicity early in the process.[4] For this guide, we will utilize the MTT assay, a widely used, cost-effective, and reliable colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[5][6]
Rationale for Experimental Choices
-
Cell Line: We will use the HeLa cell line, a human cervical cancer cell line. It is a robust and well-characterized cell line, making it an excellent choice for initial cytotoxicity screening.[5][6]
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase.[5] The amount of formazan produced is proportional to the number of viable cells.
-
Controls: The inclusion of positive and negative controls is paramount for data validation. Doxorubicin, a well-known chemotherapeutic agent, will serve as the positive control. Untreated cells will serve as the negative control (100% viability).
Experimental Protocol: MTT Assay
-
Cell Culture and Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the N-Methylhex-5-en-1-amine derivatives and doxorubicin in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds.[7]
-
Incubate the plates for 48 hours at 37°C and 5% CO2.[7]
-
-
MTT Assay and Data Acquisition:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[3][7]
-
Hypothetical Data Presentation
| Compound | IC50 (µM) on HeLa cells |
| Derivative A | 25.4 ± 2.1 |
| Derivative B | > 100 |
| Derivative C | 8.9 ± 0.7 |
| Doxorubicin (Positive Control) | 0.8 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpreting the Results
Based on our hypothetical data, Derivative C exhibits the most potent cytotoxic activity, followed by Derivative A. Derivative B shows minimal cytotoxicity at the tested concentrations. This initial data suggests that modifications at both the amine and alkene positions (Derivative C) may be a promising strategy for enhancing cytotoxic effects.
Figure 2: Step-by-step workflow for the MTT cytotoxicity assay.
Part 2: Antimicrobial Screening
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[8] Screening novel compounds for their ability to inhibit the growth of pathogenic bacteria is a crucial step in this endeavor. The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[9]
Rationale for Experimental Choices
-
Bacterial Strains: We will use Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium) to assess the broad-spectrum potential of the derivatives.
-
Assay Principle: The broth microdilution method involves challenging the bacteria with a range of concentrations of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[9]
-
Controls: Ciprofloxacin, a broad-spectrum antibiotic, will be used as the positive control. Wells containing only the bacterial suspension will serve as the negative control (for growth), and wells with only broth will be used as a sterility control.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of E. coli and S. aureus into separate tubes of Mueller-Hinton Broth (MHB).
-
Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in MHB.
-
-
Compound Preparation and Plate Setup:
-
In a 96-well plate, add 50 µL of MHB to all wells.
-
Add 50 µL of the stock solution of each test compound (in duplicate) to the first well of a row and perform serial two-fold dilutions across the plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Hypothetical Data Presentation
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
| Derivative A | 128 | 64 |
| Derivative B | 32 | 16 |
| Derivative C | > 256 | > 256 |
| Ciprofloxacin (Positive Control) | 0.5 | 1 |
Interpreting the Results
In this hypothetical scenario, Derivative B demonstrates the most promising antimicrobial activity against both Gram-negative and Gram-positive bacteria. Derivative A shows moderate activity, while Derivative C is largely inactive. This suggests that modifications at the alkene group (Derivative B) might be a favorable strategy for developing antimicrobial agents from this scaffold.
Part 3: Enzyme Inhibition Screening
Enzyme inhibition is a common mechanism of action for many drugs.[10][11] Screening compounds against a relevant enzyme can provide insights into their potential therapeutic applications. Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease.[12]
Rationale for Experimental Choices
-
Target Enzyme: We will use AChE as a representative enzyme for our screening.
-
Assay Principle: The Ellman's assay is a simple and reliable colorimetric method for measuring AChE activity. AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically. The presence of an inhibitor will reduce the rate of this color change.
-
Controls: Donepezil, a known AChE inhibitor, will be used as the positive control. The reaction without any inhibitor will serve as the negative control (100% enzyme activity).
Experimental Protocol: Acetylcholinesterase Inhibition Assay
-
Reagent Preparation:
-
Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of different concentrations of the test compounds.
-
Add 50 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition using the formula:
-
% Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100
-
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Hypothetical Data Presentation
| Compound | IC50 (µM) against AChE |
| Derivative A | 15.2 ± 1.5 |
| Derivative B | > 100 |
| Derivative C | 45.8 ± 3.9 |
| Donepezil (Positive Control) | 0.05 ± 0.01 |
Interpreting the Results
Our hypothetical data indicates that Derivative A is the most potent AChE inhibitor among the tested compounds, although significantly less potent than the positive control, Donepezil. This suggests that acylation of the amine group might be a starting point for designing more effective AChE inhibitors based on the N-Methylhex-5-en-1-amine scaffold.
Figure 3: A simplified representation of a potential signaling pathway leading to apoptosis that could be induced by a cytotoxic derivative.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically grounded approach to the initial biological screening of novel this compound derivatives. By employing standardized and well-validated assays for cytotoxicity, antimicrobial activity, and enzyme inhibition, researchers can efficiently gather preliminary data to guide further drug discovery efforts.
Our hypothetical results demonstrate how a small library of derivatives can yield diverse biological activities, highlighting the importance of exploring different chemical modifications. The next steps in this research endeavor would involve:
-
Structure-Activity Relationship (SAR) Analysis: Correlating the chemical structures of the derivatives with their biological activities to understand which modifications are crucial for potency and selectivity.
-
Secondary and Mechanistic Assays: For promising "hit" compounds, more in-depth studies are required. For example, a potent cytotoxic compound like our hypothetical Derivative C would be further investigated for its mechanism of action (e.g., apoptosis induction, cell cycle arrest).
-
Lead Optimization: Based on the SAR data, new derivatives would be synthesized to improve potency, selectivity, and drug-like properties.
The journey from a novel scaffold to a clinical candidate is long and challenging, but it begins with a robust and well-executed initial screening cascade as detailed in this guide.
References
- Benchchem. (n.d.). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Life Science Applications. (n.d.). Cytotoxicity Assays.
- ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Lookchem. (n.d.). Cas 862175-17-5,this compound.
- PubMed Central (PMC). (n.d.). Methods for in vitro evaluating antimicrobial activity: A review.
- DergiPark. (2019). Enzyme Inhibition Studies of Antipyrine and Aminopyrine.
- MySkinRecipes. (n.d.). N-Methylhex-5-en-1-amine.
- PubMed Central (PMC). (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- ResearchGate. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
Sources
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- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of N-Methylhex-5-en-1-amine Hydrochloride for Piperidine Synthesis
Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex nitrogen-containing heterocycles, the choice of starting materials and synthetic routes is a critical decision that balances cost, efficiency, safety, and scalability. Substituted piperidines, for instance, are ubiquitous scaffolds in pharmaceuticals and agrochemicals. This guide provides an in-depth cost-benefit analysis of utilizing N-Methylhex-5-en-1-amine hydrochloride as a precursor for 2-methylpiperidine via intramolecular hydroamination, comparing it to the traditional approach of catalytic hydrogenation of 2-methylpyridine.
The Target: 2-Methylpiperidine
2-Methylpiperidine is a valuable building block in organic synthesis.[1] Its strategic importance necessitates an evaluation of the most efficient synthetic pathways to access it. We will explore two primary disconnection approaches:
-
Route A: Intramolecular Hydroamination. This modern approach utilizes a linear precursor, N-Methylhex-5-en-1-amine, which contains both the amine and alkene functionalities required for cyclization.
-
Route B: Heteroaromatic Reduction. This classic and widely-used industrial method involves the reduction of a readily available heteroaromatic precursor, 2-methylpyridine (2-picoline).
This guide will dissect the costs, benefits, and practical considerations of each route to inform your synthetic planning.
Route A: Synthesis via Intramolecular Hydroamination
Intramolecular hydroamination is an atom-economical reaction that forms a C-N bond and a new stereocenter in a single step.[2][3] This method offers an elegant way to construct cyclic amines from acyclic precursors.
Methodology & Workflow
The synthesis of 2-methylpiperidine from this compound involves two main stages: liberation of the free base followed by the catalytic cyclization.
Caption: Workflow for 2-Methylpiperidine Synthesis via Hydroamination.
Cost Analysis: Route A
The primary cost drivers for this route are the starting material and the catalyst. This compound is a specialty chemical, and its price can be significant at laboratory scale.
| Reagent | Supplier Example(s) | Purity | Price (USD) per Gram |
| N-Methylhex-5-en-1-amine HCl | CymitQuimica, Fluorochem | ≥95% | ~$113/g |
| [Rh(COD)₂]BF₄ | Sigma-Aldrich | 97% | ~ |
| DPEphos (Ligand) | Sigma-Aldrich | 98% | ~$150/g |
| Cp₂TiMe₂ | Strem Chemicals | >95% | ~$50/g |
| Cp₂ZrCl₂ | Sigma-Aldrich | 98% | ~$5/g |
Note: Prices are approximate and subject to change based on supplier and quantity. Catalyst loading is typically 1-5 mol%.
Calculation Example (Lab Scale, Hypothetical 80% Yield):
To synthesize 1 gram of 2-methylpiperidine (MW: 99.17 g/mol ), approximately 1.14 g of N-Methylhex-5-en-1-amine (MW: 113.20 g/mol ) would be needed. This would require approximately 1.51 g of the hydrochloride salt (MW: 149.66 g/mol ).
-
Starting Material Cost: 1.51 g *
170.63** -
Catalyst Cost (Rhodium, 2.5 mol%): A rhodium-based catalyst system would add a substantial cost, potentially exceeding the starting material cost on a small scale.[4][5]
-
Catalyst Cost (Titanium/Zirconium): Early transition metal catalysts are significantly cheaper but may require stricter anhydrous and anaerobic conditions.[6][7]
Benefits and Drawbacks of Route A
Benefits:
-
Atom Economy: The reaction is highly atom-economical, with the starting material being converted directly to the product.
-
Potential for Asymmetry: Chiral catalysts can be employed to achieve enantioselective cyclization, which is highly valuable in pharmaceutical synthesis.
-
Milder Conditions (Potentially): Some modern catalyst systems can operate at lower temperatures and pressures compared to heteroaromatic reduction.[4]
Drawbacks:
-
High Starting Material Cost: this compound is not a commodity chemical, making this route expensive, especially at scale.
-
Catalyst Cost and Sensitivity: Many hydroamination catalysts are expensive precious metals (Rh, Ir) or are highly sensitive to air and moisture (Ti, Zr), requiring specialized handling techniques (e.g., glovebox).[8][9][10][11][12]
-
Reaction Development: Finding the optimal catalyst, ligand, and reaction conditions for a specific substrate can be time-consuming and require significant process development.
Route B: Synthesis via Heteroaromatic Reduction
The catalytic hydrogenation of pyridine derivatives is a well-established, robust, and industrially common method for producing piperidines.[13][14][15]
Methodology & Workflow
This is typically a one-step process where 2-methylpyridine is hydrogenated under pressure using a heterogeneous catalyst.
Caption: Workflow for 2-Methylpiperidine Synthesis via Hydrogenation.
Cost Analysis: Route B
The cost-effectiveness of this route is its primary advantage, stemming from the low cost of the starting materials.
| Reagent | Supplier Example(s) | Purity | Price (USD) per Kilogram |
| Pyridine | Sigma-Aldrich, Fisher Sci. | ≥99% | ~$300 - $600/kg[16][17][18][19][20] |
| 2-Methylpyridine | Sigma-Aldrich, TCI | ≥98% | ~$50 - $100/kg |
| Platinum(IV) oxide (PtO₂) | Sigma-Aldrich | ≥99.9% trace metals | ~$150/g |
| 10% Palladium on Carbon | Sigma-Aldrich | Degussa type E101 | ~$50/g |
| Raney® Nickel | Sigma-Aldrich | Slurry in water | ~$1/g |
Note: Prices are approximate and subject to change based on supplier and quantity. Catalyst loading is typically 1-5 mol% for precious metals, and higher for Raney Nickel.
Calculation Example (Lab Scale, Hypothetical 95% Yield):
To synthesize 100 grams of 2-methylpiperidine (MW: 99.17 g/mol ), approximately 98.1 g of 2-methylpyridine (MW: 93.13 g/mol ) would be needed.
-
Starting Material Cost: ~0.1 kg *
7.50** -
Catalyst Cost (Raney Ni, 10 wt%): 10 g *
10.00** -
Catalyst Cost (PtO₂, 1 mol%): A more expensive catalyst like PtO₂ would increase the cost but may offer higher efficiency and milder conditions.
Benefits and Drawbacks of Route B
Benefits:
-
Low Starting Material Cost: 2-Methylpyridine is a bulk chemical derived from coal tar and is significantly cheaper than N-Methylhex-5-en-1-amine.
-
Robust and Scalable: The reaction is well-understood and widely used in industry, making it highly scalable.
-
High Yields: Hydrogenation of pyridines typically proceeds in high to quantitative yields.[13]
-
Simple Purification: The product can often be purified by simple filtration and distillation.
Drawbacks:
-
Harsh Conditions & Safety: This route often requires high pressures of hydrogen gas (50-70 bar) and elevated temperatures, which necessitates specialized and expensive high-pressure reactor equipment.[13][14]
-
Safety Concerns: Hydrogen gas is highly flammable and poses significant safety risks, especially at large scale.
-
Lack of Enantioselectivity: Standard heterogeneous catalysts produce a racemic mixture of 2-methylpiperidine. Asymmetric hydrogenation of pyridines is challenging and often requires specialized and expensive chiral catalysts.
Head-to-Head Comparison
| Feature | Route A: Intramolecular Hydroamination | Route B: Heteroaromatic Reduction |
| Starting Material Cost | Very High | Very Low |
| Catalyst Cost | Variable (Moderate to Very High) | Low to High |
| Reaction Conditions | Often Milder (Temp/Pressure) | Often Harsh (High Pressure H₂) |
| Equipment | Standard Glassware, Schlenk line, Glovebox | Specialized High-Pressure Reactor |
| Scalability | Challenging due to cost | Excellent |
| Stereocontrol | Achievable with chiral catalysts | Very Challenging |
| Process Development | Often requires significant optimization | Well-established protocols |
| Safety | Air-sensitive catalysts, flammable solvents | High-pressure flammable H₂ gas |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of 2-Methylpiperidine via Rh-Catalyzed Intramolecular Hydroamination
This protocol is a representative example based on known procedures for similar substrates.[4]
-
Free Base Preparation: In a separatory funnel, dissolve this compound (1.50 g, 10.0 mmol) in deionized water (20 mL). Add 1 M sodium hydroxide solution until the pH is >12. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Methylhex-5-en-1-amine as a clear oil.
-
Hydroamination: In a nitrogen-filled glovebox, add [Rh(COD)₂]BF₄ (102 mg, 0.25 mmol, 2.5 mol%) and DPEphos (135 mg, 0.25 mmol, 2.5 mol%) to an oven-dried Schlenk tube. Add anhydrous dioxane (10 mL). Stir for 10 minutes. Add the N-Methylhex-5-en-1-amine (1.13 g, 10.0 mmol). Seal the tube, remove from the glovebox, and heat in an oil bath at 70 °C for 7 hours.
-
Work-up and Purification: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., 95:5 dichloromethane/methanol with 1% triethylamine) to afford 2-methylpiperidine.
Protocol 2: Synthesis of 2-Methylpiperidine via Catalytic Hydrogenation of 2-Methylpyridine
This protocol is based on established literature procedures.[13]
-
Reaction Setup: To a high-pressure reactor vessel, add 2-methylpyridine (9.3 g, 100 mmol), glacial acetic acid (50 mL), and platinum(IV) oxide (PtO₂, 227 mg, 1.0 mmol, 1 mol%).
-
Hydrogenation: Seal the reactor. Purge the vessel with nitrogen gas, then with hydrogen gas. Pressurize the reactor to 70 bar (approx. 1000 psi) with hydrogen. Stir the reaction mixture vigorously at room temperature.
-
Monitoring and Work-up: Monitor the reaction by observing the pressure drop. After hydrogen uptake ceases (typically 4-6 hours), carefully vent the reactor and purge with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate. Carefully neutralize the filtrate with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting oil by fractional distillation to yield 2-methylpiperidine.
Conclusion and Recommendation
The choice between these two synthetic routes is heavily dependent on the specific goals and constraints of the project.
-
For large-scale, cost-driven production of racemic 2-methylpiperidine, the catalytic hydrogenation of 2-methylpyridine (Route B) is unequivocally the superior method. Its low starting material cost and proven scalability are decisive advantages that outweigh the significant capital investment in high-pressure equipment and the associated safety management.
-
For early-stage research, medicinal chemistry, or when enantiopure 2-methylpiperidine is required, intramolecular hydroamination (Route A) becomes a compelling, albeit expensive, option. The ability to introduce chirality and the use of more standard laboratory glassware (for many catalyst systems) make it a flexible tool for discovery chemistry. The high cost of the starting material is a major barrier to its use at scale, but for generating small quantities of complex, high-value molecules, this cost can often be justified.
Ultimately, this compound serves as a valuable, specialized building block for strategic applications where elegance and stereocontrol are paramount. For bulk synthesis, the classic, robust, and economical reduction of 2-methylpyridine remains the industry standard.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Methylhex-5-en-1-amine Hydrochloride
This guide provides a detailed protocol for the safe and compliant disposal of N-Methylhex-5-en-1-amine hydrochloride (CAS No. 862175-17-5). As a research chemical integral to the synthesis of pharmaceuticals and agrochemicals, its proper handling and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.[1] This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from its structure and data on analogous compounds, such as its free amine base and other amine hydrochlorides.
The free amine, N-Methylhex-5-en-1-amine, is classified as a flammable liquid that causes severe skin burns and eye damage. The hydrochloride salt form is typically a solid, which reduces the risk of vapor inhalation and flammability, but it should still be treated as a corrosive and toxic substance.[2][3] Upon dissolution or in the presence of moisture, it can exhibit corrosive properties similar to other amine salts.
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value / Information | Source |
| CAS Number | 862175-17-5 | [1][4] |
| Molecular Formula | C₇H₁₅N·HCl | [1] |
| Molecular Weight | 149.66 g/mol | [1] |
| Physical Form | Likely a white to off-white crystalline solid | Inferred from similar compounds[1] |
| Solubility | Soluble in water | [1] |
| Primary Hazards | Corrosive: Causes skin irritation/burns and serious eye damage. | Inferred from similar compounds[3] |
| Toxic: Harmful if swallowed or in contact with skin. | Inferred from similar compounds[2] | |
| Environmental: Potentially toxic to aquatic life. | Inferred from similar compounds | |
| Incompatibilities | Strong oxidizing agents, strong bases. Contact with strong bases will liberate the flammable and corrosive free amine. | General chemical principles |
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure all necessary safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation before use.[2]
-
Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a splash risk.[3]
-
Skin and Body Protection: A standard laboratory coat is mandatory. For larger quantities or spill cleanup, a chemically resistant apron or coveralls should be used.[5]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[6]
Waste Characterization and Segregation: A Self-Validating System
Proper disposal begins with correct waste characterization and segregation at the point of generation.[7][8] This is a critical step, as mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process, increasing both risk and cost.
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7][9] this compound should be treated as a hazardous waste due to its corrosive and toxic properties.
Decision Workflow for Waste Segregation
The following diagram outlines the critical decision-making process for segregating chemical waste generated in the laboratory.
Caption: Decision tree for segregating this compound waste.
Step-by-Step Disposal Procedures
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10] All waste must be collected and managed through your institution's designated hazardous waste program.
Protocol 1: Disposal of Unused or Waste Product
-
Container Selection: Choose a robust, leak-proof container that is chemically compatible with amine hydrochlorides. A high-density polyethylene (HDPE) container is a suitable choice. Ensure the container is clean and dry before use.[7]
-
Waste Collection: Carefully transfer the solid this compound waste into the designated container. Perform this transfer inside a chemical fume hood to contain any dust. Keep the container closed except when adding waste.[8]
-
Labeling: The container must be labeled clearly and accurately as waste is added. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazard characteristics: "Corrosive, Toxic".
-
The date accumulation started.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be under the control of laboratory personnel, away from incompatible materials, and preferably within secondary containment.[7]
-
Arrange for Pickup: Once the container is nearly full (e.g., ¾ full) or has been accumulating for a set period (typically not exceeding 6 months), submit a hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) department.[11]
Protocol 2: Disposal of Contaminated Materials (PPE, Weigh Boats, etc.)
-
Segregation: All solid materials that have come into direct contact with this compound are considered hazardous waste. This includes gloves, weigh paper, contaminated paper towels, and pipette tips.
-
Collection: Place these items into a designated solid hazardous waste container, which is typically a sturdy, lined cardboard box or a plastic drum.
-
Labeling: Label this container as "Solid Hazardous Waste" and list the chemical contaminant ("Contaminated with this compound").
-
Disposal: Manage this container in the same manner as the chemical waste, arranging for EHS pickup when full.
Protocol 3: Decontamination and Disposal of Empty Containers
A container that has held a hazardous waste is not considered "empty" until specific procedures are followed.[12]
-
Rinsing: For a non-acutely hazardous chemical like this one, the container must be emptied of all contents that can be removed by normal means (e.g., pouring, scraping).[12]
-
Defacing: Once emptied, the original product label must be thoroughly defaced or removed to prevent confusion.
-
Disposal: The container can then typically be disposed of as regular laboratory glass or plastic waste. However, institutional policies may vary, so always confirm with your EHS department.[12] For acutely toxic "P-listed" wastes, a more stringent triple-rinsing procedure is required, with the rinseate collected as hazardous waste.[12]
Overall Disposal Workflow
This diagram illustrates the complete lifecycle of chemical waste management within a laboratory setting.
Caption: End-to-end workflow for hazardous chemical waste disposal.
Emergency Procedures
Spill Response
-
Small Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite, sand).
-
Carefully sweep or wipe up the absorbed material and place it in a sealed bag or container.
-
Label the container as "Hazardous Spill Debris" with the chemical name.
-
Wipe the spill area with a suitable solvent (e.g., water, followed by ethanol), collecting the cleaning materials as contaminated waste.
-
Arrange for EHS pickup.
-
-
Large Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and contact your institution's EHS emergency line immediately.
-
Prevent others from entering the area.
-
Provide emergency responders with the chemical name and SDS if available. Do not attempt to clean up a large spill unless you are specifically trained to do so.
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, wash out their mouth with water. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
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Daniels Health. (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
